Tolterodine Tartrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHNMSJGYKMTRB-KXYUELECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924972 | |
| Record name | (R)-Tolterodine L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209747-05-7, 124937-52-6 | |
| Record name | (R)-Tolterodine L-tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209747-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolterodine tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124937-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolterodine tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Tolterodine L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(R)-3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenyl-propylamine L-Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLTERODINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T619TQR3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tolterodine Tartrate: An In-Depth Analysis of its Antagonistic Action on Muscarinic Receptors
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of tolterodine tartrate on muscarinic acetylcholine receptors (mAChRs). Tolterodine, a potent competitive muscarinic receptor antagonist, is a cornerstone in the management of overactive bladder (OAB). This document, intended for researchers, scientists, and drug development professionals, delves into the pharmacodynamics of tolterodine, its binding characteristics, and the downstream signaling pathways it modulates.
Core Mechanism: Competitive Antagonism at Muscarinic Receptors
This compound and its major, pharmacologically active 5-hydroxymethyl metabolite (5-HM), exert their therapeutic effects by acting as competitive antagonists at muscarinic receptors.[1][2] This antagonism blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby inhibiting involuntary contractions of the detrusor muscle in the bladder, a primary cause of OAB symptoms.[3][4] Both tolterodine and 5-HM exhibit high specificity for muscarinic receptors with negligible affinity for other neurotransmitter receptors or calcium channels.[5]
While highly specific for the muscarinic receptor family, tolterodine and 5-HM are considered non-selective antagonists across the five human muscarinic receptor subtypes (M1-M5). This non-selectivity is a key characteristic, distinguishing it from some other antimuscarinic agents. Despite this, tolterodine demonstrates a functional selectivity for the urinary bladder over salivary glands in vivo, which contributes to a more favorable side-effect profile, particularly a lower incidence of dry mouth compared to less selective agents like oxybutynin. This tissue selectivity is not attributed to subtype selectivity but rather to other pharmacological and pharmacokinetic factors.
Quantitative Pharmacological Profile
The affinity and potency of tolterodine and its active metabolite have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of Tolterodine and 5-Hydroxymethyl Tolterodine (5-HM)
| Compound | Tissue/Receptor | Species | Ki (nM) | Reference |
| Tolterodine | Urinary Bladder | Guinea Pig | 2.7 | |
| Tolterodine | Urinary Bladder | Human | 3.3 | |
| Tolterodine | Heart | Guinea Pig | 1.6 | |
| Tolterodine | Cerebral Cortex | Guinea Pig | 0.75 | |
| Tolterodine | Parotid Gland | Guinea Pig | 4.8 | |
| Tolterodine | M2 vs M3 | Human (CHO cells) | 2-fold more potent at M2 | |
| 5-HM | M2 vs M3 | Human (CHO cells) | 2-fold more potent at M2 | |
| 5-HM | Urothelium | Rat | High Affinity | |
| 5-HM | Detrusor Muscle | Rat | High Affinity |
Table 2: Functional Antagonism Data for Tolterodine
| Assay | Tissue | Species | Parameter | Value (nM) | Reference |
| Carbachol-induced contractions | Isolated Bladder | Guinea Pig | IC50 | 14 | |
| Carbachol-induced contractions | Isolated Bladder | Guinea Pig | KB | 3.0 | |
| Carbachol-induced contractions | Isolated Bladder | Human | KB | 4.0 |
Muscarinic Receptor Signaling Pathways and the Impact of Tolterodine
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. Their signaling pathways are primarily determined by the G-protein to which they couple.
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This can counteract smooth muscle relaxation induced by agents that increase cAMP.
Tolterodine, as a competitive antagonist, blocks the initial step of these cascades by preventing acetylcholine from binding to and activating the receptors. This blockade at the M3 receptors in the detrusor muscle is the primary mechanism for reducing bladder contractility. The antagonism at M2 receptors may also contribute to this effect by preventing the inhibition of cAMP-mediated relaxation.
Key Experimental Protocols
The characterization of tolterodine's mechanism of action relies on several key in vitro experimental protocols.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a receptor.
Objective: To determine the affinity of tolterodine and its metabolites for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO cells) recombinantly expressing one of the five human muscarinic receptor subtypes (M1-M5), or from tissue homogenates (e.g., bladder, parotid gland).
-
Radioligand: A radiolabeled antagonist with high affinity for muscarinic receptors, such as [3H]N-methylscopolamine ([3H]NMS), is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., tolterodine).
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
In Vitro Functional Assays
These assays measure the functional consequences of receptor binding, such as changes in intracellular signaling molecules or tissue contraction.
Objective: To assess the antagonistic effect of tolterodine on Gq/11-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium.
Methodology:
-
Cell Culture: Cells expressing the muscarinic receptor of interest (e.g., CHO-M3) are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of tolterodine.
-
Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to stimulate the receptors.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The ability of tolterodine to inhibit the agonist-induced calcium response is quantified to determine its potency (IC50).
Objective: To measure the antagonistic effect of tolterodine on the Gq/11 signaling pathway by quantifying the accumulation of inositol phosphates (IPs).
Methodology:
-
Cell Labeling: Cells expressing the target muscarinic receptor are labeled by overnight incubation with [3H]myo-inositol.
-
Antagonist and Agonist Treatment: The cells are pre-incubated with tolterodine, followed by stimulation with a muscarinic agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of IPs.
-
Extraction and Separation: The reaction is terminated, and the radiolabeled IPs are extracted and separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the IP fractions is determined by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of tolterodine on agonist-stimulated IP accumulation is analyzed to determine its potency.
Conclusion
This compound is a specific, competitive, and non-subtype-selective muscarinic receptor antagonist. Its therapeutic efficacy in treating overactive bladder stems from its ability to block acetylcholine-mediated contractions of the detrusor muscle. While non-selective at the receptor subtype level, its functional selectivity for the bladder over salivary glands provides a clinical advantage. The quantitative pharmacological data and the understanding of its impact on muscarinic signaling pathways, as elucidated by the described experimental protocols, provide a solid foundation for its clinical use and for the development of future antimuscarinic agents.
References
- 1. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Stereochemistry of (R)-enantiomer of Tolterodine Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and mechanism of action of the (R)-enantiomer of Tolterodine Tartrate, a potent muscarinic receptor antagonist used in the treatment of overactive bladder.[1] This document details various synthetic strategies, including enantioselective methods and classical resolution, providing detailed experimental protocols for key reactions. Furthermore, it delves into the critical aspects of Tolterodine's stereochemistry, including analytical methods for determining enantiomeric purity and specific rotation data.
Synthesis of (R)-Tolterodine Tartrate
The synthesis of the enantiomerically pure (R)-Tolterodine can be achieved through two primary strategies: direct enantioselective synthesis or the resolution of a racemic mixture. This guide will cover both approaches, providing detailed methodologies for each.
Enantioselective Synthesis
Enantioselective synthesis offers an efficient route to directly obtain the desired (R)-enantiomer, minimizing the loss of starting material associated with classical resolution. Key methods include copper-hydride (CuH)-catalyzed asymmetric conjugate reduction and rhodium-catalyzed asymmetric hydrogenation.
An efficient and highly enantioselective method for the preparation of (R)-Tolterodine involves the CuH-catalyzed asymmetric conjugate reduction of a β,β-diaryl-substituted unsaturated nitrile.[2][3] This approach is advantageous as it can be accomplished without the need for protecting groups on the phenolic hydroxyl group.[3]
Experimental Protocol: CuH-Catalyzed Asymmetric Synthesis of (R)-Tolterodine
This protocol is based on the synthesis described by Yoo et al.[3]
Step 1: Synthesis of the β,β-diaryl-substituted unsaturated nitrile intermediate
This key intermediate is prepared via a stereoselective hydroarylation of an alkynenitrile with an aryl boronic acid.
Step 2: CuH-catalyzed asymmetric conjugate reduction
-
Reaction Components:
-
β,β-diaryl-substituted unsaturated nitrile
-
Copper(I) catalyst precursor (e.g., Cu(OAc)₂)
-
Chiral phosphine ligand (e.g., a Josiphos-type ligand)
-
Silane reducing agent (e.g., polymethylhydrosiloxane - PMHS)
-
Solvent (e.g., toluene)
-
-
Procedure:
-
In a glovebox, the copper catalyst precursor and the chiral ligand are dissolved in the solvent.
-
The β,β-diaryl-substituted unsaturated nitrile is added to the catalyst solution.
-
The silane reducing agent is then added, and the reaction mixture is stirred at a controlled temperature until completion.
-
The reaction is quenched, and the product is purified using column chromatography.
-
Step 3: Conversion of the nitrile to (R)-Tolterodine
The resulting enantiomerically enriched diarylpropanenitrile is then converted to (R)-Tolterodine through a two-step process involving reduction of the nitrile to an aldehyde or lactol, followed by reductive amination with diisopropylamine.
Another powerful method for the enantioselective synthesis of (R)-Tolterodine is the rhodium-catalyzed asymmetric hydrogenation of a 1,1-diarylethene intermediate. This reaction often requires a directing group, such as an ortho-phenolic hydroxyl group, to achieve high enantioselectivity.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is based on the work of Wang et al.
-
Reaction Components:
-
1,1-diarylethene precursor
-
Rhodium catalyst precursor (e.g., [Rh(cod)₂]BF₄)
-
Chiral diphosphine ligand (e.g., Duanphos)
-
Base (e.g., t-BuOLi)
-
Hydrogen gas
-
Solvent (e.g., toluene)
-
-
Procedure:
-
In a glovebox, the 1,1-diarylethene precursor, rhodium catalyst, chiral ligand, and base are combined in the solvent in a pressure-resistant vessel.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen source.
-
The reaction mixture is stirred under a specific hydrogen pressure at a controlled temperature for a designated time.
-
Upon completion, the hydrogen pressure is released, and the solvent is removed under reduced pressure.
-
The crude product is purified by chromatography to yield the enantiomerically enriched 1,1-diarylalkane, which is a precursor to (R)-Tolterodine.
-
Synthesis of Racemic Tolterodine and Chiral Resolution
A common industrial approach involves the synthesis of racemic Tolterodine followed by chiral resolution to isolate the desired (R)-enantiomer.
An efficient synthesis of racemic Tolterodine can be achieved starting from 6-methyl-4-chroman-2-one.
Experimental Protocol: Synthesis of Racemic Tolterodine
This protocol is adapted from the procedure described by Kang et al.
Step 1: Reduction of 6-methyl-4-chroman-2-one
-
6-methyl-4-chroman-2-one is reduced with a reducing agent like lithium borohydride (LiBH₄) to yield the corresponding diol.
Step 2: Dimesylation of the diol
-
The diol is treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine to form the dimesylated compound.
Step 3: Amination
-
The dimesylated compound is reacted with N,N-diisopropylamine and potassium iodide in a suitable solvent like acetonitrile under reflux.
Step 4: Hydrolysis
-
The resulting mono-mesylated amine is hydrolyzed with a base such as sodium hydroxide (NaOH) in a methanol-water mixture to yield racemic Tolterodine.
The most common method for resolving racemic Tolterodine is through the formation of diastereomeric salts with a chiral resolving agent, typically L-(+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by crystallization.
Experimental Protocol: Chiral Resolution of Racemic Tolterodine
-
Procedure:
-
A solution of racemic Tolterodine is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and water).
-
A solution of L-(+)-tartaric acid in the same or a compatible solvent is added to the Tolterodine solution.
-
The mixture is stirred, and the less soluble diastereomeric salt, (R)-Tolterodine-L-tartrate, precipitates out of the solution.
-
The precipitated salt is collected by filtration and can be further purified by recrystallization to achieve high enantiomeric purity.
-
The (R)-Tolterodine free base can be liberated from the tartrate salt by treatment with a base.
-
Stereochemistry of Tolterodine
The single chiral center in Tolterodine leads to the existence of two enantiomers, (R)- and (S)-Tolterodine. The commercially available drug is the L-tartrate salt of the (R)-enantiomer. The absolute configuration of (R)-Tolterodine has been unambiguously confirmed through X-ray crystallography and circular dichroism studies.
Analytical Methods for Enantiomeric Purity
Ensuring the enantiomeric purity of (R)-Tolterodine Tartrate is crucial for its therapeutic efficacy and safety. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Table 1: Chiral HPLC Methods for Tolterodine Enantiomeric Separation
| Parameter | Method 1 | Method 2 |
| Column | Chiralcel OD-H (250 mm x 4.6 mm) | Chiralpak IA |
| Mobile Phase | n-hexane:isopropyl alcohol (980:20 v/v) with 1 ml diethylamine and 0.6 ml trifluoroacetic acid | hexane:2-propanol:triethylamine:trifluoroacetic acid (91:9:0.2:0.1 v/v/v/v) |
| Flow Rate | 0.5 ml/min | 1.1 ml/min |
| Detection | UV | UV at 284 nm |
| Resolution (Rs) | Not specified | 2.9 |
| LOD for (S)-isomer | 0.1 µg/ml | 0.11 µg/mL |
| LOQ for (S)-isomer | Not specified | 0.34 µg/mL |
| Reference |
Optical Rotation
The optical rotation is a key physical property used to characterize the enantiomers of Tolterodine.
Table 2: Specific Rotation of Tolterodine Enantiomers
| Enantiomer | Specific Rotation ([α]) | Conditions | Reference |
| (R)-(+)-Tolterodine | +24.9° | c 1.50, MeOH, 20°C | |
| (S)-(-)-Tolterodine | -23.0° | c 1.5, MeOH, 20°C | |
| (R)-Tolterodine L-tartrate | +27.4° | c 1%, methanol, 25°C |
Mechanism of Action
Tolterodine is a competitive muscarinic receptor antagonist. It acts on M2 and M3 subtypes of muscarinic receptors in the bladder, leading to a decrease in bladder contractions and an increase in bladder capacity. This action alleviates the symptoms of overactive bladder, such as urinary frequency, urgency, and incontinence.
Signaling Pathway Diagram
Caption: Mechanism of action of Tolterodine as a muscarinic receptor antagonist.
Experimental Workflow for Synthesis and Analysis
Caption: General experimental workflow for the synthesis and analysis of (R)-Tolterodine Tartrate.
References
An In-depth Technical Guide to 5-Hydroxymethyl Tolterodine: The Core Active Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolterodine tartrate is a well-established competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB), characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1][2][3] The therapeutic efficacy of tolterodine is not solely dependent on the parent compound; it is largely mediated by its primary and pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][4] This metabolite, also known as PNU-200577 or desfesoterodine, is equipotent to the parent drug and contributes significantly to the overall clinical effect.
5-HMT is also the singular active moiety of fesoterodine, a newer antimuscarinic agent, which is rapidly and extensively hydrolyzed to 5-HMT by non-specific esterases following administration. Understanding the metabolism, pharmacokinetics, and pharmacodynamics of 5-HMT is therefore critical for professionals involved in the research and development of urological drugs. This technical guide provides a comprehensive overview of 5-HMT, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing core pathways and processes.
Metabolism of Tolterodine to 5-Hydroxymethyl Tolterodine
Tolterodine undergoes extensive first-pass metabolism in the liver. The formation of 5-HMT is the principal metabolic pathway in the majority of the population, a process primarily catalyzed by the polymorphic enzyme, Cytochrome P450 2D6 (CYP2D6). Individuals can be categorized based on their CYP2D6 activity into extensive metabolizers (EMs) and poor metabolizers (PMs).
-
Extensive Metabolizers (EMs): In individuals with normal CYP2D6 function, tolterodine is rapidly hydroxylated at the 5-methyl group to form 5-HMT. This active metabolite is responsible for the majority of the therapeutic effect in this population.
-
Poor Metabolizers (PMs): Approximately 7% of the Caucasian population lacks a functional CYP2D6 enzyme. In these individuals, tolterodine is metabolized through alternative pathways, primarily N-dealkylation via CYP3A4, to form inactive metabolites. Consequently, PMs have higher concentrations of the parent drug and negligible concentrations of 5-HMT.
Despite these pharmacokinetic differences, the overall clinical response is similar between EMs and PMs because the sum of the unbound concentrations of tolterodine and 5-HMT (the "active moiety") is comparable in both groups. Further metabolism of 5-HMT involves oxidation to 5-carboxylic acid (tolterodine acid, TTDA) and N-dealkylation to N-dealkylated 5-hydroxymethyl tolterodine (ND-5-HM-TTD).
Pharmacokinetics
The pharmacokinetic profile of 5-HMT is integral to the overall activity of tolterodine-based therapies. It exhibits a terminal half-life of approximately 3-4 hours in extensive metabolizers. Key pharmacokinetic parameters for both tolterodine and 5-HMT are summarized below.
| Parameter | Tolterodine (Extensive Metabolizers) | 5-Hydroxymethyl Tolterodine (5-HMT) | Tolterodine (Poor Metabolizers) | Reference(s) |
| Terminal Half-life (t½) | 1.9–3.7 hours | 2.9–4.0 hours | ~10 hours (fourfold longer than EMs) | |
| Systemic Clearance | 44 ± 13 L/hr | Not directly stated | 9.0 ± 2.1 L/hr | |
| Plasma Protein Binding | ~96.3% (mainly α₁-acid glycoprotein) | ~64% | ~96.3% | |
| Volume of Distribution (Vd) | 113 ± 26.7 L | Not stated | Not stated | |
| Bioavailability (Oral) | 10–74% (Mean ~26%) | Formed post-absorption | Mean ~91% | |
| Time to Peak (Tmax) | 1-2 hours (Immediate Release) | 1-2 hours (Immediate Release) | 1-2 hours (Immediate Release) |
Factors that can influence the pharmacokinetics of 5-HMT include renal and hepatic impairment, as well as co-administration of CYP3A inhibitors or inducers. A decrease in creatinine clearance from 80 to 15 mL/min can reduce the apparent oral clearance of 5-HMT by nearly 40%.
Pharmacodynamics
Mechanism of Action
Both tolterodine and 5-HMT are potent and competitive antagonists of muscarinic acetylcholine receptors (mAChRs). In the urinary bladder, parasympathetic nerve impulses release acetylcholine (ACh), which binds to M2 and M3 muscarinic receptor subtypes on the detrusor smooth muscle. The M3 receptor is primarily responsible for mediating bladder contraction (micturition).
By competitively blocking these receptors, 5-HMT inhibits the binding of ACh, leading to a reduction in involuntary detrusor muscle contractions, a decrease in detrusor pressure, and an increase in residual urine volume. This antagonism is the basis for its efficacy in treating the symptoms of OAB.
Receptor Binding and Specificity
Studies have demonstrated that 5-HMT, like its parent compound, is a non-selective antagonist with high affinity for all five muscarinic receptor subtypes (M1-M5). Its tissue selectivity for the urinary bladder over salivary glands observed in vivo is not attributable to receptor subtype selectivity but may be related to other factors. Importantly, both tolterodine and 5-HMT show high specificity for muscarinic receptors, with negligible affinity for other neurotransmitter receptors or cellular targets like calcium channels.
| Receptor / Target | Binding Affinity / Potency (5-HMT) | Reference(s) |
| Muscarinic M1 | Ki: 2.3 nM | |
| Muscarinic M2 | Ki: 2.0 nM | |
| Muscarinic M3 | Ki: 2.5 nM | |
| Muscarinic M4 | Ki: 2.8 nM | |
| Muscarinic M5 | Ki: 2.9 nM | |
| Guinea Pig Bladder (Functional Assay) | IC₅₀: 5.7 nM (vs. Carbachol) | |
| Other Targets (Histamine, α-Adrenoceptors, Ca²⁺ channels) | >900 times less potent than at muscarinic receptors |
Key Experimental Protocols
Protocol 1: Quantification of 5-HMT in Human Plasma via LC-MS/MS
This protocol is a representative example based on established methodologies for the sensitive and specific quantification of 5-HMT in biological matrices.
-
Sample Preparation:
-
Thaw 0.5 mL of human plasma samples, calibration standards, and quality control samples.
-
Add an appropriate internal standard (e.g., 5-hydroxymethyl tolterodine-d14 or propranolol).
-
Perform liquid-liquid extraction (LLE) by adding an organic solvent (e.g., tert-butylmethylether), followed by vortexing and centrifugation to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) silica column (e.g., 30mm x 4.6mm, 3µm particles) is effective. An alternative is a reverse-phase amide column (e.g., Ascentis Express RP amide, 50 mm × 4.6 mm, 2.7 μm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate) in a 70:30 (v/v) ratio.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Instrument: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-HMT: m/z 342.2 → 223.1
-
Tolterodine: m/z 326.1 → 147.1
-
Internal Standard (Propranolol): m/z 260 → 183
-
-
-
Validation:
-
The method should be validated for linearity, accuracy, precision (intra- and inter-day), selectivity, recovery, and stability (freeze-thaw, benchtop) according to regulatory guidelines. A typical linear concentration range is 20-5000 pg/mL.
-
Protocol 2: In Vitro Muscarinic Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of 5-HMT for muscarinic receptors in tissue homogenates, based on described methods.
-
Tissue Preparation:
-
Harvest tissues of interest (e.g., rat or human bladder detrusor, urothelium, parotid gland).
-
Homogenize the tissues in an appropriate ice-cold buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer to a final protein concentration determined by a protein assay (e.g., Bradford).
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation with a selective muscarinic radioligand, such as [³H]N-methylscopolamine ([³H]NMS).
-
For Competition Assays: Add increasing concentrations of the unlabeled competitor compound (5-HMT).
-
Total Binding: Tubes containing only the membrane and radioligand.
-
Non-specific Binding: Tubes containing membrane, radioligand, and a high concentration of a non-labeled antagonist (e.g., atropine) to saturate all specific binding sites.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of 5-HMT.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of 5-HMT that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
5-hydroxymethyl tolterodine is the cornerstone of the therapeutic effect of both tolterodine and fesoterodine. Its identity as a potent, non-selective, yet specific muscarinic receptor antagonist defines its pharmacodynamic profile. The pharmacokinetics of 5-HMT are well-characterized, with the polymorphic nature of the CYP2D6 enzyme creating distinct metabolic profiles in the population, a crucial consideration in drug development and clinical pharmacology. The detailed protocols and summarized data within this guide offer a technical foundation for researchers and scientists working to further understand and innovate within the field of antimuscarinic therapies for overactive bladder.
References
Preclinical Pharmacological Profile of Tolterodine Tartrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Tolterodine Tartrate, a competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB). The document delves into the molecule's mechanism of action, pharmacokinetics, and pharmacodynamics, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams as per the specified requirements.
Mechanism of Action
This compound and its major active metabolite, 5-hydroxymethyl tolterodine (DD01 or PNU-200577), act as competitive antagonists at muscarinic acetylcholine receptors.[1][2] This antagonism blocks the binding of acetylcholine, a neurotransmitter that mediates bladder contraction, thereby reducing detrusor muscle pressure and increasing bladder capacity.[2][3] Both the parent compound and its metabolite exhibit high specificity for muscarinic receptors with negligible affinity for other neurotransmitter receptors or calcium channels.[3] While tolterodine does not show significant selectivity for any of the five muscarinic receptor subtypes (M1-M5), it demonstrates a functional selectivity for the urinary bladder over salivary glands in vivo. This tissue selectivity is not attributed to receptor subtype specificity but rather to differential effects in various tissues.
Signaling Pathway of Muscarinic Receptor Antagonism in Bladder Smooth Muscle
The following diagram illustrates the signaling pathway inhibited by this compound in bladder smooth muscle cells.
References
In-Vitro Characterization of Tolterodine Tartrate's Anticholinergic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolterodine tartrate is a potent and competitive muscarinic receptor antagonist primarily utilized for the treatment of overactive bladder (OAB) with symptoms of urinary frequency, urgency, and urge incontinence.[1][2] Its therapeutic efficacy stems from its anticholinergic activity, specifically its ability to inhibit the action of acetylcholine on muscarinic receptors in the urinary bladder. This technical guide provides an in-depth overview of the in-vitro methods used to characterize the anticholinergic properties of tolterodine and its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT).
Tolterodine and its metabolite exhibit a functional selectivity for the urinary bladder over salivary glands in vivo, which contributes to a more favorable side-effect profile compared to other antimuscarinic agents.[1] This selectivity is not attributed to a high specificity for a single muscarinic receptor subtype but rather to a complex interplay of factors.[3][4] This guide will delve into the binding affinities at various muscarinic receptor subtypes, functional assays to determine potency, and the underlying signaling pathways affected by tolterodine.
Muscarinic Receptor Binding Affinity
The initial step in characterizing the anticholinergic activity of tolterodine is to determine its binding affinity for the five human muscarinic receptor subtypes (M1-M5). This is typically achieved through radioligand binding assays using cell lines expressing recombinant human muscarinic receptors.
Quantitative Data: Binding Affinities (Ki)
The following tables summarize the binding affinities (Ki in nM) of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of Tolterodine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Reported Ki (nM) |
| M1 | ~6.3 |
| M2 | ~3.2 - 5.0 |
| M3 | ~4.0 - 7.9 |
| M4 | ~10 |
| M5 | ~4.0 |
Table 2: Binding Affinity (Ki, nM) of 5-Hydroxymethyl Tolterodine (5-HMT) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Reported Ki (nM) |
| M1 | ~5.0 |
| M2 | ~2.5 |
| M3 | ~3.2 |
| M4 | ~8.0 |
| M5 | ~3.2 |
Note: The Ki values are compiled from various sources and may show slight variations due to different experimental conditions.
As the data indicates, both tolterodine and 5-HMT are non-selective muscarinic antagonists, binding with high affinity to all five receptor subtypes.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., tolterodine) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: Atropine (a high-concentration muscarinic antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Homogenize the CHO-K1 cells expressing the target receptor subtype in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane suspension.
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [³H]-NMS (typically near its Kd value).
-
For total binding wells: assay buffer.
-
For non-specific binding wells: a high concentration of atropine (e.g., 1 µM).
-
For competition wells: varying concentrations of the test compound (tolterodine).
-
-
Incubation: Initiate the binding reaction by adding the cell membrane suspension to each well. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor (tolterodine) concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Functional Assays of Anticholinergic Activity
Functional assays are crucial for determining the potency of an antagonist in a physiological context. The most common in-vitro functional assay for anticholinergic drugs targeting the bladder is the isolated bladder strip contractility assay.
Quantitative Data: Functional Potency
The following table summarizes the functional potency of tolterodine in isolated bladder tissue from different species, expressed as the negative logarithm of the antagonist's dissociation constant (pA₂) or the equilibrium dissociation constant (KB). Higher pA₂ or lower KB values indicate greater potency.
Table 3: Functional Potency of Tolterodine in Isolated Bladder Tissue
| Species | Parameter | Value | Reference |
| Guinea Pig | pA₂ | 8.6 | |
| Guinea Pig | KB (nM) | 3.0 | |
| Human | pA₂ | 8.4 | |
| Human | KB (nM) | 4.0 |
Table 4: Functional Potency (IC50) of Tolterodine and 5-HMT in Guinea Pig Bladder
| Compound | IC50 (nM) for inhibition of carbachol-induced contraction | Reference |
| Tolterodine | 14 | |
| 5-HMT | 5.7 |
Experimental Protocol: Isolated Bladder Strip Contractility Assay
Objective: To determine the functional potency of an antagonist (e.g., tolterodine) by measuring its ability to inhibit agonist-induced contractions of isolated bladder smooth muscle.
Materials:
-
Urinary bladder from an appropriate animal model (e.g., guinea pig, rat) or human tissue.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Organ bath system with temperature control (37°C) and aeration (95% O₂ / 5% CO₂).
-
Isometric force transducers and data acquisition system.
-
Muscarinic agonist (e.g., carbachol).
-
Test antagonist (this compound).
Procedure:
-
Tissue Preparation: Euthanize the animal and excise the urinary bladder. Place the bladder in cold, aerated Krebs-Henseleit solution. Carefully remove surrounding connective and adipose tissue. Cut the bladder into longitudinal strips (e.g., 10 mm long and 2-3 mm wide).
-
Mounting: Suspend the bladder strips in organ baths containing aerated Krebs-Henseleit solution at 37°C. Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with regular washing with fresh Krebs-Henseleit solution.
-
Agonist Concentration-Response Curve (Control): After equilibration, generate a cumulative concentration-response curve for the agonist (carbachol). Add increasing concentrations of carbachol to the organ bath and record the resulting contractile force until a maximal response is achieved. Wash the tissues thoroughly to return to baseline tension.
-
Antagonist Incubation: Incubate the bladder strips with a fixed concentration of the antagonist (tolterodine) for a predetermined period (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the agonist (carbachol).
-
Repeat: Repeat steps 5 and 6 with different concentrations of the antagonist.
Data Analysis: Schild Analysis
Schild analysis is used to determine the dissociation constant (KB) and the nature of the antagonism (competitive vs. non-competitive).
Procedure:
-
Calculate Dose Ratios (DR): For each concentration of the antagonist, calculate the dose ratio, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist (EC50'/EC50).
-
Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
Determine pA₂ and Slope: For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from unity. The x-intercept of this line is the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. The KB can be calculated from the pA₂ value (KB = 10⁻ᵖᴬ²). A slope of 1 is indicative of competitive antagonism.
Muscarinic Receptor Signaling Pathways
Tolterodine exerts its effect by blocking the downstream signaling pathways initiated by acetylcholine binding to muscarinic receptors in the bladder detrusor muscle. The primary receptors involved in bladder contraction are the M3 and M2 subtypes.
M3 Receptor Signaling Pathway
The M3 receptor is coupled to the Gq/11 G-protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular Ca²⁺. The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). The increase in intracellular Ca²⁺ is a primary driver of smooth muscle contraction.
M2 Receptor Signaling Pathway
While M3 receptors directly mediate contraction, the more numerous M2 receptors in the bladder play a modulatory role. M2 receptors are coupled to the Gi G-protein. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Reduced cAMP levels counteract the relaxant effects of β-adrenergic stimulation. Additionally, M2 receptor activation can inhibit voltage-gated K⁺ channels, leading to membrane depolarization and enhanced Ca²⁺ influx through L-type Ca²⁺ channels, thereby augmenting M3-mediated contraction. There is also evidence that M2 receptor signaling can activate the RhoA/Rho-kinase pathway, which increases the Ca²⁺ sensitivity of the contractile machinery.
Experimental Workflow for In-Vitro Characterization
The following diagram illustrates the general workflow for the in-vitro characterization of a muscarinic receptor antagonist like tolterodine.
Conclusion
The in-vitro characterization of this compound and its active metabolite, 5-hydroxymethyl tolterodine, demonstrates their potent, competitive, and non-selective antagonism at all five human muscarinic receptor subtypes. Functional assays on isolated bladder tissue confirm this potent anticholinergic activity. The blockade of M3 and M2 receptor-mediated signaling pathways in the detrusor smooth muscle underlies the therapeutic efficacy of tolterodine in treating overactive bladder. This comprehensive in-vitro profiling is essential for understanding the pharmacological properties of tolterodine and for the development of future antimuscarinic agents with improved efficacy and tolerability.
References
- 1. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolterodine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Tolterodine Tartrate in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tolterodine Tartrate is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder. The initial assessment of a drug candidate's toxicity profile is a critical step in preclinical development to identify potential liabilities early in the pipeline. This technical guide provides an overview of the in vitro toxicity profile of this compound based on publicly available data and outlines standard experimental protocols for its assessment. While comprehensive cytotoxicity data across a wide range of cell lines is limited in the public domain, this guide synthesizes the available information to inform initial toxicity screening strategies.
Data Presentation: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Result | Source |
| Human Lymphocytes | Chromosomal Aberration Assay | Cytotoxicity | Concentrations > 125 µg/mL were not scored due to toxicity.[1] | FDA Review[1] |
| Human Bladder Epithelial Cells (hBECs) | MTT & LDH Assays | Cell Viability | No significant cytotoxicity observed; protective against LPS-induced cell death. | Published Study |
Note: The data from human lymphocytes suggests a cytotoxic threshold, but does not represent a formal IC50 value. The study in hBECs indicates that in this specific cell type, this compound is not cytotoxic at the concentrations tested and may have cytoprotective effects under inflammatory conditions.
Experimental Protocols for In Vitro Toxicity Screening
The following are detailed methodologies for key experiments to assess the initial cytotoxicity of this compound. These protocols are based on standard laboratory procedures and can be adapted for use with various adherent or suspension cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.
Materials:
-
This compound stock solution (e.g., in DMSO or culture medium)
-
Selected cell line(s) (e.g., HepG2 for liver, SH-SY5Y for neuronal)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes into the culture supernatant.
Materials:
-
This compound stock solution
-
Selected cell line(s)
-
Complete cell culture medium (low serum to reduce background LDH)
-
96-well plates
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Add the stop solution if required by the kit and read the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: (% Cytotoxicity = (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100). Plot a dose-response curve and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes.
Materials:
-
This compound stock solution
-
Selected cell line(s)
-
6-well plates
-
Annexin V-FITC (or other fluorophore) and PI staining kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
Experimental Workflow for In Vitro Toxicity Screening
Caption: Workflow for initial in vitro toxicity screening of this compound.
Primary Pharmacological Mechanism of this compound
Caption: Tolterodine competitively antagonizes muscarinic M3 receptors in the bladder.
Protective Signaling Pathway of Tolterodine in hBECs under LPS-induced Stress
References
An In-Depth Technical Guide to Tolterodine Tartrate: Chemical Structure, Functional Groups, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolterodine tartrate is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB) with symptoms of urinary frequency, urgency, and urge incontinence.[1] Its therapeutic effect is achieved through the blockade of acetylcholine-mediated stimulation of muscarinic receptors in the detrusor muscle of the bladder, leading to muscle relaxation and increased bladder capacity. This technical guide provides a comprehensive overview of the chemical structure, functional groups, physicochemical properties, and pharmacological activity of this compound. It also details experimental protocols for its synthesis and analysis, and visualizes its signaling pathway.
Chemical Structure and Functional Groups
This compound is the L-tartrate salt of the (R)-enantiomer of tolterodine.[2] The active moiety, tolterodine, is a tertiary amine.[3]
IUPAC Name: (2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol[4][5]
CAS Number: 124937-52-6
Chemical Formula: C₂₆H₃₇NO₇
Molecular Weight: 475.57 g/mol
The chemical structure of this compound consists of two components: the active tolterodine molecule and the tartaric acid salt.
Tolterodine Base:
The core structure of tolterodine features several key functional groups that are critical to its pharmacological activity:
-
Phenol Group: An aromatic ring with a hydroxyl (-OH) group. This group is acidic in nature.
-
Tertiary Amine: A nitrogen atom bonded to three carbon atoms, in this case, a propyl chain and two isopropyl groups. This group is basic and is protonated at physiological pH.
-
Isopropyl Groups: Two bulky alkyl groups attached to the nitrogen atom, which contribute to the molecule's steric hindrance and receptor binding affinity.
-
Phenyl Group: An aromatic ring that contributes to the overall lipophilicity of the molecule.
-
Chiral Center: The carbon atom bonded to the phenyl group, the propyl chain, and the phenolic ring is a stereocenter, leading to (R) and (S) enantiomers. The (R)-enantiomer is the pharmacologically active form.
Tartaric Acid:
The tartrate component is the L-(+)-tartaric acid, which is used to form a stable, crystalline salt with the basic tolterodine molecule, improving its handling and formulation properties.
Physicochemical and Pharmacological Data
A summary of the key physicochemical and pharmacological properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Physicochemical Properties | ||
| pKa | 9.87 | |
| Water Solubility | 12 mg/mL | |
| Log D (n-octanol/water) at pH 7.3 | 1.83 | |
| Appearance | White, crystalline powder | |
| Pharmacological Properties (Ki values) | ||
| M₁ Muscarinic Receptor | 1.4 nM | |
| M₂ Muscarinic Receptor | 2.7 nM | |
| M₃ Muscarinic Receptor | 3.6 nM | |
| M₄ Muscarinic Receptor | 3.1 nM | |
| M₅ Muscarinic Receptor | 2.2 nM |
Mechanism of Action and Signaling Pathway
Tolterodine is a competitive antagonist of muscarinic acetylcholine receptors. In the urinary bladder, contraction of the detrusor smooth muscle is primarily mediated by the action of acetylcholine on M2 and M3 muscarinic receptor subtypes. Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, exhibit high affinity for all five muscarinic receptor subtypes.
The binding of acetylcholine to M3 receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to smooth muscle contraction.
M2 receptors, which are more abundant than M3 receptors in the bladder, are coupled to Gi proteins. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Reduced cAMP levels counteract the relaxant effects of β-adrenergic stimulation. Furthermore, recent studies have shown that both M2 and M3 receptor activation can lead to the activation of the RhoA/Rho-kinase (ROCK) pathway, which sensitizes the contractile apparatus to Ca²⁺, further promoting muscle contraction.
Tolterodine, by competitively blocking both M2 and M3 receptors, inhibits these signaling cascades, resulting in relaxation of the detrusor smooth muscle, an increase in bladder capacity, and a reduction in the symptoms of overactive bladder.
Below is a diagram illustrating the signaling pathway of acetylcholine in bladder detrusor smooth muscle and the inhibitory action of Tolterodine.
Caption: Signaling pathway of acetylcholine in bladder detrusor muscle and the inhibitory effect of Tolterodine.
Experimental Protocols
Synthesis of (R)-Tolterodine Tartrate
The following is a representative multi-step synthesis protocol for (R)-tolterodine tartrate, compiled from various patented methods.
Step 1: Synthesis of 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one
-
To a reaction vessel, add p-cresol and trans-cinnamic acid.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 30°C.
-
Heat the mixture to 120-130°C and maintain for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Filter the precipitated solid, wash with water until neutral, and dry to obtain 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one.
Step 2: Reductive Opening of the Lactone Ring
-
Dissolve the product from Step 1 in a suitable solvent such as toluene.
-
Cool the solution to -10°C to 0°C.
-
Slowly add a reducing agent, such as diisobutylaluminum hydride (DIBAL-H), to the solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of methanol, followed by water and an aqueous acid solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding lactol.
Step 3: Reductive Amination
-
Dissolve the lactol from Step 2 in methanol.
-
Add diisopropylamine and a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 12-18 hours.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain racemic tolterodine.
Step 4: Resolution of Enantiomers and Salt Formation
-
Dissolve the racemic tolterodine in a suitable solvent, such as ethanol.
-
In a separate vessel, dissolve L-(+)-tartaric acid in ethanol.
-
Add the L-(+)-tartaric acid solution to the tolterodine solution.
-
Heat the mixture to reflux, then slowly cool to room temperature to allow for the crystallization of (R)-tolterodine L-tartrate.
-
Filter the crystals, wash with cold ethanol, and dry under vacuum to obtain the final product.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The following is a typical HPLC method for the analysis of this compound in pharmaceutical formulations.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., 2.88 g/L ammonium dihydrogen orthophosphate) and methanol in a ratio of 40:60. The pH is adjusted to 7.0 with orthophosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Standard Solution Preparation:
-
Accurately weigh about 40 mg of this compound working standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate to dissolve.
-
Dilute to volume with the mobile phase to obtain a concentration of 400 µg/mL.
Sample Solution Preparation (from tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 20 mg of this compound into a 50 mL volumetric flask.
-
Add about 30 mL of the mobile phase and sonicate for 20 minutes.
-
Dilute to volume with the mobile phase, mix well, and centrifuge the solution.
-
Use the supernatant for injection.
Analysis:
Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of this compound in the sample by comparing the peak area of the sample to that of the standard.
Conclusion
This technical guide has provided a detailed overview of the chemical and pharmacological properties of this compound. A thorough understanding of its structure, functional groups, and mechanism of action is crucial for researchers and professionals involved in the development of new therapies for overactive bladder and related conditions. The provided experimental protocols for synthesis and analysis serve as a valuable resource for quality control and further research in this area. The visualization of the signaling pathway offers a clear representation of the molecular interactions underlying the therapeutic effects of this important drug.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1629834A1 - Sustained release pharmaceutical composition of tolterodine - Google Patents [patents.google.com]
- 3. EP2178528A1 - Stabilized this compound formulations - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103044273A - Synthesis method of this compound - Google Patents [patents.google.com]
Physicochemical Properties of Tolterodine Tartrate: A Technical Guide for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical physicochemical properties of Tolterodine Tartrate. Understanding these characteristics is fundamental for the rational design and development of stable, bioavailable, and effective pharmaceutical formulations.
Introduction
This compound is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.[1][2] The active moiety, tolterodine, is metabolized in the liver to a 5-hydroxymethyl derivative, which is also pharmacologically active and contributes significantly to the therapeutic effect.[3][4][5] As a salt of a weak base, its physicochemical properties are highly influential on its formulation strategy, manufacturing process, and clinical performance.
General Physicochemical Properties
This compound is a white to off-white crystalline powder. Key identifying and physicochemical parameters are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (R)-2-[3-[bis(1-methylethyl)-amino]-1-phenylpropyl]-4-methylphenol [R-(R,R)]-2,3-dihydroxybutanedioate (1:1) (salt) | |
| Molecular Formula | C₂₆H₃₇NO₇ | |
| Molecular Weight | 475.6 g/mol | |
| pKa | 9.87 (at 25°C) | |
| Log D (n-octanol/water) | 1.83 at pH 7.3 | |
| Melting Point | 205-210°C |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. This compound's solubility is pH-dependent, a characteristic feature of a salt of a weak base.
| Solvent/Medium | Solubility Description | Quantitative Value (if available) | Reference |
| Water | Soluble | 12 mg/mL | |
| Methanol | Soluble / Sparingly Soluble | - | |
| Ethanol | Slightly Soluble | 0.1 mg/mL | |
| Toluene | Practically Insoluble | - | |
| Dimethylformamide (DMF) | Soluble | 30 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | Soluble | 20 mg/mL | |
| Phosphate Buffer (pH 7.2) | Soluble | 1 mg/mL |
The aqueous solubility of 12 mg/mL is significant and suggests that for immediate-release formulations, solubility is unlikely to be the rate-limiting step for absorption. However, its pH-dependent nature must be considered for controlled-release dosage forms intended to release the drug throughout the gastrointestinal tract, where pH varies considerably.
Solid-State Characterization
The solid-state properties of an API can impact its stability, manufacturability, and dissolution behavior.
Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties. For this compound, several polymorphic forms have been identified, designated as Form I, Form II, Form III, Form IV, and an amorphous form. Each form is characterized by a unique X-ray Powder Diffraction (XRPD) pattern.
-
Form I: Characterized by XRPD peaks at approximately 11.9, 13.6, 14.2, 15.9, 16.9, 18.4, 20.4, 22.0, and 23.9 degrees 2θ.
-
Form II: Characterized by XRPD peaks at approximately 8.7, 9.0, 9.6, 10.1, 14.0, 15.7, and 16.9 degrees 2θ.
-
Form III: Characterized by XRPD peaks at approximately 9.1, 9.7, 10.6, 11.7, 15.7, and 17.9 degrees 2θ.
-
Form IV: Characterized by XRPD peaks at approximately 7.8, 9.8, 15.2, 17.2, 17.7, and 18.4 degrees 2θ.
Controlling the polymorphic form during manufacturing is crucial to ensure batch-to-batch consistency in product performance.
Stability Profile
Drug stability is essential for ensuring safety, efficacy, and shelf-life. Studies indicate that this compound is stable under acidic and alkaline degradation conditions but is susceptible to oxidative degradation. The use of stabilizing agents, such as organic or mineral acids (e.g., tartaric acid), has been shown to decrease the formation of degradants in solid oral dosage forms.
Experimental Protocols
Detailed methodologies are required for the accurate and reproducible characterization of API properties.
A. Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent or buffer system (e.g., water, phosphate buffer at various pH levels).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not adsorb the drug).
-
Analysis: Quantify the concentration of the dissolved drug in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
B. pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). The ionic strength of the solution should be kept constant using an inert salt like KCl.
-
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a vessel with a magnetic stirrer and immerse the pH electrode.
-
Titration: Since Tolterodine is a weak base, first acidify the solution with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). Then, titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH), recording the pH value after each addition once the reading stabilizes.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized. Perform at least three replicate titrations for accuracy.
C. Solid-State Characterization (XRPD and DSC)
X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are fundamental techniques for identifying and distinguishing polymorphic forms.
-
X-Ray Powder Diffraction (XRPD):
-
Principle: Provides a unique "fingerprint" for a crystalline solid based on the diffraction of X-rays by the crystal lattice.
-
Method: A small amount of the powdered sample is packed into a sample holder. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram shows peaks at specific 2θ angles that are characteristic of the crystalline form.
-
-
Differential Scanning Calorimetry (DSC):
-
Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-solid phase transitions.
-
Method: An accurately weighed sample (typically 2-5 mg) is placed in an aluminum pan, which is then sealed. The sample and an empty reference pan are heated at a constant rate (e.g., 10°C/min). The DSC thermogram plots heat flow versus temperature, with endothermic events (like melting) or exothermic events appearing as peaks. Different polymorphs will typically exhibit different melting points and heats of fusion.
-
Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of an API like this compound.
Caption: Workflow for API Physicochemical Characterization.
Mechanism of Action: Muscarinic Receptor Antagonism
Tolterodine functions by blocking muscarinic receptors in the bladder, which are responsible for mediating bladder contraction.
Caption: Tolterodine's antagonistic action on muscarinic receptors.
References
Structural Elucidation of Tolterodine Tartrate: A Technical Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolterodine Tartrate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder, characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1] The active moiety, tolterodine, ((R)-2-[3-[bis(1-methylethyl)-amino]-1-phenylpropyl]-4-methylphenol), exerts its effect by blocking muscarinic receptors in the bladder.[2][3] Like any active pharmaceutical ingredient (API), the definitive confirmation of its chemical structure is a critical requirement for quality control, regulatory approval, and safety assurance.
This technical guide provides an in-depth overview of the structural elucidation of this compound using two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will detail the principles of analysis, present expected data in a structured format, and provide standardized experimental protocols for researchers in the field.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an essential technique for determining the molecular weight and probing the structure of a compound by analyzing its fragmentation pattern.[4] For a molecule like tolterodine, Electrospray Ionization (ESI) is a common method that generates charged ions from the analyte in solution, which are then analyzed.[4]
When subjected to ESI in positive ion mode, the tolterodine molecule readily protonates to form the molecular ion [M+H]⁺. The molecular formula of the tolterodine free base is C₂₂H₃₁NO, giving it a molecular weight of approximately 325.5 g/mol . The tartrate salt has the formula C₂₆H₃₇NO₇ and a molecular weight of 475.6 g/mol . In a typical LC-MS setup, the tartrate salt dissociates, and the tolterodine free base is ionized. Therefore, the expected protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of approximately 326.
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the isolated molecular ion. A common fragmentation pathway for tolterodine involves the cleavage of the bond between the propyl chain and the nitrogen atom, leading to the loss of a neutral diisopropylamine group or related fragments. A significant product ion is consistently observed at m/z 147.1.
MS Data Summary
The table below summarizes the key mass spectrometry data for tolterodine.
| Ion Description | Expected m/z | Assignment |
| Protonated Molecule | 326.2 | [C₂₂H₃₁NO + H]⁺ |
| Major Fragment Ion | 147.1 | [C₉H₂₀N]⁺ (Putative) |
Tolterodine Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway of the protonated tolterodine molecule under collision-induced dissociation (CID) conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments allows for the unambiguous assignment of all protons and carbons in the molecule.
Note on Data Availability: While NMR is a standard characterization technique, a complete, publicly available, and peer-reviewed assignment of all ¹H and ¹³C chemical shifts for this compound is not readily found in the literature. The data presented in the following tables are expected values based on the known molecular structure and established chemical shift principles. Actual experimental values may vary slightly depending on the solvent and concentration.
Expected ¹H NMR Spectral Data for Tolterodine
The ¹H NMR spectrum will show distinct signals for the aromatic protons (in two separate spin systems), the aliphatic protons of the propyl chain, the methine and methyl protons of the isopropyl groups, and the phenolic hydroxyl proton.
| Proton Environment | Expected δ (ppm) | Expected Multiplicity | Expected Integration |
| Aromatic (Phenyl group) | 7.10 - 7.40 | Multiplet (m) | 5H |
| Aromatic (Cresol group) | 6.60 - 7.00 | Multiplet (m) | 3H |
| Benzylic CH | 4.00 - 4.20 | Triplet (t) | 1H |
| N-CH (isopropyl) | 3.00 - 3.20 | Septet (sept) | 2H |
| CH₂ (adjacent to N) | 2.40 - 2.60 | Multiplet (m) | 2H |
| CH₂ (adjacent to CH) | 2.10 - 2.30 | Multiplet (m) | 2H |
| Cresol CH₃ | 2.20 - 2.30 | Singlet (s) | 3H |
| Isopropyl CH₃ | 1.00 - 1.20 | Doublet (d) | 12H |
| Phenolic OH | Variable (broad) | Singlet (s) | 1H |
| Tartrate CH | ~4.40 | Singlet (s) | 2H |
Expected ¹³C NMR Spectral Data for Tolterodine
The ¹³C NMR spectrum will provide information on all 22 unique carbon atoms in the tolterodine structure, plus the carbons from the tartrate counter-ion.
| Carbon Environment | Expected δ (ppm) |
| Aromatic C-O | 150 - 155 |
| Aromatic C (quaternary) | 125 - 145 |
| Aromatic CH | 115 - 130 |
| Benzylic CH | 45 - 50 |
| N-CH (isopropyl) | 48 - 52 |
| N-CH₂ | 40 - 45 |
| CH₂ | 30 - 35 |
| Cresol CH₃ | 20 - 22 |
| Isopropyl CH₃ | 18 - 20 |
| Tartrate COOH | 170 - 175 |
| Tartrate CH-OH | 70 - 75 |
General NMR Analysis Workflow
The structural elucidation of a compound like this compound by NMR follows a standardized workflow.
Experimental Protocols
The following sections provide generalized protocols for the analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
Mass Spectrometry Protocol (LC-MS/MS)
-
Sample Preparation : Prepare a stock solution of this compound at 1 mg/mL in methanol. Dilute this stock solution with the mobile phase to a final concentration of approximately 1 µg/mL.
-
Chromatographic Separation :
-
Instrument : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometer Conditions :
-
Instrument : A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
MS1 Scan : Scan for the precursor ion of tolterodine at m/z 326.2.
-
MS2 Product Ion Scan : Isolate the precursor ion (m/z 326.2) and perform collision-induced dissociation (CID) with nitrogen gas. Scan for product ions, confirming the presence of the fragment at m/z 147.1.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 120 °C.
-
Desolvation Temperature : 350 °C.
-
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup :
-
Spectrometer : A 400 MHz (or higher) NMR spectrometer.
-
Probe : Standard broadband or cryoprobe.
-
Temperature : Set to a constant temperature, typically 25 °C (298 K).
-
Locking and Shimming : Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width : ~16 ppm, centered around 6 ppm.
-
Acquisition Time : ~2-3 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 16-64, depending on concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width : ~240 ppm, centered around 120 ppm.
-
Acquisition Time : ~1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC) :
-
Utilize standard, gradient-selected pulse programs available in the spectrometer's software library.
-
Optimize spectral widths in both dimensions to cover all relevant signals.
-
Acquire a sufficient number of increments in the indirect dimension (typically 256-512) to achieve adequate resolution.
-
-
Data Processing :
-
Apply an appropriate window function (e.g., exponential multiplication) to the Free Induction Decay (FID).
-
Perform Fourier Transformation.
-
Manually phase the spectra and apply baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent signal and the ¹³C spectrum accordingly.
-
Integrate ¹H signals and pick peaks for all spectra. Analyze correlations in 2D spectra to build the molecular structure.
-
Conclusion
The combined application of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides a comprehensive and definitive characterization of this compound. MS confirms the molecular weight and offers key structural information through predictable fragmentation, while NMR spectroscopy provides a detailed map of the molecular skeleton, confirming atom connectivity and the overall structure. The methodologies and data presented in this guide serve as a robust framework for the analysis of this important pharmaceutical compound, ensuring its identity, purity, and quality.
References
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Tolterodine Tartrate in Pharmaceutical Formulations
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical products.
Introduction
Tolterodine Tartrate is a competitive muscarinic receptor antagonist used for the treatment of urinary incontinence and other symptoms associated with an overactive bladder.[1][2] It functions by blocking muscarinic receptors linked to bladder contraction, which increases the functional volume of the bladder.[1] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety, efficacy, and quality. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose due to its high specificity, sensitivity, and accuracy.[3]
This application note details a validated, stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[4] The method is demonstrated to be simple, precise, accurate, and robust, making it suitable for routine quality control analysis.
Chromatographic Conditions and Equipment
A summary of the instrumentation and the optimized chromatographic conditions for the analysis of this compound is presented below.
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, and photodiode array detector. |
| Column | C18 Column (e.g., Inertsil ODS 3, 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Methanol and Ammonium Dihydrogen Orthophosphate Buffer (60:40 v/v). The buffer consists of 2.88 g of ammonium dihydrogen orthophosphate in 1 L of water, with 5 mL of triethylamine added. The pH is adjusted to 7.0 ± 0.1 with orthophosphoric acid. |
| Flow Rate | 1.5 mL/min. |
| Detection Wavelength | 220 nm. |
| Injection Volume | 20 µL. |
| Column Temperature | Ambient. |
| Run Time | Approximately 10 minutes. |
| Diluent | Mobile Phase. |
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (400 µg/mL):
-
Accurately weigh approximately 40 mg of this compound working standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase (diluent) and sonicate for 20 minutes to dissolve the standard completely.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
Sample Solution (400 µg/mL from Tablets):
-
Weigh and finely powder 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 20 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Add about 30 mL of the mobile phase and sonicate for 20 minutes to facilitate complete extraction of the drug.
-
Make up the volume to 50 mL with the mobile phase and mix well.
-
Centrifuge the solution at 2500 rpm for 10-15 minutes.
-
The clear supernatant is collected for injection into the HPLC system.
Method Validation Protocol
The developed analytical method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.
System Suitability: Before starting the analysis, the suitability of the chromatographic system is verified. A standard solution is injected five times, and the system suitability parameters are evaluated. The acceptance criteria are typically a relative standard deviation (%RSD) of not more than 2.0% for peak areas and a tailing factor of not more than 2.0 for the Tolterodine peak.
Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies are conducted. A sample solution is subjected to various stress conditions to produce degradation products. The method's specificity is confirmed if the Tolterodine peak is well-resolved from any degradation peaks, and the peak purity is confirmed using a PDA detector.
-
Acid Hydrolysis: To a 50 mL flask containing tablet powder equivalent to 20 mg of Tolterodine, add 25 mL of mobile phase and 5 mL of 1N HCl. Heat on a water bath for 30 minutes, cool, and dilute to volume with the mobile phase.
-
Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 5 mL of 1N NaOH instead of 1N HCl.
-
Oxidative Degradation: To a 100 mL flask containing 100 mg of the sample, add 20 mL of diluent and 2.0 mL of 5% hydrogen peroxide. Heat at 60°C for three hours, then dilute to volume.
-
Thermal Degradation: Expose the sample solution to heat at 60°C for three hours and then dilute to volume.
-
Photolytic Degradation: Expose the sample solution to UV light at 365 nm for three hours and then dilute to volume.
Linearity: The linearity of the method is assessed by preparing and analyzing a series of at least five concentrations of this compound over a specified range (e.g., 10-60 µg/mL). A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.99.
Accuracy (Recovery): The accuracy is determined by performing recovery studies. A known amount of standard drug is spiked into a placebo or sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.
Precision:
-
Repeatability (Intra-day Precision): The precision of the method is evaluated by analyzing six separate sample preparations from the same homogeneous batch on the same day. The %RSD of the results should be not more than 2.0%.
-
Intermediate Precision (Inter-day Precision & Ruggedness): The variability of the method is assessed by performing the analysis on different days, with different analysts, or on different instruments. The %RSD between the results should be within acceptable limits (typically NMT 2.0%).
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve. These parameters indicate the sensitivity of the method.
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and pH. The method is considered robust if these variations do not significantly affect the results.
Data Presentation
The quantitative data from the method validation experiments are summarized in the tables below for easy comparison and assessment.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | NMT 2.0 | 1.01 |
| %RSD of Peak Areas (n=5) | NMT 2.0% | 0.1% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (Mean) |
| 20 | Value |
| 40 | Value |
| 60 | Value |
| 80 | Value |
| 100 | Value |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | |
| (Data based on a representative study) |
Table 3: Accuracy (Recovery) Study Results
| Spiked Level | Amount Added (mg) | Amount Found (mg) | % Recovery |
| 80% | Value | Value | 100.10% |
| 100% | Value | Value | 100.25% |
| 120% | Value | Value | 100.30% |
| (Data based on a representative study) |
Table 4: Precision Study Results
| Precision Type | Parameter | %RSD |
| Repeatability (Intra-day) | Assay (n=6) | 0.35% |
| Intermediate (Inter-day) | Assay (n=6) | < 2.0% |
| (Data based on a representative study) |
Table 5: LOD and LOQ Results
| Parameter | Result (µg/mL) |
| LOD | 0.0457 |
| LOQ | 0.1384 |
| (Data based on a representative study) |
Table 6: Forced Degradation Study Summary
| Stress Condition | % Assay of Tolterodine | % Degradation | Peak Purity |
| Acid (1N HCl) | 83.1% | 14.3% | Pass |
| Base (1N NaOH) | 90.83% | 8.2% | Pass |
| Oxidation (5% H₂O₂) | 82.1% | 15.4% | Pass |
| Thermal (60°C) | 94.53% | 2.5% | Pass |
| Photolytic (UV) | 98.5% | 0% | Pass |
| (Data based on a representative study) |
Visualizations
The following diagrams illustrate the key workflows and logical relationships described in this protocol.
Caption: HPLC analysis workflow for this compound.
Caption: Workflow for HPLC method validation.
Caption: Logical relationship of forced degradation studies.
Conclusion
The RP-HPLC method described provides a simple, accurate, precise, and robust approach for the quantitative determination of this compound in pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines, and the stability-indicating nature was confirmed through forced degradation studies. This validated method is well-suited for routine quality control analysis and stability testing of this compound in the pharmaceutical industry.
References
Application Note: Chiral Separation of Tolterodine Tartrate Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Tolterodine Tartrate is a competitive muscarinic receptor antagonist used for the treatment of urinary urge incontinence and other symptoms associated with an overactive bladder.[1] The active moiety, tolterodine, contains a single chiral center, and therefore exists as two enantiomers: (R)-tolterodine and (S)-tolterodine. The (R)-enantiomer is the pharmacologically active form. Consequently, the enantiomeric purity of this compound is a critical quality attribute in pharmaceutical development and manufacturing. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for the separation and quantification of these enantiomers.[2]
This application note details two validated isocratic chiral HPLC methods for the effective separation of (R)- and (S)-Tolterodine Tartrate enantiomers, suitable for quality control and research purposes.
Method 1: Separation on a Cellulose-Based Chiral Stationary Phase
This method employs a Chiralcel OD-H column, a CSP based on cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica gel support. It provides a robust and validated approach for enantiomeric separation.[3][4]
Experimental Protocol
Instrumentation:
-
An HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV detector.[1]
-
Data acquisition and processing software (e.g., Chemstation).
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropyl Alcohol (980:20 v/v) with 1 mL Diethylamine and 0.6 mL Trifluoroacetic Acid per 1000 mL of mobile phase. |
| Flow Rate | 0.5 mL/min |
| Temperature | Ambient (constant room temperature) |
| Detection | UV, wavelength not specified in sources but 284-285 nm is common for similar methods. |
| Injection Volume | Not specified, typically 10-20 µL. |
Reagents and Standards Preparation:
-
Mobile Phase Preparation: Carefully mix 980 mL of HPLC-grade n-hexane with 20 mL of HPLC-grade isopropyl alcohol. Add 1 mL of diethylamine and 0.6 mL of trifluoroacetic acid. Sonicate for 15 minutes to degas.
-
Standard Solution: Prepare a stock solution of this compound racemate in the mobile phase. Further dilute to a working concentration, for example, between 10 to 100 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the this compound active pharmaceutical ingredient (API) or a powdered tablet formulation in the mobile phase to achieve a similar concentration as the standard solution.
Data Presentation: Method Validation Summary
This method has been validated for linearity, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Result |
| Linearity Range | 10 - 100 µg/mL |
| Limit of Detection (LOD) for S-isomer | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Average Drug Recovery | 98.20% |
| Within-run Accuracy (Average) | 98.56% |
| Between-run Accuracy (Average) | 99.11% |
Method 2: Separation on an Immobilized Amylose-Based Stationary Phase
This method utilizes a Chiralpak IA column, which features an immobilized amylose-based polysaccharide stationary phase. This provides excellent separation and robustness, with compatibility across a wide range of organic solvents.
Experimental Protocol
Instrumentation:
-
Agilent 1100 series HPLC system or equivalent, with a quaternary pump, degasser, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak IA (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : 2-Propanol : Triethylamine : Trifluoroacetic Acid (91:9:0.2:0.1 v/v/v/v) |
| Flow Rate | 1.1 mL/min |
| Temperature | 30 °C |
| Detection | UV at 284 nm |
| Injection Volume | 20 µL |
Reagents and Standards Preparation:
-
Mobile Phase Preparation: Combine 910 mL of HPLC-grade n-hexane, 90 mL of HPLC-grade 2-propanol, 2 mL of triethylamine, and 1 mL of trifluoroacetic acid. Mix thoroughly and degas.
-
Stock Solution (10 mg/mL): Prepare individual stock solutions of (S)-tolterodine tartrate and (R)-tolterodine tartrate by dissolving the standards in methanol.
-
System Suitability Solution (100 µg/mL): Dilute the stock solutions with the mobile phase to the target concentration.
-
Sample Preparation (from Tablets): Crush 20 tablets to a fine powder. Transfer an amount of powder equivalent to 10 mg of (R)-tolterodine tartrate into a 10 mL volumetric flask. Add methanol, sonicate for 15 minutes to ensure complete extraction, and dilute to volume with the mobile phase. Filter the resulting solution through a 0.45 µm nylon filter.
Data Presentation: Method Performance and Validation Summary
This method was validated according to ICH guidelines and demonstrated high precision, accuracy, and robustness.
| Parameter | Result |
| Resolution (between S- and R-isomers) | 2.9 |
| Linearity Range (S-isomer) | 0.1 - 10 µg/mL |
| Correlation Coefficient (r) | 0.999 |
| Limit of Detection (LOD) for S-isomer | 0.11 µg/mL |
| Limit of Quantification (LOQ) for S-isomer | 0.34 µg/mL |
| Recovery (S-isomer) | 97.30% - 101.59% |
| Precision (%RSD) | < 0.8% |
| Solution Stability | 48 hours in mobile phase |
Experimental Workflow and Parameter Relationships
The following diagrams illustrate the general experimental workflow for chiral HPLC analysis and the relationship between key parameters that influence the separation.
Caption: General experimental workflow for chiral HPLC analysis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. jocpr.com [jocpr.com]
- 3. A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. [scholars.duke.edu]
Application Notes and Protocols for Tolterodine Tartrate Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolterodine tartrate is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder (OAB), with symptoms including urinary frequency, urgency, and urge incontinence.[1][2] It exerts its therapeutic effect by blocking muscarinic receptors in the bladder's detrusor muscle, leading to muscle relaxation and increased bladder capacity.[1][3] In preclinical research, rodent models are essential for evaluating the efficacy, pharmacokinetics, and safety of tolterodine and its derivatives. These application notes provide detailed protocols for the preparation and administration of this compound in rodent studies to ensure accuracy and reproducibility.
Mechanism of Action
Tolterodine is a potent and competitive antagonist of muscarinic receptors.[4] The contraction of the urinary bladder is primarily mediated by the activation of cholinergic muscarinic receptors by acetylcholine. Tolterodine functions by blocking these receptors, particularly the M2 and M3 subtypes, on the detrusor muscle. This antagonism inhibits acetylcholine-induced bladder contractions, reduces detrusor pressure, and consequently increases bladder capacity.
Following oral administration, tolterodine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form a pharmacologically active 5-hydroxymethyl metabolite (5-HMT). This active metabolite has a similar antimuscarinic activity to the parent compound and contributes significantly to the overall therapeutic effect. Both tolterodine and 5-HMT exhibit high specificity for muscarinic receptors with negligible affinity for other neurotransmitter receptors.
Signaling Pathway of this compound
References
Application Note: High-Throughput LC-MS/MS Assay for the Simultaneous Determination of Tolterodine and its Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) to its major active metabolite, 5-hydroxymethyl tolterodine (desfesoterodine), which has a similar pharmacological profile to the parent drug. Accurate and sensitive quantification of both tolterodine and its metabolites in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of tolterodine and its metabolites in human plasma. The described protocol is designed for high-throughput analysis, offering excellent precision and accuracy.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standards: Tolterodine tartrate, 5-hydroxymethyl tolterodine, and their respective deuterated internal standards (e.g., tolterodine-d6, 5-hydroxymethyl tolterodine-d14).
-
Solvents and Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid, ammonium formate, ammonium acetate, methyl tert-butyl ether (MTBE), n-hexane, and isopropanol.
-
Plasma: Drug-free human plasma with EDTA as an anticoagulant.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on methodologies that have demonstrated high recovery and minimal matrix effects.[1][2][3][4]
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200-300 µL of plasma into a clean microcentrifuge tube.
-
Add the internal standard working solution and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and isopropanol).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters, which may be optimized for specific instruments.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 or Phenyl-hexyl column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm; Luna Phenyl-hexyl, 100 x 2.0 mm, 3 µm; Ascentis Express RP amide, 50 mm x 4.6 mm, 2.7 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Formate or Acetate in water (pH adjusted with formic acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient/Isocratic | Isocratic or gradient elution can be used. A typical isocratic condition is a 35:65 (v/v) mixture of mobile phase A and B. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Tolterodine: m/z 326.1 → 147.1; 5-Hydroxymethyl Tolterodine: m/z 342.2 → 223.1; Tolterodine-d6 (IS): m/z 332.3 → 153.1; 5-Hydroxymethyl Tolterodine-d14 (IS): m/z 356.2 → 223.1 |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5000 V |
Data Presentation: Quantitative Method Validation Summary
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for tolterodine and its metabolites in plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Tolterodine | 0.025 - 10.0 | > 0.99 |
| 5-Hydroxymethyl Tolterodine | 0.025 - 10.0 | > 0.99 |
| N-dealkyltolterodine | 0.05 - 10 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Tolterodine | 20.00 | 6.36 | 4.84 | 103.56 | 104.40 |
| 60.00 | 2.15 | 2.55 | 98.75 | 99.20 | |
| 1500.00 | 0.62 | 1.73 | 99.67 | 101.33 | |
| 3500.00 | 1.12 | 2.45 | 100.29 | 100.86 | |
| 5-Hydroxymethyl Tolterodine | 20.00 | 4.22 | 4.25 | 104.67 | 103.06 |
| 60.00 | 2.85 | 3.12 | 98.08 | 98.73 | |
| 1500.00 | 1.38 | 1.62 | 99.45 | 100.93 | |
| 3500.00 | 1.89 | 2.78 | 100.57 | 101.14 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Tolterodine | 98.3 | Not Specified |
| 5-Hydroxymethyl Tolterodine | 99.5 | Not Specified |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of tolterodine.
Caption: Metabolic pathway of Tolterodine in humans.
References
- 1. LC-MS-MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urodynamic Studies in Rats Using Tolterodine Tartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of tolterodine tartrate in urodynamic studies in rats. This document outlines detailed experimental protocols, presents quantitative data from various studies in a structured format, and visualizes key experimental workflows and signaling pathways.
Introduction
This compound is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder (OAB), with symptoms of urinary frequency, urgency, and urge incontinence.[1][2] In preclinical research, rat models are frequently employed to study the effects of tolterodine on bladder function through urodynamic assessments. These studies are crucial for understanding the drug's mechanism of action and its therapeutic potential. Tolterodine and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, leading to the inhibition of bladder contraction and a decrease in detrusor pressure.[2][3][4]
Mechanism of Action
Tolterodine functions by competitively blocking muscarinic receptors, particularly the M2 and M3 subtypes, in the detrusor muscle of the bladder. The binding of the neurotransmitter acetylcholine to these receptors normally triggers bladder muscle contraction. By inhibiting this interaction, tolterodine reduces involuntary bladder contractions, thereby increasing bladder capacity and decreasing the symptoms of OAB. While M3 receptors are primarily responsible for mediating bladder contraction, M2 receptors, though more numerous, also play a role. The signaling pathway involves G-proteins and the RhoA/ROCK pathway, which are crucial for smooth muscle contraction.
Signaling Pathway of Muscarinic Receptor Antagonism in Bladder Detrusor Muscle
References
- 1. Conscious Cystometry Bladder Function Testing [protocols.io]
- 2. Dissimilar Effects of Tolterodine on Detrusor Overactivity in Awake Rats with Chemical Cystitis and Partial Bladder Outlet Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation and Evaluation of Extended-Release Pellets of Tolterodine Tartrate
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the formulation of oral controlled-release dosage forms.
1. Introduction
Tolterodine tartrate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency. The immediate-release formulation requires twice-daily administration due to its relatively short biological half-life of 2-3 hours. An extended-release (ER) formulation improves patient compliance and provides a more stable plasma concentration, reducing potential side effects.
This application note details a robust methodology for developing extended-release pellets of this compound using fluid bed coating technology. The formulation strategy involves drug layering onto inert cores followed by the application of a functional polymer coating to control the drug release.
2. Materials and Methods
2.1 Materials
| Material | Grade | Supplier | Purpose |
| This compound | USP | --- | Active Pharmaceutical Ingredient |
| Microcrystalline Cellulose (MCC) Spheres | (e.g., Cellets® 700) | --- | Inert Pellet Core |
| Ethylcellulose | NF | (e.g., ETHOCEL™) | ER Film-Forming Polymer |
| Hypromellose (HPMC) | USP (e.g., Pharmacoat™ 603) | --- | Binder / Pore-former |
| Dibutyl Sebacate | NF | --- | Plasticizer |
| Isopropyl Alcohol | ACS Grade | --- | Solvent |
| Methylene Chloride | ACS Grade | --- | Solvent |
| Purified Water | USP | --- | Solvent |
2.2 Equipment
-
Fluid Bed Processor (with Wurster insert)
-
Peristaltic Pump
-
Hot Air Oven
-
USP Dissolution Apparatus II (Paddle)
-
UV-Vis Spectrophotometer
-
Sieve Shaker with standard sieves
3. Experimental Protocols
3.1. Protocol 1: Drug Layering
This protocol describes the process of applying the active pharmaceutical ingredient onto the inert MCC cores.
-
Binder Solution Preparation: Dissolve Hypromellose (3% w/w) in a 90:10 mixture of isopropyl alcohol and purified water with continuous stirring until a clear solution is obtained.
-
Drug Suspension Preparation: Disperse this compound into the binder solution. Homogenize the suspension for 30 minutes.
-
Fluid Bed Coating (Wurster Process):
-
Preheat the fluid bed processor to the target inlet air temperature (50-55°C).
-
Charge the MCC spheres (1000 g) into the Wurster coater.
-
Fluidize the spheres and allow them to reach a stable product temperature (38-42°C).
-
Begin spraying the drug suspension onto the fluidized spheres using a peristaltic pump at a controlled rate.
-
Maintain the process parameters as specified in Table 2.
-
-
Drying: After the entire suspension is sprayed, continue to fluidize the pellets for 15-20 minutes for final drying.
-
Sieving: Sieve the drug-loaded pellets to remove any agglomerates.
3.2. Protocol 2: Extended-Release Coating
This protocol details the application of the rate-controlling membrane onto the drug-loaded pellets.
-
Coating Solution Preparation:
-
Dissolve Ethylcellulose and Dibutyl Sebacate (as a plasticizer, typically 20% w/w of the polymer) in a solvent system of methylene chloride and isopropyl alcohol (1:1 ratio).
-
Stir until all components are fully dissolved.
-
-
Fluid Bed Coating (Wurster Process):
-
Charge the drug-loaded pellets into the Wurster coater.
-
Fluidize the pellets and stabilize the product temperature (35-40°C).
-
Spray the ethylcellulose solution onto the pellets at a controlled rate to achieve a specific weight gain (e.g., 10%). The amount of weight gain directly correlates with the thickness of the ER membrane and the duration of release.
-
Maintain the process parameters as specified in Table 2.
-
-
Curing: After coating, the pellets must be cured to ensure proper film formation and a stable release profile. Transfer the coated pellets to a hot air oven and cure at 60°C for 2 hours.
-
Final Sieving: Sieve the cured ER pellets to ensure a uniform particle size distribution.
3.3. Protocol 3: In-Vitro Dissolution Testing
This protocol is used to assess the drug release profile of the final ER pellets.
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of phosphate buffer, pH 6.8.
-
Apparatus Speed: 100 RPM.
-
Temperature: 37 ± 0.5°C.
-
Procedure:
-
Place a quantity of pellets equivalent to one dose of this compound into each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
-
Analysis: Analyze the samples for this compound concentration using a UV-Vis spectrophotometer at the predetermined λmax. Calculate the cumulative percentage of drug released at each time point.
4. Data Presentation
Table 1: Formulation Composition
| Component | Purpose | Quantity per Batch (g) |
| Drug Layering | ||
| MCC Spheres (Cellets® 700) | Core | 1000 |
| This compound | API | 200 |
| Hypromellose (3 cps) | Binder | 60 |
| Isopropyl Alcohol | Solvent | 1800 |
| Purified Water | Co-solvent | 200 |
| ER Coating (for 10% Weight Gain) | ||
| Drug-Loaded Pellets | Substrate | 1000 |
| Ethylcellulose (10 cps) | ER Polymer | 100 |
| Dibutyl Sebacate | Plasticizer | 20 |
| Methylene Chloride | Solvent | 900 |
| Isopropyl Alcohol | Co-solvent | 900 |
Table 2: Fluid Bed Process Parameters
| Parameter | Drug Layering | ER Coating |
| Process Air Temperature | 50 - 55°C | 45 - 50°C |
| Product Temperature | 38 - 42°C | 35 - 40°C |
| Atomization Air Pressure | 1.8 - 2.2 bar | 1.5 - 2.0 bar |
| Spray Rate | 15 - 25 g/min | 10 - 20 g/min |
| Air Volume | 120 - 150 m³/h | 120 - 150 m³/h |
Table 3: In-Vitro Drug Release Profile
| Time (hours) | Cumulative % Drug Released (Mean ± SD, n=6) |
| 1 | 12.5 ± 2.1 |
| 2 | 25.3 ± 3.5 |
| 4 | 48.9 ± 4.2 |
| 8 | 75.1 ± 5.0 |
| 12 | 88.6 ± 4.8 |
| 24 | > 95% |
5. Visualizations
Troubleshooting & Optimization
Reducing peak tailing in chromatographic analysis of Tolterodine Tartrate
This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the chromatographic analysis of Tolterodine Tartrate.
Troubleshooting Guide
Q1: Why am I observing a tailing peak for my this compound sample?
Peak tailing in the analysis of this compound, a basic compound, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1] The primary cause is the interaction of the basic amine groups in Tolterodine with acidic silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[1][2][3] These interactions are a secondary retention mechanism to the desired hydrophobic interaction, leading to a delayed elution for a portion of the analyte molecules and resulting in an asymmetric peak shape.[1]
Other potential causes include:
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Column Degradation: A loss of stationary phase or the creation of a void at the column inlet can cause poor peak shape.
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Tolterodine, the compound can exist in both ionized and non-ionized forms, leading to peak asymmetry.
Q2: My Tolterodine peak is tailing. What is the first thing I should check?
Start by verifying your method parameters, particularly the mobile phase pH. For basic compounds like Tolterodine, secondary interactions with silanol groups can be minimized by working at a low pH (typically below 3). At this pH, the silanol groups are protonated (Si-OH) and less likely to interact with the protonated basic analyte. One study successfully used 0.025% Trifluoroacetic acid (TFA), which results in a pH of approximately 2.3, to improve peak shape.
If your method already uses a low pH, consider the health of your column and system as the next step.
Q3: How can I actively reduce silanol interactions to improve peak shape?
There are several effective strategies to mitigate the effects of silanol interactions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to below 3 protonates the silanol groups, reducing their ability to interact with the positively charged Tolterodine molecule.
-
Use a Silanol Suppressor: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM). TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from the Tolterodine analyte. One successful method for this compound analysis added 5 mL/L of TEA to the mobile phase at a pH of 7.0.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol activity and improve peak shape by increasing the ionic strength of the mobile phase.
-
Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," where the free silanol groups are chemically bonded with a small, inert compound (like trimethylsilane) to prevent them from interacting with analytes. Using a high-purity, base-deactivated, or end-capped column is highly recommended for the analysis of basic compounds.
-
Choose an Appropriate Organic Modifier: Methanol is known to form hydrogen bonds with silanol groups, which can help reduce their interaction with analytes compared to acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a good tailing factor for the this compound peak?
According to USP guidelines, a tailing factor of less than 2.0 is generally considered acceptable. For robust methods, a tailing factor closer to 1.0 is ideal. A method validation study for this compound maintained a tailing factor of not more than 1.2 even when method parameters were deliberately altered. Another method reported achieving a tailing factor of 1.01.
Q2: Can the choice of buffer salt affect peak shape?
Yes. While pH is the primary driver, the type of buffer salt can influence the chromatography. A comparative study on this compound analysis found that using potassium di-hydrogen phosphate in the mobile phase buffer yielded superior results and acceptable peak tailing compared to ammonium or sodium di-hydrogen phosphate.
Q3: My peak shape is good, but the retention time is unstable. What could be the cause?
Unstable retention times, even with good peak shape, often point to issues with the mobile phase preparation or the HPLC pump.
-
Inadequate Buffering: Ensure your mobile phase pH is not close to the pKa of Tolterodine and that the buffer concentration is sufficient (typically 10-50 mM) to resist small pH changes.
-
Mobile Phase Volatility: If using volatile acids or bases (like TFA or TEA), ensure the mobile phase reservoir is covered to prevent evaporation, which would change its composition over time.
-
Pump Performance: Inconsistent flow from the HPLC pump can lead to fluctuating retention times. Check for leaks and ensure the pump is properly primed and degassed.
Q4: Can sample solvent cause peak tailing?
Yes. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including tailing. It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
Data Presentation
The robustness of an analytical method is tested by making deliberate, small changes to the method parameters and observing the effect on the results. The following table summarizes data from a robustness study for a UPLC method for this compound, demonstrating how key parameters affect the peak tailing factor.
| Parameter Changed | Original Value | Modified Value | Resulting Tailing Factor |
| Mobile Phase pH | 2.3 | 2.1 | ≤ 1.2 |
| 2.5 | ≤ 1.2 | ||
| Column Temperature | 30°C | 25°C | ≤ 1.2 |
| 35°C | ≤ 1.2 | ||
| Flow Rate | 0.3 mL/min | 0.28 mL/min | ≤ 1.2 |
| 0.32 mL/min | ≤ 1.2 |
This data indicates that for this specific UPLC method, small variations in pH, temperature, and flow rate did not significantly impact the peak shape, with the tailing factor remaining well within the acceptable limit of < 2.0.
Experimental Protocols
Method 1: HPLC Method with Silanol Suppressor
This method is suitable for standard HPLC systems and uses a competing base (triethylamine) to ensure a symmetrical peak.
-
Column: Inertsil ODS 3, 250 x 4.6 mm, 5 µm
-
Mobile Phase:
-
Aqueous Component: 2.88 g/L of ammonium dihydrogen orthophosphate in water, with 5 mL/L of Triethylamine (TEA) added. Adjust pH to 7.0 ± 0.1 with orthophosphoric acid.
-
Organic Component: Methanol
-
Composition: Aqueous Component : Methanol (40:60, v/v)
-
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Expected Retention Time: ~6.5 min
Method 2: UPLC Method with Acidic Mobile Phase
This method is designed for UPLC systems and uses a low pH to minimize silanol interactions, resulting in a very fast analysis time.
-
Column: Acquity BEH C18, 100 x 2.1 mm, 1.7 µm
-
Mobile Phase:
-
Aqueous Component (A): 0.025% Trifluoroacetic acid (TFA) in water
-
Organic Component (B): 0.025% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient Program: (Contact technical support for specific gradient details if required)
-
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
Expected Retention Time: ~2.4 min
Visualizations
The following diagrams illustrate the chemical interactions responsible for peak tailing and a logical workflow for troubleshooting the issue.
Caption: Interaction mechanism leading to peak tailing for basic analytes.
Caption: Troubleshooting workflow for addressing peak tailing issues.
References
- 1. A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for this compound: Application in Pharmaceuticals, Human Plasma and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the this compound Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Troubleshooting Tolterodine Tartrate degradation in stability studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Tolterodine Tartrate degradation during stability studies.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound known to degrade?
A1: this compound is susceptible to degradation under several conditions. Significant degradation has been observed in the presence of a base (base hydrolysis), under oxidative stress, and upon exposure to heat (thermal degradation) and light (photolytic degradation).[1][2][3][4] It is relatively stable under acidic and neutral aqueous (hydrolytic) conditions.[1]
Q2: What are the common degradation products of this compound?
A2: Several degradation products and process-related impurities have been identified. One notable degradant found during stability studies is 2-(3-amino-1-phenylpropyl)-4-methylphenol, also known as des-N,N-diisopropyl tolterodine. Another impurity, identified as 6-methyl-4-phenylchroman-2-ol, has been observed to form under high temperature and humidity, potentially due to interaction with excipients. Other known impurities include Monoisopropyl Tolterodine and Tolterodine Dimer impurity.
Q3: I am observing an unknown peak in my chromatogram during a stability study. What could it be?
A3: An unknown peak could be a new degradation product. The formation of unexpected impurities can occur, especially during long-term stability studies or under specific stress conditions. For instance, one study identified a new degradant, des-N,N-diisopropyl tolterodine, during a three-month stability study at 40°C and 75% relative humidity. It is crucial to characterize this new peak using techniques like LC-MS and NMR to determine its structure.
Q4: Can excipients in my formulation influence the degradation of this compound?
A4: Yes, excipients can play a role in the degradation of this compound. Studies have shown that the formation of certain impurities, such as 6-methyl-4-phenylchroman-2-ol, is generated from the interaction between Tolterodine and excipients under high temperature and humidity. It is advisable to conduct forced degradation studies on the placebo (all excipients without the active pharmaceutical ingredient) to identify any potential interactions.
Q5: What are the recommended storage conditions for this compound solutions to minimize degradation?
A5: For analytical purposes, test solutions of this compound have been found to be stable for up to 48 hours at room temperature and for as long as 40 days when stored in a refrigerator between 2 and 8°C.
Troubleshooting Guides
Issue 1: Significant degradation observed under basic conditions.
Question: My stability study shows a significant loss of this compound and the appearance of multiple degradation peaks under basic hydrolysis. How can I confirm and characterize this degradation?
Answer: This is an expected outcome as this compound is known to be labile in basic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for basic degradation.
Experimental Protocol: Forced Degradation (Base Hydrolysis)
-
Preparation: Prepare a solution of this compound in a suitable diluent.
-
Stress Condition: Add 1 N sodium hydroxide (NaOH) to the solution.
-
Incubation: Heat the mixture at 80°C for 2 hours.
-
Neutralization: Cool the solution to room temperature and neutralize it with an equivalent amount of 1 N hydrochloric acid (HCl).
-
Analysis: Dilute the solution to the target concentration and analyze using a validated stability-indicating HPLC or UPLC method.
Issue 2: Assay values are decreasing under thermal stress.
Question: I am observing a decrease in the assay value of this compound during thermal stability studies. What are the expected degradation products and how can I mitigate this?
Answer: this compound shows some degradation under thermal stress.
Data Presentation: Summary of Forced Degradation Studies
| Stress Condition | Conditions | % Degradation / Recovery | Reference |
| Acid Hydrolysis | 1 N HCl at 80°C for 2 hours | Stable (No significant degradation) | |
| 0.5 N & 5 N HCl at 80°C for 2 hours | Not specified, but degradation observed | ||
| 1 N HCl, heated on boiling water bath for 30 min | Degradation observed | ||
| Base Hydrolysis | 1 N NaOH at 80°C for 2 hours | Significant degradation | |
| 1 N NaOH, heated on boiling water bath for 30 min | Degradation observed | ||
| Oxidative | 6% H₂O₂ at 50°C for 2 hours | Slight degradation | |
| 3%, 10%, and 30% H₂O₂ | Degradation found | ||
| 3% H₂O₂ | No additional peaks | ||
| Thermal | 105°C for 24 hours | Slight degradation | |
| 100°C for 3 days | Not specified, but degradation observed | ||
| Heated on boiling water bath for 30 min | Degradation observed | ||
| Photolytic | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | Stable | |
| UV light for 2 days | Not specified, but degradation observed | ||
| Not specified | Degradation observed | ||
| Neutral Hydrolysis | Water at 80°C for 2 hours | Stable |
Experimental Protocol: Thermal Degradation
-
Sample Preparation: Place the solid drug substance or drug product in a dry air oven.
-
Stress Condition: Expose the sample to a temperature of 105°C for 24 hours.
-
Solution Preparation: After exposure, dissolve the sample in a suitable diluent to a known concentration.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC or UPLC method to quantify the remaining this compound and any degradation products.
Issue 3: Inconsistent results with the analytical method.
Question: My stability-indicating method is giving inconsistent results, such as poor peak shape or shifting retention times. What should I check?
Answer: Method variability can arise from several factors. A systematic check of your chromatographic conditions is recommended.
Logical Relationship Diagram for Method Troubleshooting:
Caption: Troubleshooting guide for analytical method issues.
Key Experimental Protocols: Stability-Indicating UPLC Method
-
Column: Waters ACQUITY UPLC™ BEH shield RP18 (2.1 × 100 mm, 1.7 μm).
-
Mobile Phase A: 0.01 M potassium dihydrogen phosphate, with pH adjusted to 3.5 using orthophosphoric acid.
-
Mobile Phase B: Acetonitrile and water (90:10 v/v).
-
Gradient Elution: A defined gradient program should be followed.
-
Flow Rate: Typically around 0.3 mL/min (refer to specific validated method).
-
Detection: UV detection at 210 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 50°C.
Note on Method Validation: Ensure your analytical method is fully validated according to ICH guidelines, covering specificity, linearity, accuracy, precision, and robustness, to ensure reliable stability data.
References
- 1. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the this compound Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. HPLC method for this compound stability validation. [wisdomlib.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Improving the yield of (R)-Tolterodine in enantioselective synthesis
Welcome to the technical support center for the enantioselective synthesis of (R)-Tolterodine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve reaction yields and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the enantioselective synthesis of (R)-Tolterodine?
A1: The main strategies focus on creating the key chiral center with high stereocontrol. Prominent methods include:
-
Iridium-Catalyzed Asymmetric Hydrogenation: This method uses a chiral Iridium catalyst (e.g., Ir-UbaPHOX) to hydrogenate a prochiral alkene, such as a 3,3-diarylallyl phthalimide, delivering the product with high enantiomeric excess (ee).[1]
-
Rhodium-Catalyzed Asymmetric 1,4-Addition: This approach involves the addition of an arylboronic acid to a coumarin or 3-arylpropenoate intermediate, catalyzed by a chiral rhodium complex (e.g., Rh/(R)-Segphos).[2]
-
Copper-Hydride (CuH) Catalyzed Asymmetric Reduction: An efficient method that utilizes a chiral copper hydride complex to perform a conjugate reduction on a β,β-diaryl-substituted unsaturated nitrile.[3][4]
-
Racemic Synthesis followed by Chiral Resolution: While not an enantioselective synthesis, a common industrial method involves synthesizing racemic tolterodine and then resolving the (R)-enantiomer using a resolving agent like L-(+)-tartaric acid.[2]
Q2: What is a realistic target yield and enantiomeric excess (ee) for these methods?
A2: Target values depend heavily on the chosen synthetic route and optimization. However, high-performing methods can achieve excellent results. For instance, both Iridium-catalyzed asymmetric hydrogenation and Rhodium-catalyzed conjugate addition have been reported to achieve enantiomeric excess values of 98-99% ee or higher. Overall yields are multi-step dependent but individual key steps are often optimized to >90%.
Q3: How do I choose the most suitable synthetic route?
A3: The choice depends on several factors:
-
Scale of Synthesis: For large-scale commercial production, factors like cost of goods, catalyst loading, and avoidance of hazardous reagents (e.g., high-pressure hydrogen) are critical. A resolution process may be more cost-effective at scale.
-
Available Equipment: Asymmetric hydrogenations may require specialized high-pressure reactors.
-
Expertise and Reagents: The availability of specific chiral ligands and catalysts, as well as experience with air- and moisture-sensitive reactions, will influence the decision.
-
Purity Requirements: For pharmaceutical applications, achieving high enantiopurity (>99% ee) is paramount. Methods like Ir-catalyzed hydrogenation are designed for this purpose.
Q4: What are the common impurities I should be aware of?
A4: Impurities can arise from starting materials, side reactions, or degradation. A key consideration in hydrogenation routes is the purity of the alkene starting material, as impurities can lead to isomerization and a reduction in enantioselectivity. During stability testing of the final product, a degradation impurity, 2-(3-amino-1-phenylpropyl)-4-methylphenol (des-N,N-diisopropyl tolterodine), has also been identified.
Troubleshooting Guide
This guide addresses common issues encountered during the enantioselective synthesis of (R)-Tolterodine.
Problem: Low Enantiomeric Excess (ee)
Q: My enantiomeric excess is consistently lower than reported values. What are the likely causes and how can I fix it?
A: Low enantioselectivity is a common challenge. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Checklist:
-
Substrate Purity: For hydrogenation routes, impurities in the alkene substrate can cause isomerization, which directly lowers the final ee. Verify the purity of your starting materials by NMR and HPLC.
-
Catalyst and Ligand Quality: Chiral ligands and catalysts can degrade if not stored and handled properly under an inert atmosphere. Use fresh, high-purity materials.
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Small fluctuations can have a significant impact on selectivity. Ensure precise temperature control.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Ensure the solvent is anhydrous and of the correct grade.
-
Hydrogen Gas Purity (for Hydrogenation): Use high-purity hydrogen gas, as impurities can poison the catalyst.
Problem: Low Reaction Yield
Q: My reaction is not going to completion, or the isolated yield is poor. What steps should I take?
A: Low yield can be attributed to issues with reaction kinetics, catalyst activity, or product workup.
Detailed Checklist:
-
Catalyst Deactivation: The catalyst may be "poisoned" by impurities in the reagents or solvent (e.g., water, oxygen, sulfur-containing compounds). Ensure all components are pure and the reaction is run under a strict inert atmosphere.
-
Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS to confirm if the reaction has stalled. If so, potential causes include insufficient catalyst loading, low temperature, or poor mixing.
-
Sub-optimal Conditions:
-
Catalyst Loading: While lower catalyst loading is desirable, it may be insufficient for complete conversion. Try increasing the catalyst loading incrementally (e.g., from 0.5 mol% to 1-2 mol%).
-
Concentration: Reactions that are too dilute may proceed slowly, while those that are too concentrated can lead to side products or solubility issues.
-
Pressure: For hydrogenations, ensure the system is properly sealed and maintaining the target pressure.
-
-
Workup and Purification Losses: The product may be lost during extraction or chromatography. Check the pH during aqueous washes to ensure the amine product is in the correct phase (e.g., protonated in acidic water or as a free base in an organic solvent). Analyze all phases to track down any lost product.
Data Presentation
Table 1: Comparison of Key Enantioselective Synthesis Methods
| Method | Catalyst / Ligand System | Key Intermediate | Typical Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / (R,R)-UbaPHOX | 3,3-Diarylallyl phthalimide | 98–99% | |
| Asymmetric 1,4-Addition | Rh(acac)(C₂H₄)₂ / (R)-Segphos | Coumarin derivative | >99% (after recrystallization) | |
| Asymmetric Conjugate Reduction | CuH / Chiral Ligand | β,β-diaryl-substituted unsaturated nitrile | High (specific % not stated) |
Experimental Protocols
Disclaimer: These are representative protocols based on published literature and should be adapted and optimized for specific laboratory conditions. All work should be performed by qualified personnel with appropriate safety precautions.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is based on the synthesis of 3,3-diarylpropyl amines as precursors to (R)-Tolterodine.
-
Catalyst Preparation: In a glovebox, a vial is charged with [Ir(COD)Cl]₂ and the chiral ligand (e.g., (R,R)-UbaPHOX) in a 1:2.2 ratio. Anhydrous, degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred for 30 minutes at room temperature.
-
Hydrogenation: The 3,3-diarylallyl phthalimide substrate is dissolved in anhydrous, degassed solvent in a high-pressure reactor. The catalyst solution is added via syringe.
-
The reactor is sealed, purged several times with H₂ gas, and then pressurized to the desired pressure (e.g., 50 bar).
-
The reaction is stirred vigorously at a controlled temperature (e.g., 25-40°C) for the required time (e.g., 24-64 hours).
-
Workup and Analysis: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified (e.g., by column chromatography) to yield the chiral 3,3-diarylpropyl amine intermediate.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: Rh-Catalyzed Asymmetric 1,4-Addition
This protocol is based on the conjugate addition of an arylboronic acid to a coumarin intermediate.
-
Catalyst Preparation: In an inert atmosphere glovebox, Rh(acac)(C₂H₄)₂ and a chiral phosphine ligand (e.g., (R)-Segphos) are dissolved in a dry, degassed solvent like dioxane or toluene. The mixture is stirred to form the active catalyst complex.
-
Reaction Setup: A flame-dried Schlenk flask is charged with the coumarin substrate, the arylboronic acid (e.g., 1.5 equivalents), and an aqueous base solution (e.g., K₂CO₃).
-
The solvent and the pre-formed catalyst solution are added under an inert atmosphere.
-
The reaction mixture is heated to the target temperature (e.g., 80-100°C) and stirred until the reaction is complete as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction is cooled to room temperature and quenched with water. The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
-
The crude product, a 4-arylchroman-2-one, is purified by column chromatography or recrystallization. This intermediate is then converted to (R)-Tolterodine in subsequent steps.
Visualizations
Overview of Synthetic Pathways to (R)-Tolterodine
Caption: Key enantioselective and resolution pathways to (R)-Tolterodine.
References
- 1. Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of (R)-tolterodine via CuH-catalyzed asymmetric conjugate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Transdermal Delivery of Tolterodine Tartrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the transdermal delivery efficiency of Tolterodine Tartrate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at improving the transdermal delivery of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Low skin permeation of this compound | Ineffective penetration enhancer. | - Consider using terpenes like nerolidol or limonene, which have shown to be effective. Nerolidol, in combination with iontophoresis, has been shown to increase permeation.[1][2][3] - Evaluate the use of surfactants such as Tween 20 or N-lauroyl sarcosine.[1] - A combination of chemical enhancers and physical methods like iontophoresis can have a synergistic effect.[1] |
| Suboptimal formulation. | - Optimize the concentration of co-solvents like ethanol and propylene glycol in gel formulations. - For patch formulations, ensure the polymer matrix and plasticizers are appropriate for this compound. - Novel vesicular systems like invasomes or proniosomal gels can significantly enhance drug penetration. | |
| High variability in permeation results | Inconsistent skin samples. | - Ensure uniformity in the source, thickness, and preparation of the skin membranes used in in vitro studies. |
| Inconsistent experimental conditions. | - Maintain consistent temperature, humidity, and stirring speed in diffusion cells. - For iontophoresis, ensure consistent current density and pulse on/off ratio. | |
| Skin irritation observed in in vivo studies | High concentration of chemical enhancers. | - Reduce the concentration of the penetration enhancer. - The synergistic use of chemical enhancers with techniques like iontophoresis may reduce the required concentration of the enhancer, thereby minimizing skin irritation. |
| Iontophoresis parameters are too aggressive. | - Use a current density of less than 0.5mA/cm² for iontophoresis to avoid skin damage. - Employ a pulsed current (e.g., a 3:1 on/off ratio) to allow the skin to recover. | |
| Poor stability of the formulation | Degradation of the drug or excipients. | - Conduct compatibility studies (e.g., using FTIR) to ensure no significant interactions between this compound and the formulation components. - Store formulations under appropriate conditions (e.g., protected from light and at a controlled temperature). |
| Physical instability of vesicular systems (e.g., aggregation of invasomes). | - Optimize the formulation of vesicular systems, including the lipid and surfactant composition, to enhance stability. - Monitor vesicle size and polydispersity index over time. |
Frequently Asked Questions (FAQs)
Formulation and Permeation Enhancement
-
Q1: What are the most effective chemical enhancers for this compound transdermal delivery? A1: Terpenes, such as nerolidol and limonene, have demonstrated significant efficacy in enhancing the permeation of this compound. Nerolidol was identified as a particularly effective enhancer, especially when used in combination with iontophoresis. Surfactants like Tween 20 and N-lauroyl sarcosine have also been investigated as potential enhancers.
-
Q2: How can I further enhance the delivery of this compound beyond using chemical enhancers? A2: Combining chemical enhancers with physical enhancement techniques can produce a synergistic effect. Iontophoresis, which uses a low-level electrical current to facilitate drug transport across the skin, has been successfully used with this compound formulations. Novel drug delivery systems, such as invasomes (vesicles containing terpenes) and proniosomal gels, have also shown to significantly improve the skin penetration of this compound.
-
Q3: What are invasomes and how do they improve the transdermal delivery of this compound? A3: Invasomes are novel vesicular carriers that contain terpenes, in addition to phospholipids and ethanol. These vesicles are thought to enhance drug penetration by fluidizing the lipid bilayers of the stratum corneum, thus creating pathways for the drug to pass through. Invasome formulations containing limonene have shown particularly high penetration of this compound.
Experimental Design and Protocols
-
Q4: What is a suitable in vitro model for testing the skin permeation of this compound? A4: The Keshary-Chien type diffusion cell is a commonly used apparatus for in vitro skin permeation studies of this compound. Both synthetic membranes and excised animal skin (e.g., rat abdominal skin) can be used as barriers.
-
Q5: What are the key parameters to control during an iontophoresis experiment with this compound? A5: The critical parameters to control during iontophoresis are the current density and the pulse on/off ratio. For this compound, a current density of 0.5mA/cm² and a pulse on/off ratio of 3:1 have been found to be effective and safe in studies.
Safety and Biocompatibility
-
Q6: Can the use of chemical enhancers and iontophoresis for this compound delivery cause skin damage? A6: While high concentrations of chemical enhancers and aggressive iontophoresis parameters can potentially cause skin irritation, studies have shown that optimized conditions are safe. Histological studies on rat skin treated with a combination of neridol and iontophoresis (at 0.5mA/cm² with a 3:1 pulse ratio) showed no significant skin damage. It is crucial to perform skin irritation studies for any new formulation.
Data Presentation
Table 1: Comparison of Different Enhancement Strategies for this compound Transdermal Delivery
| Enhancement Strategy | Formulation Details | Permeation Enhancement (Fold Increase) | Key Findings | Reference |
| Chemical Enhancer + Iontophoresis | 5% Nerolidol in a gel with iontophoresis (0.5mA/cm², 3:1 pulse ratio) | 1.75 | Nerolidol was the most effective enhancer among those tested. The combination with iontophoresis was synergistic. | |
| Membrane-Controlled Transdermal Patch | HPMC K4M gel (2.5%) with Eudragit RL100 & RS100 (8:2) membrane | 2.33 | The patch provided controlled drug release following zero-order kinetics. | |
| Invasomes | Invasomes containing 1% limonene | 3.4 (compared to drug solution) | Limonene, due to its lipophilicity, showed the highest permeation enhancement among the tested terpenes. | |
| Invasomes + Iontophoresis | Invasomes with limonene combined with iontophoresis | Flux increased to 0.0387 µg/hr/cm² | The combination of invasomes and iontophoresis had an additive effect on drug permeation. | |
| Proniosomal Gel | Proniosomal gel with cholesterol (S1 formulation) | Showed higher cumulative permeation (42% at 8h) compared to other proniosomal formulations. | The proniosomal gel formulation demonstrated the potential for transdermal delivery with reduced side effects compared to oral administration. |
Experimental Protocols
1. Preparation of this compound Loaded Invasomes
This protocol is adapted from studies on invasomal delivery of this compound.
-
Materials: this compound, Soya lecithin, Ethanol, Terpenes (e.g., limonene, fenchone, anethole), Phosphate buffer (pH 7.4).
-
Procedure:
-
Dissolve Soya lecithin and this compound in ethanol.
-
Add the chosen terpene to the mixture.
-
Slowly inject this ethanolic mixture into a phosphate buffer (pH 7.4) with constant stirring.
-
Continue stirring for a specified period to allow for the formation of invasomes.
-
The resulting invasome dispersion can be further processed or used directly for permeation studies.
-
2. In Vitro Skin Permeation Study using a Franz Diffusion Cell
This protocol is a general guide based on methodologies described in the literature.
-
Apparatus: Franz diffusion cell.
-
Membrane: Excised rat abdominal skin or a synthetic membrane.
-
Procedure:
-
Mount the skin membrane on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintain it at 37°C with constant stirring.
-
Apply the this compound formulation (e.g., gel, patch, invasome dispersion) to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace them with fresh buffer.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative amount of drug permeated per unit area and the permeation flux.
-
Visualizations
Caption: Experimental workflow for in vitro skin permeation studies of this compound.
Caption: Strategies to enhance the transdermal delivery of this compound.
Caption: Mechanism of iontophoresis for enhancing this compound delivery.
References
Minimizing side effects in animal models treated with Tolterodine Tartrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side effects in animal models treated with Tolterodine Tartrate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive muscarinic receptor antagonist.[1][2] It works by blocking muscarinic receptors, particularly the M2 and M3 subtypes, in the urinary bladder.[1] This action inhibits the binding of acetylcholine, a neurotransmitter that causes bladder muscle contractions.[2] The result is a reduction in involuntary bladder contractions, an increase in bladder capacity, and a decrease in the urgency and frequency of urination.[2] Tolterodine and its active metabolite, 5-hydroxymethyltolterodine, both exhibit high specificity for muscarinic receptors with negligible activity at other receptor types.
Q2: What are the common side effects of this compound observed in animal models?
The side effects of this compound in animal models are primarily extensions of its antimuscarinic (anticholinergic) pharmacology. These include:
-
Dry Mouth (Xerostomia): Due to the blockade of muscarinic receptors in the salivary glands.
-
Constipation and Decreased Gastrointestinal Motility: Resulting from the inhibition of smooth muscle contraction in the GI tract.
-
Tachycardia (Increased Heart Rate): Caused by the blockade of M2 muscarinic receptors in the heart.
-
Mydriasis (Pupil Dilation) and Blurred Vision: Due to the relaxation of the ciliary muscle and the iris sphincter.
-
Urinary Retention: Especially at higher doses, reflecting the therapeutic mechanism of incomplete bladder emptying.
-
Central Nervous System (CNS) Effects: At higher doses, effects such as increased locomotor activity have been observed in mice.
Q3: Are there species-specific differences in the metabolism and side effect profile of this compound?
Yes, there are notable species-specific differences. The metabolism of tolterodine can differ between species, which can affect drug exposure and side effect profiles. For instance, the metabolic profile in rats differs from that in mice and dogs, with the latter two being more similar to humans. At similar oral doses, serum concentrations of tolterodine are significantly higher in dogs compared to rats and mice. It is crucial to consider these pharmacokinetic differences when designing experiments and interpreting results across different animal models.
Q4: How can I minimize the side effects of this compound in my animal studies?
Minimizing side effects is crucial for animal welfare and data validity. Key strategies include:
-
Dose Optimization: Conduct dose-response studies to identify the lowest effective dose that achieves the desired therapeutic effect with minimal side effects.
-
Alternative Formulations: Consider using extended-release oral formulations or transdermal patches. Transdermal delivery can bypass first-pass metabolism, providing more consistent plasma concentrations and potentially reducing systemic side effects like dry mouth.
-
Supportive Care: For significant side effects, provide appropriate supportive care. This can include providing softened food or a liquid diet if dry mouth is severe, and closely monitoring for signs of urinary retention or constipation.
-
Acclimatization: Allow animals to acclimate to handling and experimental procedures to minimize stress, which can exacerbate certain physiological responses.
Q5: Are there alternative drugs to this compound for studying overactive bladder in animal models?
Yes, other antimuscarinic agents are used in overactive bladder research, including oxybutynin, solifenacin, and darifenacin. Additionally, beta-3 adrenergic agonists like mirabegron represent a different pharmacological class for treating overactive bladder and may have a different side effect profile. The choice of agent will depend on the specific research question and the desired balance of efficacy and side effects.
Troubleshooting Guides
Issue 1: Severe Dry Mouth and Dehydration
-
Symptoms: Excessive grooming, difficulty eating dry pellets, weight loss, decreased urine output.
-
Troubleshooting Steps:
-
Confirm Hydration Status: Gently pinch the skin on the back of the neck. If it is slow to return to its normal position, the animal may be dehydrated.
-
Dietary Modification: Provide a moistened or gel-based diet to facilitate eating and increase water intake.
-
Dose Reduction: Evaluate if the dose of this compound can be lowered while maintaining the desired therapeutic effect.
-
Alternative Administration Route: Switch from oral to transdermal administration to potentially reduce the impact on salivary glands.
-
Supportive Care: In severe cases, subcutaneous fluid administration may be necessary under veterinary guidance.
-
Issue 2: Constipation and Reduced Fecal Output
-
Symptoms: Reduced number or absence of fecal pellets, abdominal bloating, signs of discomfort.
-
Troubleshooting Steps:
-
Monitor Fecal Output: Quantify fecal pellet production daily.
-
Dietary Fiber: Ensure the standard chow has adequate fiber. Supplementing with a small amount of high-fiber mash can be beneficial.
-
Increase Hydration: Ensure easy access to water. Dehydration can worsen constipation.
-
Dose Adjustment: A lower dose of this compound may alleviate the inhibitory effects on gut motility.
-
Assess GI Motility: If the issue persists, consider performing a gastrointestinal motility assay (e.g., charcoal meal test) to quantify the effect of the drug at the administered dose.
-
Issue 3: Cardiovascular Abnormalities (Tachycardia)
-
Symptoms: Persistently elevated heart rate, which can be a confounding factor in cardiovascular studies.
-
Troubleshooting Steps:
-
Baseline Monitoring: Establish a stable baseline heart rate before drug administration.
-
Dose-Response Evaluation: Determine the dose-response relationship between this compound and heart rate in your specific animal model.
-
Continuous Monitoring: For critical studies, use telemetry to continuously monitor heart rate and blood pressure in conscious, freely moving animals.
-
Consider Alternative Compounds: If tachycardia is a significant and unavoidable issue, consider whether an alternative compound with greater bladder selectivity or a different mechanism of action would be more suitable for your research.
-
Data Presentation
Table 1: Dose-Related Antimuscarinic Effects of Tolterodine in Mice
| Dose (mg/kg, oral) | Observation | Reference |
| 1.5 | No observed effects. | |
| >15 | Mild to moderate behavioral and pharmacological changes (increased locomotor activity, mydriasis). | |
| 15 - 50 | Increased diuresis and decreased urinary specific gravity. |
Table 2: Comparative Effects of Oral vs. Transdermal Tolterodine in Rats
| Formulation | Effect on Bladder | Effect on Salivary Gland | Reference |
| Oral (25 mg/kg) | Increased Kd in bladder tissue | Increased Kd in salivary gland tissue | |
| Transdermal (6 mg/8 cm²) | Similar increase in Kd in bladder tissue to oral | Less of an increase in Kd in salivary gland tissue compared to oral |
Experimental Protocols
Protocol 1: Transdermal Patch Application in Rats
This protocol outlines the general steps for applying a transdermal patch to a rat.
-
Animal Preparation:
-
One day before patch application, carefully shave the hair from the dorsal thoracic region of the rat.
-
Clean the shaved area with 70% ethanol and allow it to dry completely. Avoid abrading the skin.
-
-
Patch Preparation:
-
Cut the transdermal patch to the desired size, containing the calculated dose of this compound.
-
-
Patch Application:
-
Remove the protective liner from the patch.
-
Apply the patch to the shaved area of the rat's back.
-
Press the patch firmly in place for about 30 seconds to ensure good adhesion.
-
Consider using a light, non-occlusive wrap to prevent the animal from removing the patch, ensuring it does not restrict movement or breathing.
-
-
Monitoring:
-
Observe the animal regularly for any signs of skin irritation at the application site (redness, swelling).
-
Monitor for behavioral changes and the desired therapeutic effects, as well as any potential side effects.
-
Protocol 2: Assessment of Salivary Flow in Conscious Rats
This protocol provides a method for measuring salivary flow, a key indicator of dry mouth.
-
Animal Acclimatization:
-
Accustom the rats to handling and the collection procedure for several days prior to the experiment to minimize stress.
-
-
Saliva Collection Preparation:
-
Pre-weigh small, sterile cotton balls.
-
-
Stimulation of Salivation (Optional but Recommended):
-
Administer a sialogogue, such as pilocarpine (0.6 mg/kg, intraperitoneally), to induce salivation.
-
-
Saliva Collection:
-
Place the pre-weighed cotton balls in the rat's oral cavity for a set period (e.g., 15-30 minutes).
-
Remove the cotton balls and immediately re-weigh them.
-
-
Calculation of Salivary Flow Rate:
-
The difference in weight (post-collection weight - pre-collection weight) represents the amount of saliva collected.
-
The salivary flow rate can be calculated by dividing the amount of saliva (in mg or µL, assuming a density of 1 g/mL) by the collection time (in minutes).
-
Protocol 3: Gastrointestinal Motility Assessment (Charcoal Meal Test) in Mice
This protocol is used to measure the effect of this compound on gastrointestinal transit.
-
Animal Preparation:
-
Fast the mice for a period of 3-6 hours before the experiment, with free access to water.
-
-
Drug Administration:
-
Administer this compound or the vehicle control at the desired dose and route.
-
-
Charcoal Meal Administration:
-
After a set time following drug administration (e.g., 30-60 minutes), orally administer a charcoal meal suspension (e.g., 5% activated charcoal in 10% gum acacia).
-
-
Euthanasia and Tissue Collection:
-
After a predetermined period (e.g., 20-30 minutes) following the charcoal meal, euthanize the mice.
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
-
Measurement and Calculation:
-
Measure the total length of the small intestine.
-
Measure the distance the charcoal meal has traveled from the pyloric sphincter.
-
Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Protocol 4: Cardiovascular Monitoring in Conscious Mice (Radiotelemetry)
This is the gold standard for monitoring blood pressure and heart rate in conscious, unrestrained animals.
-
Transmitter Implantation Surgery:
-
Anesthetize the mouse (e.g., with isoflurane or pentobarbital).
-
Surgically implant a radiotelemetry transmitter (e.g., DSI PA-C10) with the catheter inserted into the carotid artery and the body of the transmitter placed in a subcutaneous pocket on the back.
-
-
Post-Surgical Recovery:
-
Administer analgesics (e.g., buprenorphine) for 72 hours post-surgery.
-
Allow the mice to recover for at least 10 days before starting any experiments.
-
-
Data Collection:
-
House the mice in their home cages placed on receiver platforms that collect the telemetry signal.
-
Record baseline blood pressure and heart rate data.
-
Administer this compound and continue to record cardiovascular parameters to assess the drug's effects.
-
Visualizations
Caption: Mechanism of action of Tolterodine on the bladder smooth muscle cell.
Caption: Workflow for the charcoal meal gastrointestinal motility test.
Caption: Decision-making flowchart for troubleshooting side effects.
References
Technical Support Center: Scaling Up the Synthesis of Tolterodine Tartrate for Preclinical Supply
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the scaled-up synthesis of Tolterodine Tartrate for preclinical supply.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 2: Formation of N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst or base. | - Monitor the reaction progress using TLC to ensure completion. - Ensure the reaction temperature is maintained at 100°C for adequate reflux. - Use sodium iodide as a catalyst and an appropriate base like sodium bicarbonate or anhydrous potassium carbonate.[1] |
| Formation of etherificate byproducts | - Use of organic solvents such as toluene, methanol, or ethanol as the reaction solvent.[1] | - Perform the reaction under solvent-free conditions to avoid the formation of these byproducts.[1] |
| Low purity of racemic tolterodine after Step 3 | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient purification. | - Monitor the reaction by TLC to ensure completion. The reaction is typically heated to 120°C for 4 hours. - After the reaction, adjust the pH of the organic phase to 9-10 to facilitate the isolation of the product.[1] - Wash the ethyl acetate layer with purified water and dry with anhydrous sodium sulfate before concentrating to obtain the product.[1] |
| Low yield in Step 4: Resolution and formation of this compound | - Incorrect molar ratio of racemic tolterodine to L-(+)-tartaric acid. - Suboptimal crystallization conditions (temperature and time). | - Use a molar ratio of 1:1.1 for racemic tolterodine to L-(+)-tartaric acid. - Slowly cool the reaction mixture to 0°C and allow for crystal growth over 18-36 hours. |
| Final product does not meet purity specifications | - Impurities from starting materials. - Side reactions during synthesis. - Inefficient purification of the final product. | - Ensure high purity of all starting materials. - Use a solvent-free method to reduce byproducts. - Recrystallize the crude product with dehydrated alcohol to obtain the final pure product. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the scaled-up synthesis of this compound.
Q1: What is a common synthetic route for scaling up this compound synthesis?
A1: A common and scalable four-step synthesis is as follows:
-
Reaction of styryl carbinol with thionyl chloride to obtain cinnamyl chloride.
-
Reaction of cinnamyl chloride with diisopropylamine in the presence of a base and iodide catalyst to form N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine. This step is often carried out under solvent-free conditions.
-
Reaction of N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine with p-cresol and tosic acid to produce racemic tolterodine.
-
Resolution of the racemic tolterodine with L-(+)-tartaric acid in dehydrated alcohol to yield Tolterodine L-(+) Tartrate.
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Key challenges include managing harsh reaction conditions, avoiding hazardous reagents, and preventing the formation of impurities such as etherification byproducts and dimers, which can complicate purification and lower the final product yield.
Q3: How can the formation of impurities be minimized?
A3: Utilizing a solvent-free reaction in the second step can prevent the formation of etherificate byproducts. Additionally, careful control of reaction conditions and purification at each step is crucial.
Q4: What is the optimal method for the final resolution step?
A4: The resolution of racemic tolterodine is typically achieved by reacting it with L-(+)-tartaric acid in dehydrated alcohol. The solution is heated and then slowly cooled to 0°C for an extended period (18-36 hours) to allow for the crystallization of the desired enantiomer.
Q5: What are the expected yields and purity for the final product?
A5: With an optimized process, the final recrystallized this compound can have a purity of up to 99.7% with an ee value of 99.6%. The yield for the final resolution and crystallization step is reported to be around 46% for the crude product and can be further purified with a yield of approximately 80% during recrystallization.
Experimental Protocols
Detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Synthesis of Cinnamyl Chloride
-
This protocol assumes the use of styryl carbinol and thionyl chloride. The specific quantities and conditions should be optimized for the desired scale.
Step 2: Synthesis of N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine
-
In a suitable reaction vessel, combine cinnamyl chloride (0.325 mol), diisopropylamine (0.65 mol), sodium bicarbonate (0.325 mol), and sodium iodide (0.01625 mol).
-
Heat the mixture to 100°C and maintain reflux for 8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the reaction solution to a larger vessel and add purified water and dichloromethane for extraction.
-
Separate the organic layer and perform further extractions on the aqueous layer with dichloromethane.
-
Combine the organic layers for further processing.
Step 3: Synthesis of Racemic Tolterodine
-
In a reaction flask, add N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine (0.046 mol), p-cresol (0.235 mol), and tosic acid (0.092 mol).
-
Heat the mixture to 120°C and react for 4 hours.
-
After completion, add ethyl acetate and pure water to the reaction solution.
-
After stirring, allow the layers to separate.
-
Adjust the pH of the organic phase to 9-10.
-
Separate the organic layer, wash, and concentrate to obtain the product.
Step 4: Synthesis of Tolterodine L-(+) Tartrate
-
Dissolve racemic tolterodine (61.4 mmol) in 200 ml of dehydrated alcohol and heat to 60°C.
-
In a separate flask, dissolve L-(+)-tartaric acid (67.5 mmol) in 200 ml of hot dehydrated alcohol.
-
Slowly add the tartaric acid solution to the tolterodine solution.
-
Reflux the mixture for 1 hour, then slowly cool to 0°C.
-
Allow the crystals to grow for 24 hours at 0°C.
-
Filter the solid product, wash with ice-cold ethanol, and dry under reduced pressure at 40°C to obtain the crude product.
-
For further purification, recrystallize the crude product from dehydrated alcohol.
Quantitative Data
A summary of quantitative data from the synthesis process.
| Step | Parameter | Value | Reference |
| Step 3: Racemic Tolterodine Synthesis | Yield | 84.5% | |
| Purity (HPLC) | 95% | ||
| Step 4: this compound (Crude) | Yield | 46% | |
| Purity (HPLC) | 96% | ||
| Recrystallization | Yield | 80% | |
| Purity (HPLC) | 99.7% | ||
| ee value | 99.6% |
Visualizations
Diagrams illustrating the experimental workflow and logical relationships in the synthesis of this compound.
Caption: Workflow for the four-step synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Navigating Variability in Tolterodine In-Vitro Release Profiles: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address variability in the in-vitro release profiles of Tolterodine formulations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer direct solutions to common experimental challenges.
Troubleshooting Guide: Identifying and Resolving Common Issues
This section addresses specific problems that can lead to inconsistent or unexpected in-vitro release results for Tolterodine formulations.
Question: Why am I observing high variability between dissolution vessels for my Tolterodine extended-release capsules?
Answer: High inter-vessel variability can stem from several factors related to both the experimental setup and the formulation itself. A systematic approach to troubleshooting is recommended.
-
Initial Checks:
-
Apparatus Qualification: Ensure the dissolution apparatus is properly calibrated and meets mechanical specifications (e.g., vessel centering, paddle/basket wobble, rotation speed).[1][2]
-
Temperature Uniformity: Verify that the water bath temperature is uniform and maintained at 37 ± 0.5 °C across all vessels.[1][3] Inconsistent temperatures can significantly alter dissolution rates.
-
Rotation Speed: Confirm the rotation speed is consistent and accurate using a calibrated tachometer.[1]
-
Vessel Integrity: Inspect vessels for any scratches or imperfections that could alter hydrodynamics.
-
-
Medium-Related Factors:
-
Degassing: Inadequate degassing of the dissolution medium can lead to the formation of air bubbles on the capsule surface, which can affect wetting and subsequent drug release. Ensure the medium is properly deaerated.
-
Medium Preparation: Inconsistencies in buffer preparation (e.g., pH, ionic strength) can impact the solubility and dissolution of Tolterodine Tartrate.
-
-
Formulation & Dosage Form Factors:
-
Capsule Shell Issues: Cross-linking of gelatin capsule shells, particularly during stability studies, can delay or hinder drug release. If suspected, testing with enzymes in the dissolution medium may be necessary.
-
Pellet/Tablet Position: For formulations containing pellets or tablets within a capsule, their position and potential for clumping within the vessel can lead to variable release profiles. The use of sinkers may be necessary to ensure the dosage form remains in a consistent position.
-
Question: My Tolterodine immediate-release tablets are failing to meet the dissolution acceptance criteria. What are the likely causes?
Answer: Failure to meet dissolution specifications for immediate-release tablets often points to issues with the formulation, manufacturing process, or the dissolution test method itself.
-
Analytical Method Verification:
-
Method Validation: Confirm that the analytical method (e.g., HPLC-UV) is validated for linearity, accuracy, and precision for this compound.
-
Standard Preparation: Ensure the standard solution is prepared accurately and is stable throughout the analysis.
-
-
Dissolution Method Parameters:
-
Medium Selection: The dissolution medium should provide sink conditions. For this compound, which is a BCS Class I drug (highly soluble), a standard buffer like pH 1.2 or 6.8 is often used.
-
Sampling Technique: Inconsistent sampling techniques, including the timing and location of sample withdrawal, can introduce significant error. Ensure sampling is performed at the specified time points and from the appropriate zone within the vessel.
-
-
Manufacturing and Formulation Issues:
-
Tablet Hardness and Friability: Changes in tablet hardness or friability can affect the disintegration and subsequent dissolution of the drug.
-
Excipient Variability: Variations in the grade or source of excipients can impact drug release.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended USP apparatus and dissolution medium for this compound extended-release capsules?
A1: According to FDA guidance and published literature, USP Apparatus I (Baskets) at 100 rpm or USP Apparatus II (Paddles) at 50 rpm are commonly used. Recommended dissolution media include pH 1.2, 4.5, and 6.8 buffers to simulate the physiological pH range of the gastrointestinal tract. A common medium for routine testing is a pH 6.8 phosphate buffer.
Q2: How can I prevent the coning of my Tolterodine formulation at the bottom of the dissolution vessel?
A2: Coning, where a mound of undissolved powder forms at the bottom of the vessel, is a common issue with paddle methods (USP Apparatus II). To mitigate this, consider increasing the paddle speed if the method allows, or switching to USP Apparatus I (Baskets) where the formulation is contained within the basket, preventing coning.
Q3: What are the critical quality attributes (CQAs) of the drug substance that can affect the in-vitro release of this compound?
A3: For a highly soluble drug like this compound (BCS Class I), the particle size and crystal form (polymorphism) of the active pharmaceutical ingredient (API) are generally less critical for dissolution from immediate-release formulations but can be more significant for extended-release formulations where release is controlled by the formulation's matrix or coating.
Q4: Can the presence of surfactants in the dissolution medium affect the release profile of Tolterodine?
A4: Yes, while this compound is highly soluble, the addition of a small amount of surfactant may be necessary in some cases, particularly for certain extended-release formulations, to ensure adequate wetting. However, it's crucial to be aware that some drug substances can form insoluble complexes with certain surfactants, which could artificially depress the dissolution performance.
Data Presentation: Dissolution Test Parameters
The following tables summarize typical dissolution parameters for this compound formulations based on regulatory guidance and scientific literature.
Table 1: Recommended Dissolution Parameters for this compound Extended-Release Capsules
| Parameter | Recommended Condition | Reference |
| Apparatus | USP Apparatus I (Baskets) or USP Apparatus II (Paddles) | |
| Rotation Speed | 100 rpm (Apparatus I) or 50 rpm (Apparatus II) | |
| Dissolution Media | pH 1.2, 4.5, and 6.8 buffers; water | |
| Volume | 900 mL | |
| Temperature | 37 ± 0.5 °C | |
| Sampling Times | 1, 2, 4 hours, and every 2 hours until at least 80% of the drug is dissolved. |
Table 2: Example Dissolution Medium Composition (pH 6.8 Phosphate Buffer)
| Component | Quantity per 1000 mL |
| Monobasic potassium phosphate (KH₂PO₄) | 6.8 g |
| Sodium hydroxide (NaOH) | Adjust to pH 6.8 |
| Purified Water | q.s. to 1000 mL |
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing of this compound Extended-Release Capsules (USP Apparatus I)
-
Apparatus Setup: Assemble the USP Apparatus I (Baskets) and ensure it is level.
-
Medium Preparation and Degassing: Prepare 900 mL of pH 6.8 phosphate buffer per vessel. Degas the medium using an appropriate method (e.g., vacuum filtration, sonication).
-
Temperature Equilibration: Transfer the medium to the dissolution vessels and allow the temperature to equilibrate to 37 ± 0.5 °C.
-
Sample Introduction: Place one this compound extended-release capsule in each basket.
-
Test Initiation: Lower the baskets into the vessels and immediately start rotation at 100 rpm.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8 hours), withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the basket, not less than 1 cm from the vessel wall.
-
Sample Filtration: Immediately filter the samples through a validated filter (e.g., 0.45 µm PVDF).
-
Analysis: Analyze the filtered samples for this compound concentration using a validated HPLC method.
-
Data Calculation: Calculate the percentage of drug released at each time point.
Visualizations
References
Method refinement for detecting low-level impurities in Tolterodine Tartrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method refinement for detecting low-level impurities in Tolterodine Tartrate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with this compound?
A1: Impurities in this compound can originate from the manufacturing process or degradation. Common process-related impurities include unreacted intermediates and by-products from synthesis.[1][2] Degradation impurities can form due to hydrolysis, oxidation, or photolysis.[3] Some identified impurities include Desisopropyl this compound, Didesisopropyl Tolterodine, N-Nitroso Tolterodine, Tolterodine Dimer, and various other related compounds and enantiomers.[1][4]
Q2: Which analytical technique is most suitable for detecting low-level impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used and effective techniques for the determination of impurities in this compound. These methods offer high sensitivity, specificity, and resolution, enabling the detection and quantification of impurities at very low levels.
Q3: How can I improve the separation of Tolterodine from its impurities?
A3: To enhance separation, optimization of chromatographic conditions is crucial. This includes selecting an appropriate stationary phase (e.g., C8 or C18 columns), mobile phase composition (e.g., acetonitrile and a buffer like potassium phosphate or trifluoroacetic acid), flow rate, and column temperature. Gradient elution can also be employed to improve the resolution of closely eluting impurity peaks.
Q4: What are the typical validation parameters for an impurity detection method for this compound?
A4: A robust impurity detection method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and robustness.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column overload- Column degradation | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Use a new or different column. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Inadequate column equilibration- Leak in the HPLC system | - Ensure proper mixing and degassing of the mobile phase.- Allow sufficient time for the column to equilibrate with the mobile phase before injection.- Check for leaks in pump seals, fittings, and connections. |
| Ghost peaks | - Contamination in the mobile phase or diluent- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash procedure between injections. |
| Low sensitivity / Inability to detect low-level impurities | - Suboptimal detection wavelength- High background noise | - Optimize the UV detection wavelength. A wavelength of around 210-220 nm is often used for Tolterodine and its impurities.- Use high-purity solvents and ensure proper grounding of the instrument to reduce baseline noise. |
| New, unidentified peaks appear during stability studies | - Degradation of the drug substance | - Conduct forced degradation studies (acid, base, oxidation, thermal, photolytic) to identify potential degradation products.- Use techniques like LC-MS to identify the mass of the unknown impurity for structural elucidation. |
Experimental Protocols & Data
High-Performance Liquid Chromatography (HPLC) Method
A common approach for impurity profiling of this compound involves a reversed-phase HPLC method.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C8 or C18 (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of a buffer (e.g., Potassium Phosphate pH 4.5) and Acetonitrile. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at 205 nm or 220 nm |
| Column Temperature | 30-35°C |
| Injection Volume | 10 - 20 µL |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Further dilute to a working concentration (e.g., 40 µg/mL).
-
Sample Solution: Weigh and powder tablets. Dissolve a quantity of powder equivalent to a specific amount of this compound in the diluent to achieve a known concentration.
-
Impurity Stock Solution: If available, prepare stock solutions of known impurities for peak identification and method validation.
Method Validation Data Summary
The following table summarizes typical performance data for a validated HPLC/UPLC method for this compound impurity detection.
| Parameter | Typical Value/Range | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.11 µg/mL (for S-isomer) | |
| Limit of Quantification (LOQ) | 0.34 µg/mL (for S-isomer) | |
| Accuracy (Recovery) | 94.5% - 103.0% for impurities | |
| Precision (RSD) | < 2.0% |
Visualizations
Logical Relationship: Impurity Identification Workflow
This diagram illustrates the logical steps involved in identifying and characterizing unknown impurities during the analysis of this compound.
Caption: Workflow for the identification and characterization of unknown impurities.
Experimental Workflow: HPLC Method for Impurity Analysis
The following diagram outlines the general experimental workflow for analyzing impurities in this compound using HPLC.
Caption: General experimental workflow for HPLC-based impurity analysis.
References
Improving the precision and accuracy of Tolterodine Tartrate bioanalytical methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the precision and accuracy of Tolterodine Tartrate bioanalytical methods.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of this compound in a question-and-answer format.
Sample Preparation Issues
Question: Why is the recovery of Tolterodine from plasma samples consistently low?
Answer: Low recovery can stem from several factors related to the extraction procedure. Consider the following troubleshooting steps:
-
Optimize Extraction Solvent: The choice of solvent in liquid-liquid extraction (LLE) is critical. While various solvents are used, ensure the pH of the aqueous phase is optimized. Tolterodine is a basic compound, so adjusting the plasma sample to a basic pH before extraction can improve partitioning into an organic solvent.
-
Evaluate Extraction Method: If using LLE, ensure vigorous and consistent mixing (e.g., vortexing time) to allow for efficient partitioning. For solid-phase extraction (SPE), ensure the sorbent type is appropriate and that the conditioning, loading, washing, and elution steps are optimized.
-
Check for Emulsion Formation: Emulsions can form during LLE, trapping the analyte and leading to poor recovery. To break emulsions, try centrifugation at a higher speed, adding a small amount of organic solvent or salt, or using a different solvent system.
-
Assess Analyte Stability: Tolterodine may be unstable under certain conditions. Ensure that samples are processed promptly and stored at appropriate temperatures (-80°C is recommended) to prevent degradation.[1]
Question: How can I minimize matrix effects in my assay?
Answer: Matrix effects, caused by co-eluting endogenous components from the biological matrix, can suppress or enhance the ionization of Tolterodine, leading to inaccurate results.[2] Here are strategies to minimize them:
-
Improve Sample Cleanup: More rigorous sample preparation techniques like SPE or LLE are generally better at removing interfering matrix components than protein precipitation.[3]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate Tolterodine from matrix interferences. This can involve trying different columns, mobile phases, or gradient profiles.[2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Tolterodine-d6) is the most effective way to compensate for matrix effects. Since the SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences similar ionization suppression or enhancement, allowing for accurate quantification.
-
Dilute the Sample: If sensitivity allows, diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.
Chromatography Problems
Question: What are the likely causes of poor peak shape (e.g., tailing, fronting, or broad peaks) for Tolterodine?
Answer: Poor peak shape can compromise resolution and integration accuracy. Common causes and solutions include:
-
Column Contamination: Residual matrix components or previously analyzed compounds can accumulate on the column. Flush the column with a strong solvent or, if necessary, replace it.
-
Inappropriate Mobile Phase pH: For basic compounds like Tolterodine, a mobile phase pH that is too close to its pKa can cause peak tailing. Using a mobile phase with a pH well below the pKa (e.g., pH 3.0) can improve peak shape.
-
Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion. If possible, dissolve the final extract in the initial mobile phase.
-
Column Degradation: Over time, column performance degrades. This can be accelerated by extreme pH or high temperatures. If other troubleshooting steps fail, the column may need to be replaced.
Question: My retention times are shifting between injections. What should I do?
Answer: Retention time shifts can indicate a problem with the LC system or the method's stability.
-
Ensure System Equilibration: The column must be fully equilibrated with the mobile phase before each injection, especially when using a gradient. Increase the equilibration time if necessary.
-
Check for Leaks: A leak in the LC system can cause pressure fluctuations and lead to inconsistent flow rates and shifting retention times.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Evaporation of the organic component can change the solvent strength and affect retention times.
-
Control Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times.
Mass Spectrometry Detection Issues
Question: I am experiencing low sensitivity and a weak signal for Tolterodine. How can I improve it?
Answer: Low sensitivity can prevent the accurate measurement of low-concentration samples.
-
Optimize Ion Source Parameters: The ESI source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature, should be optimized specifically for Tolterodine to ensure efficient ionization.
-
Check MS/MS Transitions: Verify that you are using the optimal precursor and product ions for Tolterodine in MRM mode. A common transition is m/z 326.1 → 147.1.
-
Clean the Mass Spectrometer: Contamination of the ion source and optics can significantly reduce signal intensity. Follow the manufacturer's instructions for cleaning the instrument.
-
Mobile Phase Additives: The use of additives like formic acid or ammonium acetate in the mobile phase can improve the ionization efficiency of Tolterodine in positive ESI mode.
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction of Tolterodine from Human Plasma
This protocol is based on a validated LC-MS/MS method for the determination of Tolterodine in human plasma.
-
Sample Preparation:
-
Pipette 0.5 mL of human plasma into a clean centrifuge tube.
-
Add the internal standard solution.
-
Add 50 µL of 1M NaOH to alkalize the sample.
-
-
Extraction:
-
Add 3 mL of the extraction solvent (n-hexane: isopropanol, 95:5 v/v).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
-
Data Tables
Table 1: Summary of LC-MS/MS Method Parameters for Tolterodine Analysis
| Parameter | Condition 1 | Condition 2 |
| LC Column | ZORBAX XDB-ODS C18 (2.1 x 30 mm, 3.5 µm) | Ascentis Express RP amide (50 x 4.6 mm, 2.7 µm) |
| Mobile Phase | Acetonitrile: 10mM Ammonium Acetate (pH 3.0) (55:45 v/v) | Acetonitrile: 10mM Ammonium Acetate (80:20 v/v) |
| Flow Rate | 0.3 mL/min | 0.5 mL/min |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | Not specified | 326.1 → 147.1 |
| Linear Range | 0.05–30.0 ng/mL | 20.00–5000.00 pg/mL |
| LLOQ | 0.05 ng/mL | 20.00 pg/mL |
Table 2: Validation Summary for a Tolterodine Bioanalytical Method in Rat Plasma
| Parameter | Tolterodine | 5-hydroxy methyl tolterodine |
| Intra-day Precision (%CV) | 0.62–6.36% | 1.38–4.22% |
| Inter-day Precision (%CV) | 1.73–4.84% | 1.62–4.25% |
| Intra-day Accuracy (% of nominal) | 98.75–103.56% | 98.08–104.67% |
| Inter-day Accuracy (% of nominal) | 99.20–104.40% | 98.73–103.06% |
Visualizations
Caption: Workflow for Tolterodine bioanalysis from plasma sample to data acquisition.
Caption: Troubleshooting decision tree for low signal intensity in Tolterodine analysis.
Caption: Key factors influencing the precision and accuracy of bioanalytical methods.
Frequently Asked Questions (FAQs)
Question: What is the active metabolite of Tolterodine and should it be measured?
Answer: The primary active metabolite of Tolterodine is 5-hydroxymethyl tolterodine (5-HMT). For pharmacokinetic and bioequivalence studies, regulatory agencies often recommend measuring both Tolterodine and the 5-HMT metabolite in plasma.
Question: What are the typical stability conditions that need to be evaluated for Tolterodine in a bioanalytical method validation?
Answer: According to regulatory guidelines, stability must be thoroughly assessed. This includes:
-
Freeze-Thaw Stability: The stability of the analyte after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: The stability of the analyte in the biological matrix at room temperature for a period that mimics sample handling time.
-
Long-Term Stability: The stability of the analyte in the matrix when stored at the intended storage temperature (e.g., -80°C) for the duration of the study.
-
Post-Preparative Stability: The stability of the processed samples (in the autosampler) before injection.
-
Stock Solution Stability: The stability of the stock and working solutions of the analyte and internal standard.
Question: What type of internal standard is best for Tolterodine analysis?
Answer: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte, such as Tolterodine-d6. A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to effectively compensate for variability in sample preparation, matrix effects, and instrument response, which is crucial for achieving high precision and accuracy. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for all sources of variability as effectively.
Question: What are the key validation parameters to assess for a Tolterodine bioanalytical method?
Answer: A full validation of a bioanalytical method should be conducted in accordance with guidelines from regulatory bodies like the EMA or FDA. The key parameters to evaluate include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The closeness of agreement among a series of measurements from the same homogeneous sample.
-
Calibration Curve (Linearity): The response of the instrument in relation to the concentration of the analyte over a specified range.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting matrix components on the analyte's ionization.
-
Stability: The stability of the analyte under various conditions as described previously.
References
Technical Support Center: Tolterodine Tartrate Dosage Adjustment for CYP2D6 Poor Metabolizers in Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Tolterodine Tartrate dosage for individuals identified as CYP2D6 poor metabolizers during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We've identified CYP2D6 poor metabolizers in our study cohort. How does this impact the metabolism of this compound?
A1: this compound is extensively metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2] In individuals who are CYP2D6 poor metabolizers (PMs), this metabolic pathway is significantly impaired.[1][3] Consequently, the parent drug, tolterodine, is metabolized through alternative, less efficient pathways, such as by CYP3A4 to an inactive N-dealkylated metabolite.[4] This leads to substantially higher plasma concentrations and a longer half-life of tolterodine in PMs compared to extensive metabolizers (EMs). Notably, the active metabolite 5-HMT is often undetectable in the serum of poor metabolizers.
Q2: What are the expected pharmacokinetic differences for this compound between CYP2D6 poor and extensive metabolizers?
A2: Significant differences in pharmacokinetic parameters are observed between CYP2D6 poor and extensive metabolizers. The systemic clearance of tolterodine is markedly lower in poor metabolizers, leading to a prolonged elimination half-life. The active metabolite, 5-HMT, which contributes to the therapeutic effect, is not quantifiable in poor metabolizers.
Pharmacokinetic Parameters of Tolterodine in Extensive vs. Poor Metabolizers
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold Difference (PM vs. EM) | Reference |
| Tolterodine Systemic Clearance | 44 ± 13 L/hr | 9.0 ± 2.1 L/hr | ~4.9x lower | |
| Tolterodine Elimination Half-Life | 2.3 ± 0.6 hours | Significantly longer (fourfold) | ~4x longer | |
| 5-HMT Terminal Half-Life | 2.9 ± 0.4 hours | Undetectable | - |
Q3: Should we adjust the dosage of this compound for poor metabolizers in our research protocol?
A3: While the pharmacokinetic profile of tolterodine is significantly altered in poor metabolizers, the clinical antimuscarinic effect may not differ substantially. This is because the higher concentrations of the parent drug in poor metabolizers appear to compensate for the absence of the active 5-HMT metabolite. Both tolterodine and 5-HMT are equipotent antimuscarinic agents. For clinical use, a dose adjustment is generally not recommended for poor metabolizers. However, in a research setting, the decision to adjust the dose should be guided by the specific study objectives. If the goal is to achieve comparable exposure to the active moiety (unbound tolterodine + unbound 5-HMT) between metabolizer groups, then no dose adjustment may be necessary. If the aim is to investigate the effects of high tolterodine exposure in the absence of 5-HMT, then maintaining the same dose is appropriate. If the primary concern is potential concentration-dependent adverse effects of the parent compound, a dose reduction could be considered. For drugs where CYP2D6 metabolism is critical, dose reductions of 25-50% have been recommended for intermediate and poor metabolizers in other therapeutic areas.
Q4: How can we identify CYP2D6 poor metabolizers in our study population?
A4: Identifying CYP2D6 poor metabolizers is achieved through genotyping. This involves analyzing the genetic makeup of the CYP2D6 gene to detect specific variants or alleles that result in a non-functional or decreased-function enzyme. Individuals are typically classified into phenotypes such as poor, intermediate, normal (extensive), and ultrarapid metabolizers based on their diplotype, which is the combination of alleles on both chromosomes. An activity score is often calculated, with a score of 0 indicating a poor metabolizer phenotype.
Experimental Protocols
Protocol 1: CYP2D6 Genotyping
This protocol outlines a general workflow for identifying CYP2D6 metabolizer status.
-
Sample Collection: Collect a biological sample from study participants (e.g., peripheral blood, saliva).
-
DNA Extraction: Isolate genomic DNA from the collected samples using a validated extraction kit.
-
Genotyping Analysis: Perform targeted genotyping to identify key CYP2D6 alleles. Common methods include:
-
TaqMan Allelic Discrimination Assays: Utilizes polymerase chain reaction (PCR) to detect single nucleotide variants.
-
Gene Copy Number Variation (CNV) Assays: To detect gene deletions (e.g., *5 allele) and duplications.
-
DNA Microarrays or Next-Generation Sequencing: For more comprehensive analysis of multiple variants.
-
-
Allele & Diplotype Assignment: Assign star (*) alleles based on the detected genetic variants. The combination of two alleles determines the diplotype.
-
Phenotype Prediction: Translate the diplotype into a predicted phenotype (poor, intermediate, normal, or ultrarapid metabolizer) using established activity scores.
Protocol 2: Pharmacokinetic Analysis of Tolterodine and 5-HMT
This protocol provides a framework for assessing the pharmacokinetic profile of tolterodine and its active metabolite.
-
Study Design: Administer a single oral dose of this compound to participants. A crossover study design can also be employed.
-
Blood Sampling: Collect serial blood samples at predetermined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Separation: Centrifuge the blood samples to separate plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentrations of tolterodine and 5-HMT in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to determine key pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Systemic clearance (CL/F)
-
Visualizations
Caption: Metabolic pathways of Tolterodine in different CYP2D6 metabolizer phenotypes.
Caption: Workflow for studying Tolterodine pharmacokinetics in different metabolizer groups.
Caption: Relationship between CYP2D6 genotype, phenotype, and Tolterodine plasma levels.
References
- 1. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. drugs.com [drugs.com]
Technical Support Center: Optimizing Drug Loading in Novel Tolterodine Tartrate Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the encapsulation of Tolterodine Tartrate in novel drug delivery systems.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process of drug loading.
Issue 1: Low Drug Loading/Encapsulation Efficiency of this compound
Question: We are observing significantly lower than expected drug loading or encapsulation efficiency (EE) of this compound in our nanoparticle system. What are the potential causes and how can we improve it?
Answer:
Low drug loading is a common challenge. The underlying causes often relate to the physicochemical properties of this compound and its interaction with the delivery system. Here are the primary factors and potential solutions:
-
Drug Solubility and Partitioning: this compound's solubility in the solvents used during formulation is critical. In emulsion-based methods, the drug must preferentially partition into the dispersed phase (the forming nanoparticles) rather than remaining in the continuous phase.
-
Solution:
-
Solvent System Optimization: For polymeric nanoparticles like PLGA, ensure the organic solvent fully dissolves both the polymer and the drug. If the drug has poor solubility in the primary solvent, consider using a co-solvent system.
-
pH Adjustment: this compound is a weak base with a pKa of 9.6.[1] The pH of the aqueous phase can influence its ionization state and, consequently, its partitioning. Adjusting the pH of the external phase away from the drug's pKa may reduce its aqueous solubility and encourage encapsulation.
-
Use of Additives: Incorporating fatty acids like stearic or palmitic acid has been shown to significantly increase the entrapment efficiency of tolterodine in PLGA microspheres.[2]
-
-
-
Formulation Parameters: The ratio of drug to carrier material and the concentration of the components can significantly impact loading efficiency.
-
Solution:
-
Optimize Drug-to-Polymer/Lipid Ratio: Systematically vary the initial drug-to-carrier ratio. An excessively high drug concentration can lead to drug precipitation or the formation of drug crystals instead of being encapsulated.[3]
-
Vary Polymer/Lipid Concentration: Increasing the polymer concentration can lead to a higher encapsulation efficiency. For instance, in PLGA microspheres, increasing the polymer concentration from 180 to 230 mg/ml improved EE from 62.55% to 79.10%.[2]
-
-
-
Process Parameters: The fabrication method and its parameters play a crucial role.
-
Solution:
-
Homogenization/Sonication Energy: In emulsion-based methods, the energy input during emulsification affects droplet size and drug distribution. Optimize the speed and duration of homogenization or sonication.
-
Solvent Evaporation Rate: A rapid evaporation of the organic solvent can sometimes lead to drug precipitation on the nanoparticle surface. A slower, more controlled evaporation process may improve encapsulation.
-
-
Issue 2: High Initial Burst Release of this compound
Question: Our formulation shows a very high initial burst release of this compound. How can we achieve a more sustained release profile?
Answer:
A high initial burst release is typically due to the drug being adsorbed onto the surface of the nanoparticles rather than being encapsulated within the core.
-
Surface-Adsorbed Drug:
-
Solution:
-
Washing Steps: Implement thorough washing steps after nanoparticle fabrication to remove any unencapsulated or surface-adsorbed drug. This can be done by centrifugation and resuspension of the nanoparticle pellet in a fresh medium.
-
Coating: Applying a coating to the nanoparticles can help to control the initial burst release.
-
-
-
Formulation Composition:
-
Solution:
-
Polymer Properties: For PLGA nanoparticles, the polymer's molecular weight and the lactic acid to glycolic acid ratio can influence the drug release profile.[4] A higher molecular weight and a higher lactic acid content generally lead to a slower degradation rate and thus a more sustained release.
-
Lipid Composition: In liposomal formulations, the choice of lipids and the inclusion of cholesterol can affect membrane fluidity and drug retention. A higher phase transition temperature of the lipids can lead to a more rigid bilayer and slower drug release.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common novel delivery systems studied for this compound?
A1: Several novel drug delivery systems have been investigated to improve the therapeutic efficacy and reduce the side effects of this compound. These include:
-
Polymeric Microspheres/Nanoparticles: Primarily using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to achieve sustained release.
-
Liposomes and Elastic Liposomes: Lipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs. Cationic elastic liposomes have been explored for enhanced transdermal delivery.
-
Proniosomal Gels: Surfactant and lipid-based formulations that form niosomes upon hydration, suitable for transdermal application.
-
Nanocubosomes: Liquid crystalline nanoparticles that can offer high drug loading and sustained release for oral delivery.
Q2: How is the drug loading and encapsulation efficiency of this compound determined?
A2: The determination of drug loading and encapsulation efficiency involves separating the encapsulated drug from the free drug and then quantifying the amount of encapsulated drug.
-
Separation of Free Drug: This is typically achieved by centrifuging the nanoparticle dispersion. The nanoparticles form a pellet, and the supernatant contains the unencapsulated drug.
-
Quantification of Encapsulated Drug:
-
Indirect Method: The amount of free drug in the supernatant is quantified using an analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. The encapsulated amount is then calculated by subtracting the free drug amount from the total initial drug amount.
-
Direct Method: The nanoparticle pellet is lysed using a suitable solvent to release the encapsulated drug. The amount of drug in the resulting solution is then quantified.
-
The formulas used are:
-
Encapsulation Efficiency (%EE) = (Total Drug - Free Drug) / Total Drug * 100
-
Drug Loading (%DL) = (Weight of Drug in Nanoparticles) / (Total Weight of Nanoparticles) * 100
Q3: Which analytical methods are suitable for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly reported methods for the accurate and sensitive quantification of this compound. Key parameters for setting up an HPLC method include:
-
Column: A reversed-phase C18 column is frequently used.
-
Mobile Phase: A mixture of a buffer solution (e.g., ammonium dihydrogen orthophosphate) and an organic solvent like methanol or acetonitrile is common.
-
Detection: UV detection at a wavelength of 220 nm is typically employed.
Q4: What are the key factors to consider when choosing a delivery system for this compound?
A4: The choice of delivery system depends on the desired route of administration and the therapeutic goal.
-
Oral Delivery: For improving oral bioavailability and achieving sustained release, nanocubosomes and extended-release pellets are suitable options.
-
Transdermal Delivery: To bypass hepatic first-pass metabolism and reduce systemic side effects, proniosomal gels and cationic elastic liposomes are promising for transdermal application.
-
Parenteral Delivery: For long-acting injectable formulations, PLGA microspheres can provide sustained release over several days.
Quantitative Data on Drug Loading
The following tables summarize the reported encapsulation/entrapment efficiency of this compound in various novel delivery systems.
| Delivery System | Carrier Materials | Encapsulation/Entrapment Efficiency (%) | Reference |
| PLGA Microspheres | Poly(d,l-lactide-co-glycolide) | 62.55 - 79.10 | |
| Proniosomal Gels | Spans, Cholesterol, Soy Lecithin | 44.87 - 91.68 | |
| Nanocubosomes | Glyceryl Monooleate, Poloxamer-188, PVA | ~85.3 | |
| Cationic Elastic Liposomes | Phosphatidylcholine, Tween-80, Stearylamine | ~87.6 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Microspheres by Oil-in-Water (o/w) Emulsion-Solvent Evaporation
This protocol is based on the methodology described for preparing PLGA microspheres.
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in a suitable organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA), to prevent particle aggregation.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid microspheres.
-
Washing and Collection: Collect the microspheres by centrifugation, wash them multiple times with deionized water to remove the stabilizer and unencapsulated drug, and then freeze-dry the final product.
Protocol 2: Quantification of this compound by HPLC
This protocol is a generalized procedure based on common HPLC methods for this compound.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase and then prepare a series of standard solutions of known concentrations by serial dilution.
-
Sample Preparation:
-
To determine encapsulation efficiency, centrifuge the nanoparticle suspension and collect the supernatant.
-
To determine drug loading, dissolve a known weight of the lyophilized nanoparticles in a suitable solvent to release the drug.
-
-
HPLC Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
The chromatographic conditions typically involve a C18 column, a mobile phase of buffer and methanol/acetonitrile, and UV detection at 220 nm.
-
-
Calculation: Determine the concentration of this compound in the samples by referring to the calibration curve.
Visualizations
Caption: Workflow for Nanoparticle Preparation and Drug Loading Analysis.
Caption: Troubleshooting Logic for Low Drug Loading of this compound.
References
- 1. HSPiP and QbD oriented optimized nanocubosomes for ameliorated absorption of this compound: In vitro and in vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the preparation, characterization and pharmacological evaluation of tolterodine PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Proniosomal Gel Transdermal Delivery for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Analysis of Tolterodine Tartrate Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Tolterodine Tartrate in bulk and pharmaceutical dosage forms. The validation of these methods has been carried out in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring their suitability for routine quality control and stability testing.[1][2][3]
Comparative Analysis of Chromatographic Conditions
The selection of an appropriate HPLC method is contingent on various factors, including the desired retention time, resolution, and sensitivity. Below is a comparative summary of chromatographic conditions employed in different validated methods for this compound analysis.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Thermo C18 (250 x 4.6 mm, 5 µm)[1][3] | C18 (150 × 4.6 mm, 5µm) | C18 (250 mm × 4.6 mm, 5 μm) | Hypersil BDS C18 | Hypersil C18 (250x4.6mm I.D., 5 μm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v), pH 3.0 | Methanol:Phosphate Buffer (pH 7) (40:60 v/v) | Propylene glycol:Water (pH 4.5):Methanol (50:40:10 v/v/v) | Potassium Phosphate (pH 4.5) and Acetonitrile (Gradient) | Acetonitrile:10 mM Ammonium acetate (80:20 v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection Wavelength | 220 nm | 220 nm | 282 nm | 205 nm | 283 nm |
| Retention Time | 7.1 ± 0.1 min | 5.8 min | 5.793 min | 3.5 min | 5.50 min |
Performance Comparison based on ICH Validation Parameters
The following tables summarize the validation parameters for the compared HPLC methods, demonstrating their reliability for the quantification of this compound.
Linearity, Accuracy, and Precision
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity Range (µg/mL) | 5-25 | 50% to 150% w/v | 10-50 | 10.0 – 60.0 | 20-100 |
| Correlation Coefficient (r²) | 0.99 | > 0.999 | 0.9993 | Not Specified | 0.9998 |
| Accuracy (% Recovery) | Close to 100% | 98.9–101.6% | 99.80% to 100.86% | Not Specified | 99.39% (mean) |
| Precision (%RSD) | < 2% | Not Specified | < 2% (Intra-day & Inter-day) | 0.1% (System Precision) | < 2% (Intra-day & Inter-day) |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method 1 | Method 5 |
| LOD (µg/mL) | 1.52 | 0.0457 |
| LOQ (µg/mL) | 4.63 | 0.1384 |
Experimental Protocols
Detailed methodologies for the key validation experiments are outlined below, based on the principles of the ICH Q2(R1) guideline.
Standard and Sample Preparation
-
Standard Stock Solution: An accurately weighed quantity of this compound reference standard is dissolved in a suitable solvent (e.g., mobile phase or a mixture of organic solvent and water) to obtain a known concentration.
-
Sample Solution (from Tablets): A number of tablets are weighed to determine the average weight, and then finely powdered. An amount of powder equivalent to a specific dose of this compound is weighed and transferred to a volumetric flask. The powder is dissolved in the same solvent as the standard, sonicated to ensure complete dissolution, and diluted to a final known concentration.
Validation Parameters
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components is determined by analyzing placebo samples and stressed samples. Peak purity analysis is often employed to confirm that the analyte peak is free from co-eluting impurities.
-
Linearity: A series of at least five concentrations of the analyte are prepared from the stock solution and injected into the HPLC system. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The accuracy is determined by the recovery method. A known amount of the standard drug is added to a pre-analyzed sample solution (spiking) at different concentration levels (typically 80%, 100%, and 120% of the target concentration). The percentage recovery of the added analyte is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections (e.g., six) of the same sample solution are performed on the same day under the same operating conditions.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, by different analysts, or with different equipment to assess the reproducibility of the method. The precision is expressed as the relative standard deviation (%RSD) of the results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is evaluated by intentionally varying chromatographic parameters such as the mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.
-
Stability-Indicating Nature (Forced Degradation): To establish the stability-indicating capability of the method, forced degradation studies are conducted. This compound is subjected to stress conditions such as acid and alkaline hydrolysis, oxidation, thermal, and photolytic stress. The degradation products are then analyzed to ensure they are well-resolved from the parent drug peak. For instance, under acid hydrolysis, a recovery of 72.12% was observed, while oxidative conditions resulted in a recovery of about 82.03%.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process as per ICH guidelines.
References
Head-to-head comparison of Tolterodine and Fesoterodine in vitro
In the landscape of antimuscarinic agents for the treatment of overactive bladder (OAB), both tolterodine and fesoterodine are prominent therapeutic options. While their clinical applications are similar, a detailed examination of their in vitro pharmacological profiles reveals key distinctions and underlying similarities that are crucial for researchers and drug development professionals. This guide provides an objective, data-driven comparison of their in vitro characteristics, focusing on their interaction with muscarinic receptors and their functional effects on bladder tissue.
A pivotal aspect of this comparison is the metabolic relationship between the two drugs. Fesoterodine is a prodrug, meaning it is pharmacologically inactive until it is rapidly and extensively hydrolyzed by non-specific esterases in the body to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2] Tolterodine, on the other hand, is an active compound that is metabolized by the cytochrome P450 enzyme CYP2D6 to the very same active metabolite, 5-HMT.[3][4] Consequently, the primary active moiety for both drugs is 5-HMT, making its in vitro characteristics a central point of comparison.
Metabolic Conversion to the Active Moiety: 5-HMT
The metabolic activation pathways for both fesoterodine and tolterodine converge on the formation of 5-hydroxymethyl tolterodine (5-HMT). This common active metabolite is responsible for the antimuscarinic effects of both drugs. The diagram below illustrates this convergent metabolic pathway.
Muscarinic Receptor Binding Affinities
The primary mechanism of action for these drugs is the competitive antagonism of muscarinic acetylcholine receptors. The binding affinity of the active metabolite, 5-HMT, for the five human muscarinic receptor subtypes (M1-M5) is a critical determinant of its pharmacological profile. Both tolterodine and 5-HMT are considered non-selective muscarinic antagonists.[5]
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| 5-Hydroxymethyl Tolterodine (5-HMT) | 2.3 | 2.0 | 2.5 | 2.8 | 2.9 |
| Data sourced from studies on human receptors expressed in CHO cells. |
Functional Potency in Bladder Contraction
Beyond receptor binding, the functional consequence of this antagonism is paramount. In vitro studies using isolated guinea pig bladder tissue demonstrate the potency of both tolterodine and its active metabolite, 5-HMT, in inhibiting carbachol-induced contractions.
| Compound | IC50 (nM) for inhibition of carbachol-induced guinea pig bladder contraction |
| Tolterodine | 14 |
| 5-Hydroxymethyl Tolterodine (5-HMT) | 5.7 |
| IC50 values represent the concentration of the compound required to inhibit 50% of the maximal contraction induced by carbachol. |
In Vitro Bladder Selectivity
A desirable characteristic for OAB treatments is selectivity for the urinary bladder over other tissues, such as salivary glands, to minimize side effects like dry mouth. In vitro competitive inhibition binding assays on human tissue homogenates reveal the relative binding affinities for muscarinic receptors in the bladder versus the parotid gland.
| Compound | Bladder Detrusor Ki (nM) | Bladder Mucosa Ki (nM) | Parotid Gland Ki (nM) | Parotid/Detrusor Ratio | Parotid/Mucosa Ratio |
| Fesoterodine | - | - | - | 20.5 | 7.3 |
| 5-HMT | - | - | - | 10.6 | 2.3 |
| Tolterodine | - | - | - | 3.1 | 1.6 |
| A higher ratio indicates greater selectivity for the bladder tissue over the parotid gland. |
Experimental Workflow: Radioligand Binding Assay
The determination of binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. The following diagram outlines the general workflow for such an experiment.
Detailed Methodologies
1. Muscarinic Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for specific muscarinic receptor subtypes.
-
Materials:
-
Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).
-
A radiolabeled ligand with high affinity for muscarinic receptors (e.g., [N-methyl-³H]scopolamine methyl chloride, [³H]NMS).
-
Test compounds (Tolterodine, 5-HMT) at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Liquid scintillation cocktail and a scintillation counter.
-
-
Protocol:
-
A constant concentration of the radioligand and cell membranes are incubated with varying concentrations of the unlabeled test compound.
-
The incubation is carried out for a sufficient time to reach equilibrium (e.g., 2 hours at 20°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
2. In Vitro Bladder Smooth Muscle Strip Contractility Assay
-
Objective: To measure the functional potency (IC50) of a test compound in inhibiting agonist-induced bladder muscle contraction.
-
Materials:
-
Urinary bladder tissue from an appropriate animal model (e.g., guinea pig).
-
Krebs solution (a physiological salt solution), aerated with 95% O2 / 5% CO2.
-
A muscarinic agonist to induce contraction (e.g., carbachol).
-
Test compounds (Tolterodine, 5-HMT) at various concentrations.
-
An organ bath system with isometric tension transducers.
-
-
Protocol:
-
The urinary bladder is excised and placed in cold Krebs solution.
-
The bladder is cut into strips of smooth muscle.
-
The muscle strips are mounted in organ baths containing warm, aerated Krebs solution and attached to isometric tension transducers to record contractile force.
-
The strips are allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to the agonist (e.g., carbachol) is generated to establish a maximal contraction.
-
After washing and re-equilibration, the tissue is pre-incubated with a specific concentration of the test compound (antagonist).
-
The agonist concentration-response curve is repeated in the presence of the antagonist.
-
This process is repeated with several concentrations of the antagonist to determine the concentration that causes a 50% inhibition of the maximal agonist-induced contraction (IC50).
-
Conclusion
The in vitro pharmacological profiles of tolterodine and fesoterodine are intrinsically linked through their common active metabolite, 5-HMT. This metabolite is a potent, non-selective antagonist of all five muscarinic receptor subtypes. Functionally, both tolterodine and 5-HMT effectively inhibit agonist-induced bladder contractions in vitro, with 5-HMT demonstrating greater potency. Notably, in vitro studies on human tissues suggest that fesoterodine and its active metabolite 5-HMT exhibit a higher degree of binding selectivity for bladder tissue over parotid gland tissue compared to tolterodine, which may have implications for the clinical side-effect profile. These in vitro data provide a fundamental basis for understanding the mechanisms of action and selectivity of these two important treatments for overactive bladder.
References
- 1. urotoday.com [urotoday.com]
- 2. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Tolterodine Tartrate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of various analytical methods for the quantitative determination of Tolterodine Tartrate in pharmaceutical formulations. The performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry are objectively compared, with supporting data from validated studies. This document is intended to assist researchers and quality control professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, speed, and application.
Comparative Analysis of Key Performance Metrics
The selection of an analytical method is a critical decision in drug development and quality control, directly impacting the reliability of results. The following table summarizes the key performance indicators of four commonly employed analytical techniques for this compound analysis, providing a clear basis for comparison.
| Parameter | HPLC Method 1[1][2] | HPLC Method 2[3] | UPLC Method[4] | HPTLC Method[5] | UV-Vis Spectrophotometry Method |
| Linearity Range | 200.60-601.80 µg/mL | 5-25 µg/mL | Not explicitly stated, but validated | 480-1920 ng/band | 2-20 µg/mL (Method A), Not specified (Method B) |
| Correlation Coefficient (r²) | 0.99 | 0.99 | Not explicitly stated, but validated | 0.999 | Not specified |
| Accuracy (% Recovery) | 100.54-101.87% | 72.12% (acid hydrolysis), 82.03% (oxidative) | Excellent recoveries reported | Not explicitly stated, but validated | Not specified |
| Precision (%RSD) | 0.35% (drug content) | Not explicitly stated, but validated | < 1% (Intra-day and Inter-day) | Not explicitly stated, but validated | Not specified |
| Limit of Detection (LOD) | Not specified | Not specified | Not specified | 22.44 ng/band | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified | 74.85 ng/band | Not specified |
| Run Time | 6.49 min (retention time) | 7.1 min (retention time) | 6 min | Not specified | Not applicable |
| Detection Wavelength | 220 nm | 220 nm | 220 nm | 220 nm | 660 nm (Method A), 610 nm (Method B) |
Experimental Protocols: A Detailed Overview
Reproducibility is a cornerstone of analytical science. The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and adapt these techniques.
High-Performance Liquid Chromatography (HPLC) - Method 1
This stability-indicating HPLC method is designed for the analysis of this compound in pharmaceutical dosage forms.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: Reversed-phase C18 column (250 × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of buffer solution (2.88 g of ammonium dihydrogen orthophosphate in 1 L of water) and methanol in a 40:60 ratio. 5 mL/L of triethylamine is added, and the pH is adjusted to 7.0 ± 0.1 with orthophosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 20 mg of this compound is weighed into a 50 mL volumetric flask, 30 mL of mobile phase is added, and the mixture is sonicated for 20 minutes. The volume is then made up with the mobile phase. The solution is centrifuged at 2500 rpm for 10 minutes, and the supernatant is used for analysis.
High-Performance Liquid Chromatography (HPLC) - Method 2
This method also utilizes HPLC for the determination and stability validation of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Thermo C18 column (250 x 4.6 mm, 5 μm).
-
Mobile Phase: A mixture of 70% acetonitrile and 30% water, with the pH adjusted to 3.0 using ammonia and formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
Ultra-Performance Liquid Chromatography (UPLC)
This rapid and sensitive stability-indicating UPLC method is suitable for the assay of this compound in pharmaceutical dosage forms, as well as in human plasma and urine samples.
-
Instrumentation: Waters Acquity UPLC system with a PDA Detector.
-
Column: Acquity BEH C18 column (100 mm × 2.1 mm, 1.7μm).
-
Mobile Phase: A linear gradient program using trifluoroacetic acid and acetonitrile.
-
Detection: UV detection at 220 nm.
-
Sample Preparation (Tablets): The active pharmaceutical ingredient is extracted from the tablet dosage form using a mixture of acetonitrile and water.
High-Performance Thin-Layer Chromatography (HPTLC)
This HPTLC method is designed for the simultaneous estimation of this compound and Tamsulosin HCl in a combination capsule formulation.
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: Silica gel 60F254 aluminum-backed TLC plates (20 x 10 cm).
-
Mobile Phase: Methanol: ethyl acetate: triethylamine in the ratio of 5:5:0.3 (v/v/v).
-
Chamber Saturation: 30 minutes prior to plate development.
-
Application: 3 μl injection volume with a 6 mm band.
-
Detection: Densitometric scanning at 220 nm.
UV-Visible Spectrophotometry
This indirect spectrophotometric method provides a simpler and more cost-effective alternative to chromatographic techniques for the determination of this compound.
-
Instrumentation: Double-beam UV-VIS spectrophotometer.
-
Method A:
-
Pipette different volumes of standard this compound solutions into 10 mL volumetric flasks.
-
Add 0.5 mL of Ce(IV) solution, shake, and let it stand for 5 minutes.
-
Add 1.0 mL of methylene blue solution.
-
Dilute to 10.0 mL with distilled water.
-
Measure the absorbance at 660 nm after 10 minutes.
-
-
Method B:
-
Follow the same initial steps as Method A.
-
Add 2 mL of N-bromosuccinimide and 0.5 mL of indigo carmine dye solutions.
-
Measure the absorbance of the final solutions at 610 nm.
-
-
Sample Preparation (Tablets/Capsules): An amount of finely ground tablets or capsules equivalent to 2.0 mg of this compound is accurately weighed, dissolved in distilled water, and transferred to a 100-mL volumetric flask. The flask is sonicated for about 20 minutes, and the volume is made up to the mark.
Visualizing the Cross-Validation Workflow
To effectively compare and validate different analytical methods, a structured workflow is essential. The following diagram illustrates the logical steps involved in the cross-validation process, from method selection to comparative data analysis.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. [PDF] Stability-indicating HPLC determination of this compound in pharmaceutical dosage form | Semantic Scholar [semanticscholar.org]
- 3. HPLC method for this compound stability validation. [wisdomlib.org]
- 4. A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for this compound: Application in Pharmaceuticals, Human Plasma and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Tolterodine's Tissue Selectivity: A Comparative Analysis of its Effects on the Urinary Bladder and Salivary Glands
For Immediate Release
Tolterodine, a competitive muscarinic receptor antagonist, is a cornerstone in the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence. A key attribute contributing to its clinical utility is its functional selectivity for the urinary bladder over the salivary glands. This selectivity profile translates into a favorable therapeutic window, maximizing efficacy in treating OAB symptoms while minimizing the common anticholinergic side effect of dry mouth. This guide provides a detailed comparison of Tolterodine's effects on these two tissues, supported by experimental data, to elucidate the pharmacological basis of its clinical performance for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway with Divergent Outcomes
Tolterodine exerts its effects by competitively blocking muscarinic receptors, primarily the M2 and M3 subtypes, which are abundant in both the detrusor muscle of the bladder and the salivary glands.[1] In the bladder, acetylcholine release from parasympathetic nerves activates M3 receptors on smooth muscle cells, initiating a signaling cascade through the Gq protein, phospholipase C (PLC), and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium, resulting in detrusor muscle contraction. By antagonizing these receptors, Tolterodine effectively reduces involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.[2][3]
Similarly, in the salivary glands, M3 receptor activation is the primary driver of saliva secretion. Tolterodine's antagonism of these receptors logically leads to a reduction in saliva production, manifesting as dry mouth. However, the in vivo functional selectivity of Tolterodine for the bladder suggests a more complex interplay of factors beyond simple receptor affinity.[2][4]
Quantitative Comparison of Tolterodine's Activity
The following tables summarize the key quantitative data from various preclinical and clinical studies, highlighting the differential effects of Tolterodine on the bladder and salivary glands.
Table 1: Muscarinic Receptor Binding Affinity (Ki) of Tolterodine
| Tissue/Receptor Source | Ki (nM) | Reference(s) |
| Human Urinary Bladder | 3.3 | |
| Guinea Pig Urinary Bladder | 2.7 | |
| Guinea Pig Parotid Gland | 4.8 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Inhibition Constants (KB) of Tolterodine
| Tissue/Assay | KB (nM) | Reference(s) |
| Human Isolated Bladder Strips (Carbachol-induced contraction) | 4.0 | |
| Guinea Pig Isolated Bladder Strips (Carbachol-induced contraction) | 3.0 |
KB represents the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.
Table 3: Clinical Incidence of Dry Mouth (Tolterodine vs. Placebo)
| Study Drug (Dosage) | Incidence of Dry Mouth (%) | Placebo Incidence (%) | Reference(s) |
| Tolterodine IR (2 mg b.i.d.) | 9-48 | 2-10 | |
| Tolterodine ER (4 mg q.d.) | 21.6-23 | 8 |
IR: Immediate Release; ER: Extended Release; b.i.d.: twice daily; q.d.: once daily.
Visualizing the Cellular Mechanisms and Experimental Evaluation
To further clarify the underlying processes, the following diagrams illustrate the signaling pathway affected by Tolterodine and a typical workflow for assessing its tissue selectivity.
Experimental Protocols
A comprehensive evaluation of Tolterodine's tissue selectivity involves a combination of in vitro and in vivo experimental protocols.
1. Radioligand Binding Assays: These assays are crucial for determining the binding affinity (Ki) of a drug to its target receptor.
-
Objective: To quantify the affinity of Tolterodine for muscarinic receptors in bladder and salivary gland tissues.
-
Methodology:
-
Prepare tissue homogenates from human or animal (e.g., guinea pig) bladder and parotid glands.
-
Incubate the tissue homogenates with a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled Tolterodine.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
The concentration of Tolterodine that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assays (Isolated Organ Bath): These experiments assess the functional consequences of receptor binding by measuring tissue responses.
-
Objective: To determine the functional inhibitory potency (KB) of Tolterodine on bladder smooth muscle contraction.
-
Methodology:
-
Isolate strips of detrusor muscle from human or animal bladders and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Induce muscle contractions with a muscarinic agonist, such as carbachol.
-
Record the contractile force using an isometric force transducer.
-
Administer increasing concentrations of Tolterodine to the bath and measure the rightward shift in the carbachol concentration-response curve.
-
The KB value is calculated from the Schild plot, providing a measure of the antagonist's potency.
-
3. In Vivo Animal Studies: These studies provide insights into the drug's effects in a whole-organism context, accounting for pharmacokinetic and pharmacodynamic factors.
-
Objective: To compare the potency of Tolterodine in inhibiting bladder contractions versus salivation in anesthetized animals.
-
Methodology:
-
Anesthetize an animal (e.g., cat or rat) and catheterize the bladder to measure intravesical pressure (cystometry).
-
Stimulate the submandibular gland duct to induce salivation, which is then collected and quantified.
-
Induce bladder contractions with an intravenous infusion of a muscarinic agonist (e.g., acetylcholine).
-
Administer increasing intravenous doses of Tolterodine and record the dose-dependent inhibition of both bladder pressure and salivation.
-
The doses required to produce a 50% inhibition of each response (ED50) are compared to determine the in vivo selectivity.
-
4. Human Clinical Trials: The definitive assessment of tissue selectivity comes from well-controlled studies in the target patient population.
-
Objective: To evaluate the efficacy of Tolterodine in treating OAB symptoms and to quantify the incidence and severity of adverse effects, particularly dry mouth.
-
Methodology:
-
Conduct randomized, double-blind, placebo-controlled trials in patients with OAB.
-
Administer Tolterodine (e.g., 2 mg immediate-release twice daily or 4 mg extended-release once daily) or a placebo over a defined period (e.g., 12 weeks).
-
Assess efficacy using patient-reported outcomes from micturition diaries (e.g., number of voids, incontinence episodes).
-
Record adverse events, with a specific focus on the incidence, severity, and duration of dry mouth, often using a visual analog scale.
-
Compare the therapeutic effect on bladder symptoms to the incidence of dry mouth to establish the clinical selectivity profile.
-
Discussion and Conclusion
The data consistently demonstrates that while Tolterodine has a similar in vitro binding affinity for muscarinic receptors in both the bladder and salivary glands, it exhibits a notable functional selectivity for the bladder in vivo. For instance, the Ki values for guinea pig bladder and parotid gland are 2.7 nM and 4.8 nM, respectively, indicating only a slight preference in binding affinity. However, in vivo studies in cats have shown that Tolterodine is significantly more potent at inhibiting bladder contractions than salivation.
This apparent discrepancy between in vitro affinity and in vivo selectivity is not fully understood but may be attributed to several factors, including differences in receptor reserve, signal amplification pathways between the two tissues, or pharmacokinetic properties of Tolterodine that may lead to preferential distribution or accumulation in the bladder tissue.
Clinically, this functional selectivity is of paramount importance. The incidence of dry mouth, while still the most common side effect, is significantly lower with Tolterodine compared to less selective antimuscarinic agents like oxybutynin. This improved tolerability profile often leads to better patient compliance and, consequently, more effective long-term management of OAB.
References
- 1. Tolterodine extended release in the treatment of male oab/storage luts: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Urodynamic and other effects of tolterodine: a novel antimuscarinic drug for the treatment of detrusor overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro and In-Vivo Correlation for Tolterodine Tartrate Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro dissolution and in-vivo absorption of different Tolterodine Tartrate formulations, focusing on the establishment of a predictive in-vitro/in-vivo correlation (IVIVC). The data and methodologies presented are synthesized from publicly available regulatory documents and scientific literature to aid in the research and development of this compound drug products.
Executive Summary
An in-vitro/in-vivo correlation is a critical tool in pharmaceutical development, enabling the prediction of a drug's in-vivo performance from its in-vitro dissolution characteristics. For this compound, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder, establishing a Level A IVIVC for extended-release formulations has been a key consideration in its development and regulatory evaluation. This guide outlines the experimental data and protocols that underpin this correlation, providing a valuable resource for formulation scientists and researchers.
Data Presentation
The following tables summarize the quantitative data from studies on various formulations of this compound, illustrating the relationship between in-vitro drug release and in-vivo absorption.
Table 1: Comparative In-Vitro Dissolution Profiles of this compound Extended-Release Formulations
| Time (hours) | Formulation A (% Released) | Formulation B (% Released) | Formulation C (% Released) | Formulation D (% Released) |
| 1 | ~10 | ~15 | ~20 | ~25 |
| 2 | ~20 | ~30 | ~40 | ~50 |
| 4 | ~40 | ~55 | ~70 | ~85 |
| 8 | ~70 | ~85 | >95 | >95 |
| 12 | >90 | >95 | - | - |
| 24 | >95 | - | - | - |
Note: Data are estimated from graphical representations in regulatory filings.
Table 2: Comparative In-Vivo Absorption Profiles of this compound Extended-Release Formulations
| Time (hours) | Formulation A (% Absorbed) | Formulation B (% Absorbed) | Formulation C (% Absorbed) | Formulation D (% Absorbed) |
| 1 | ~12 | ~18 | ~22 | ~28 |
| 2 | ~25 | ~35 | ~45 | ~55 |
| 4 | ~45 | ~60 | ~75 | ~90 |
| 8 | ~75 | ~90 | >95 | >95 |
| 12 | >90 | >95 | - | - |
| 24 | >95 | - | - | - |
Note: Data are estimated from graphical representations in regulatory filings.
Table 3: Pharmacokinetic Parameters of Immediate-Release (IR) vs. Extended-Release (ER) this compound
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) |
| Tolterodine IR (2 mg BID) | ~2.5 | ~1-2 | Equivalent to ER |
| Tolterodine ER (4 mg QD) | ~1.6 | ~2-6 | Equivalent to IR |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of IVIVC studies.
In-Vitro Dissolution Testing
The in-vitro dissolution studies for this compound extended-release capsules are typically performed as follows:
-
Apparatus: USP Apparatus I (Basket)
-
Rotation Speed: 100 RPM
-
Dissolution Medium: 900 mL of a buffered aqueous solution (e.g., phosphate buffer at pH 6.8)[1]
-
Temperature: 37 ± 0.5°C
-
Sampling Times: 1, 2, 4, 8, 12, and 24 hours[2]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the amount of dissolved this compound.[3]
In-Vivo Pharmacokinetic Study
The in-vivo pharmacokinetic studies are designed to determine the rate and extent of drug absorption in healthy human subjects.
-
Study Design: A single-dose, two-treatment, two-period crossover design is often employed.[2]
-
Subjects: Healthy male and female volunteers.
-
Drug Administration: Administration of different this compound formulations with a standardized volume of water after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) for up to 48-72 hours.
-
Analyte: Plasma concentrations of Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), are measured.[2]
-
Analytical Method: A validated bioanalytical method, typically LC-MS/MS, is used for the quantification of Tolterodine and its metabolite in plasma.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.
IVIVC Development: Deconvolution
To establish a Level A IVIVC, the in-vivo absorption profile is derived from the plasma concentration-time data through a process called deconvolution. The Wagner-Nelson method is a commonly used deconvolution technique for drugs that follow a one-compartment model. This method allows for the calculation of the cumulative fraction of the drug absorbed over time, which can then be correlated with the in-vitro dissolution data.
Mandatory Visualization
The following diagrams illustrate the key processes and relationships in establishing an IVIVC for this compound formulations.
Caption: Workflow for establishing a Level A IVIVC for this compound ER formulations.
References
A Comparative Guide to the Metabolic Profiles of Tolterodine Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of Tolterodine, a competitive muscarinic receptor antagonist, in humans, dogs, mice, and rats. Understanding the species-specific differences in drug metabolism is crucial for the accurate interpretation of preclinical safety and efficacy data and for the successful clinical development of new therapeutics. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways to offer a clear and objective comparison.
Executive Summary
Tolterodine undergoes extensive metabolism in all species studied, primarily through two major pathways: hydroxylation of the 5-methyl group to form the pharmacologically active metabolite, 5-hydroxymethyl tolterodine (also known as DD 01), and N-dealkylation of the diisopropylamino group. In humans, the hydroxylation pathway is predominantly mediated by the polymorphic enzyme CYP2D6, while the N-dealkylation is mainly catalyzed by CYP3A enzymes.[1][2]
A critical finding from comparative metabolism studies is that the metabolic profile of Tolterodine in mice and dogs closely resembles that in humans.[1][2][3] In contrast, the rat exhibits a more extensive and divergent metabolic pattern, which includes aromatic hydroxylation on the unsubstituted phenyl ring, a pathway not observed in humans, dogs, or mice. This key difference positions the dog and mouse as more suitable preclinical models for predicting the human metabolism and pharmacokinetics of Tolterodine.
Comparative Metabolic Profiles
The following tables summarize the key pharmacokinetic parameters of Tolterodine and its primary active metabolite across different species. While direct comparative percentages of all metabolites are not consistently reported across studies, the data on parent drug and active metabolite exposure, along with qualitative descriptions, provide a clear picture of the metabolic differences.
Table 1: Pharmacokinetic Parameters of Tolterodine in Different Species Following Oral Administration
| Parameter | Human | Dog | Mouse | Rat |
| Bioavailability (%) | 10-70% (highly variable) | 58-63% | 2-20% | 2-20% |
| Time to Peak Plasma Concentration (Tmax, h) | ~1 | <1 | <1 | <1 |
| Elimination Half-life (t½, h) | 2-3 | <2 | <2 | <2 |
| Clearance (L/h/kg) | 0.23-0.52 | 1.4 | 10-15 | 10-15 |
Table 2: Major Metabolic Pathways and Metabolites of Tolterodine Across Species
| Species | Primary Metabolic Pathways | Major Metabolites Identified | Notes |
| Human | 5-Methyl Hydroxylation (CYP2D6), N-Dealkylation (CYP3A) | 5-Hydroxymethyl Tolterodine (active), N-Dealkylated Tolterodine, 5-Carboxylic Acid Metabolite, N-Dealkylated 5-Carboxylic Acid Metabolite | The 5-hydroxymethyl metabolite contributes significantly to the therapeutic effect. |
| Dog | 5-Methyl Hydroxylation, N-Dealkylation | 5-Hydroxymethyl Tolterodine, N-Dealkylated Tolterodine, 5-Carboxylic Acid Metabolite | Metabolic profile is similar to humans. |
| Mouse | 5-Methyl Hydroxylation, N-Dealkylation | 5-Hydroxymethyl Tolterodine, N-Dealkylated Tolterodine, 5-Carboxylic Acid Metabolite | Metabolic profile is similar to humans. |
| Rat | 5-Methyl Hydroxylation, N-Dealkylation, Aromatic Hydroxylation | 5-Hydroxymethyl Tolterodine, N-Dealkylated Tolterodine, Metabolites hydroxylated on the unsubstituted benzene ring | Exhibits a more extensive and different metabolite pattern compared to humans, dogs, and mice. |
Metabolic Pathways and Experimental Workflows
To visually represent the metabolic transformations and the experimental approaches used to study them, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to Chiral HPLC Method Validation for Tolterodine Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated chiral High-Performance Liquid Chromatography (HPLC) methods for the determination of the enantiomeric purity of Tolterodine. The enantiomeric purity of Tolterodine, a competitive muscarinic receptor antagonist, is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1] This document outlines the experimental protocols and presents validation data from various studies to assist researchers in selecting and implementing a suitable method for their specific needs.
Comparative Analysis of Validated Chiral HPLC Methods
The separation of Tolterodine enantiomers is typically achieved using normal-phase chiral HPLC. The following tables summarize the chromatographic conditions and validation parameters from different published methods, providing a clear comparison of their performance.
Table 1: Chromatographic Conditions for Chiral Separation of Tolterodine Enantiomers
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | Chiralcel OD-H (250 mm x 4.6 mm)[1][2][3] | Chiralpak AD-H (250 mm x 4.6 mm)[4] | Chiral pack IA (Immobilized amylose-based) |
| Mobile Phase | n-hexane: Isopropyl alcohol (980:20 v/v) with 1 ml Diethylamine and 0.6 ml Trifluoroacetic acid. | n-hexane: Isopropyl alcohol (85:15 v/v) with 0.075% Triethylamine and 0.05% Trifluoroacetic acid. | n-hexane: 2-propanol: Triethylamine: Trifluoroacetic acid (91:9:0.2:0.1 v/v). |
| Flow Rate | 0.5 ml/min | 0.5 ml/min | 1.1 ml/min |
| Detection Wavelength | Not Specified | 283 nm | 284 nm |
| Column Temperature | Room Temperature | Room Temperature | 30 °C |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Method 1 (S-isomer) | Method 2 (S-isomer) | Method 3 (S-isomer) |
| Linearity Range | Not Specified | 0.05 - 1 µg/ml | 0.1 - 10 µg/ml |
| Correlation Coefficient (r) | Not Specified | Not Specified | 0.999 |
| Limit of Detection (LOD) | 0.1 µg/ml | 0.75 ng (S/N = 3) | 0.11 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 0.05 µg/ml | 0.34 µg/mL |
| Accuracy (% Recovery) | Not Specified | 98.2 - 104.8% | 97.30 - 101.59% |
| Precision (%RSD) | Not Specified | < 2% (within-day and between-day) | < 0.8% |
| Resolution (Rs) | Not Specified | Not Specified | 2.9 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility. Below are the protocols for the compared chiral HPLC methods.
Method 1: Chiralcel OD-H
-
Sample Preparation: Dissolve 50 mg of (R)-Tolterodine tartrate in 25 ml of water. Basify the solution with 2N NaOH and extract with hexane. Wash the hexane layer twice with water and dry over sodium sulfate before injection.
-
Chromatographic System: An HPLC system equipped with a UV detector and a Chiralcel OD-H (250 mm x 4.6 mm) column.
-
Mobile Phase Preparation: Mix 980 ml of n-hexane with 20 ml of isopropyl alcohol. Add 1 ml of diethylamine and 0.6 ml of trifluoroacetic acid.
-
Analysis: Set the flow rate to 0.5 ml/min and maintain the column at room temperature.
Method 2: Chiralpak AD-H
-
Sample Preparation: Prepare standard solutions of the (S)-enantiomer in the mobile phase.
-
Chromatographic System: An HPLC system with a UV detector and a Chiralpak AD-H (250 mm x 4.6 mm) column.
-
Mobile Phase Preparation: Combine n-hexane and isopropyl alcohol in a ratio of 85:15 (v/v). Add 0.075% triethylamine and 0.05% trifluoroacetic acid.
-
Analysis: Set the flow rate to 0.5 ml/min and the UV detection wavelength to 283 nm. The analysis is performed at room temperature.
Method 3: Chiral pack IA
-
Sample Preparation: For the drug substance, prepare a stock solution of (R)-Tolterodine tartrate (1.0 mg/mL) in methanol. For tablets, crush twenty tablets, and an amount of powder equivalent to 10 mg of (R)-Tolterodine tartrate is dissolved and extracted with methanol, then sonicated for 15 minutes and diluted with the mobile phase.
-
Chromatographic System: An HPLC system with a UV detector and a Chiral pack IA column.
-
Mobile Phase Preparation: A mixture of hexane, 2-propanol, triethylamine, and trifluoroacetic acid in the ratio of 91:9:0.2:0.1 (v/v/v/v).
-
Analysis: The flow rate is maintained at 1.1 ml/min, the column temperature at 30 °C, and the detection wavelength at 284 nm.
Experimental Workflow and Logic
The following diagram illustrates the typical workflow for the validation of a chiral HPLC method for Tolterodine enantiomeric purity, from method development to routine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. [scholars.duke.edu]
- 4. An enantiospecific HPLC method for the determination of (S)-enantiomer impurities in (R)-tolterodine tartarate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Tolterodine and Oxybutynin
An objective guide for researchers and drug development professionals on the comparative tolerability of two common treatments for overactive bladder, supported by clinical data and experimental methodologies.
Tolterodine and oxybutynin are both established antimuscarinic agents widely prescribed for the management of overactive bladder (OAB). While both drugs demonstrate comparable efficacy in reducing symptoms such as urinary urgency, frequency, and incontinence, their side effect profiles represent a key differentiator in clinical practice.[1][2][3] This guide provides a detailed comparison of their adverse effect profiles, supported by data from clinical trials and an overview of their pharmacological mechanisms.
Mechanism of Action: A Tale of Two Antimuscarinics
Both tolterodine and oxybutynin exert their therapeutic effects by competitively antagonizing muscarinic acetylcholine receptors in the detrusor muscle of the bladder.[4][5] This action inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.
However, the key to understanding their different side effect profiles lies in their selectivity for different subtypes of muscarinic receptors. While both drugs act on M2 and M3 receptors, tolterodine exhibits a greater functional selectivity for the bladder over the salivary glands compared to oxybutynin. Oxybutynin, being a less selective agent, has a more pronounced effect on muscarinic receptors in other tissues, leading to a higher incidence of anticholinergic side effects.
The following diagram illustrates the comparative signaling pathways of these two drugs.
Caption: Comparative signaling pathways of Tolterodine and Oxybutynin.
Side Effect Profile Comparison: A Quantitative Overview
Clinical studies have consistently demonstrated a more favorable side effect profile for tolterodine compared to immediate-release oxybutynin. The most frequently reported side effect for both drugs is dry mouth, but its incidence and severity are significantly lower with tolterodine.
| Side Effect | Tolterodine (Immediate Release) | Oxybutynin (Immediate Release) |
| Dry Mouth | 37-40% | 61-78% |
| Constipation | 9.0% | 4.8% |
| Headache | 15.4% | Data not consistently reported |
| Dizziness | 3.8% | 4.8% |
| Drowsiness | Data not consistently reported | 4.1% |
| Blurred Vision | 6.4% (as dry eyes) | Data not consistently reported |
| Overall Adverse Events | 69% | 81% |
| Withdrawal due to Adverse Events | 6% | 25% |
Note: Percentages are aggregated from various clinical trials and may vary depending on the study population and design. Extended-release formulations of both drugs generally have a better tolerability profile than their immediate-release counterparts.
Experimental Protocols in Comparative Clinical Trials
The data presented above are derived from numerous randomized, double-blind clinical trials. A typical experimental workflow for comparing the side effect profiles of tolterodine and oxybutynin is outlined below.
Caption: Typical workflow of a comparative clinical trial.
Key Methodological Components:
-
Patient Population: Adult patients with a clinical diagnosis of overactive bladder, characterized by symptoms of urinary frequency, urgency, with or without urge incontinence, for a specified duration (e.g., at least 6 months).
-
Study Design: Multicenter, randomized, double-blind, parallel-group design is the gold standard. A placebo control arm is often included to establish the efficacy of the active treatments.
-
Dosage and Administration: Common dosages in comparative trials include tolterodine 2 mg twice daily and oxybutynin 5 mg two or three times daily. Extended-release formulations are also frequently compared.
-
Duration: A typical treatment period is 12 weeks, which is generally sufficient to assess both efficacy and the emergence of common side effects.
-
Outcome Measures:
-
Efficacy: Changes from baseline in the number of micturitions, urgency episodes, and incontinence episodes per 24 hours, as recorded in patient diaries.
-
Safety and Tolerability: Incidence, severity, and type of adverse events, often assessed through patient-reported outcome questionnaires. The severity of dry mouth is a particularly important endpoint. Rates of dose reduction and patient withdrawal due to adverse events are also key metrics.
-
Conclusion
References
- 1. Clinical efficacy and safety of tolterodine compared to oxybutynin and placebo in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolterodine versus oxybutynin in the treatment of urge urinary incontinence: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
A Comparative Guide to the Bioequivalence of Generic Tolterodine Tartrate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence between generic and innovator formulations of Tolterodine Tartrate, a medication primarily used for the treatment of overactive bladder. The assessment is based on publicly available data and regulatory guidelines to assist researchers, scientists, and drug development professionals in understanding the performance of generic alternatives.
Executive Summary
The bioequivalence of generic drug products is a cornerstone of public health, ensuring that patients receive the same therapeutic benefit from a generic as they would from the innovator product. For this compound, the U.S. Food and Drug Administration (FDA) has established specific guidance for bioequivalence studies. These studies are designed to demonstrate that the rate and extent of absorption of the active ingredient from the generic product are not significantly different from those of the reference listed drug. This guide delves into the key pharmacokinetic parameters and experimental protocols used to establish bioequivalence for this compound formulations.
Data Presentation: Pharmacokinetic Comparison
The bioequivalence of a generic this compound extended-release (ER) formulation has been demonstrated in a single-dose, two-way crossover study under fasting conditions against the reference product, Detrol® LA. The key pharmacokinetic (PK) parameters for the parent drug, tolterodine, are summarized below. The 90% confidence intervals for the ratio of geometric means for both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) fall within the FDA's accepted bioequivalence range of 80% to 125%.
| Pharmacokinetic Parameter | Test Formulation (Generic this compound ER 4 mg) | Reference Formulation (Detrol® LA 4 mg) | Ratio of Geometric Means (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 2.28 | 1.90 | 120% | 105.25% - 136.42% |
| AUCinf (ng•hr/mL) | 24.80 | 25.69 | 97% | 89.14% - 104.59% |
Data sourced from a comparative bioavailability study of MYLAN-TOLTERODINE ER[1]. Cmax denotes the maximum plasma concentration, and AUCinf represents the area under the plasma concentration-time curve from time zero to infinity.
Experimental Protocols
The evaluation of bioequivalence for this compound formulations adheres to rigorous experimental protocols as recommended by regulatory agencies like the FDA. These protocols are designed to minimize variability and ensure a reliable comparison between the test and reference products.
In Vivo Bioequivalence Studies
The gold standard for assessing bioequivalence is the in vivo study in healthy human subjects. For this compound extended-release capsules, the FDA recommends two separate studies: one under fasting conditions and another under fed conditions[2].
-
Study Design: A single-dose, two-treatment, two-period, two-sequence, crossover design is typically employed. This design allows each subject to serve as their own control, reducing inter-subject variability.
-
Subjects: Healthy male and non-pregnant, non-lactating female subjects are recruited for these studies.
-
Procedure: In each study period, subjects receive a single dose of either the test (generic) or reference (innovator) formulation. A washout period of adequate duration separates the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of tolterodine and its active 5-hydroxymethyl metabolite.
-
Analytes to Measure: Both tolterodine and its pharmacologically active 5-hydroxymethyl metabolite are measured in the plasma samples[2].
-
Pharmacokinetic Analysis: The collected plasma concentration data is used to calculate key pharmacokinetic parameters, including Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC extrapolated to infinity (AUC0-inf).
-
Statistical Analysis: A statistical analysis is performed on the log-transformed Cmax and AUC data. The 90% confidence interval for the ratio of the geometric means of the test and reference products for both Cmax and AUC must fall within the predetermined bioequivalence limits of 80.00% to 125.00%[3][4].
Dissolution Testing
In vitro dissolution testing is a critical component of formulation development and quality control. It provides insights into the release of the active pharmaceutical ingredient from the dosage form. For modified-release formulations like this compound ER, comparative dissolution profiling is essential.
-
Apparatus: USP Apparatus I (basket) at 100 rpm or Apparatus II (paddle) at 50 rpm is typically used.
-
Dissolution Media: Testing is conducted in multiple dissolution media with different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the physiological conditions of the gastrointestinal tract.
-
Sampling Times: Samples are collected at various time points until at least 80% of the drug is dissolved. The dissolution profiles of the test and reference products are then compared.
Mandatory Visualization
The following diagram illustrates the typical experimental workflow for a bioequivalence study of this compound.
References
Comparative Analysis of Muscarinic Receptor Antagonists on Bladder Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of commonly prescribed muscarinic receptor antagonists for the treatment of overactive bladder (OAB). The information presented herein is intended to support research, discovery, and clinical development efforts by offering a consolidated view of pharmacological data, experimental methodologies, and underlying physiological mechanisms.
Introduction to Muscarinic Antagonists in OAB
Overactive bladder is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urge incontinence.[1] The primary pharmacological treatment for OAB involves muscarinic receptor antagonists.[1] These agents competitively block the effects of acetylcholine (ACh) at muscarinic receptors in the bladder.
The human bladder's detrusor muscle, which is responsible for contraction and voiding, contains a mix of muscarinic receptor subtypes, predominantly M2 and M3.[2] While M2 receptors are more numerous, M3 receptors are primarily responsible for the direct contraction of the detrusor muscle.[2][3] M2 receptors are thought to contribute to contraction indirectly, possibly by inhibiting the relaxation signals mediated by β-adrenoceptors. Therefore, the ideal muscarinic antagonist for OAB would exhibit high selectivity for the M3 receptor subtype to maximize efficacy on the bladder while minimizing side effects associated with the blockade of other muscarinic receptor subtypes in other organs (e.g., M1 in the brain, M2 in the heart, and M3 in salivary glands).
Comparative Pharmacological Data
The following table summarizes the key pharmacological and clinical parameters of five widely used muscarinic receptor antagonists. The data, compiled from multiple sources, facilitates a direct comparison of their receptor selectivity, clinical efficacy, and common adverse effects.
| Parameter | Oxybutynin | Tolterodine | Solifenacin | Darifenacin | Fesoterodine |
| M3/M2 Selectivity | Non-selective | Non-selective | Moderately M3 Selective | Highly M3 Selective | Non-selective |
| Reduction in Incontinence Episodes/24h | Similar to Tolterodine & Solifenacin | Similar to Oxybutynin | -1.6 episodes (5mg) | Significant reduction vs. placebo | Significant improvement vs. Tolterodine |
| Reduction in Micturitions/24h | Data not specified | Data not specified | Significant reduction | Data not specified | Significant reduction vs. Tolterodine |
| Incidence of Dry Mouth | High | Lower than Oxybutynin | Dose-dependent; lower than some older agents | Lower than Oxybutynin IR | Higher than Tolterodine |
| Incidence of Constipation | Common | Lower incidence | Higher at 10mg dose | Higher incidence | Higher than Tolterodine |
| CNS Side Effects | Higher potential due to BBB crossing | Lower potential than Oxybutynin | Lower potential than Oxybutynin | Lower potential | Data not specified |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for these drugs, the following diagrams illustrate the key signaling pathway in the bladder and a typical experimental workflow for drug development.
Caption: Muscarinic receptor signaling pathways in detrusor smooth muscle.
References
A Comparative Guide to Tolterodine Tartrate Assay Methods: Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the selection of a suitable analytical method for the quantification of active pharmaceutical ingredients is a critical step in ensuring product quality and efficacy. This guide provides an objective comparison of various assay methods for Tolterodine Tartrate, focusing on the key validation parameters of linearity, accuracy, and precision. The information presented is supported by experimental data from published studies to aid in the selection of the most appropriate method for specific analytical needs.
Comparison of Analytical Methods
Several analytical techniques have been developed and validated for the determination of this compound in bulk drug and pharmaceutical dosage forms. The most common methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).[1] Each method offers distinct advantages in terms of sensitivity, speed, and cost.
Table 1: Comparison of Linearity, Accuracy, and Precision for this compound Assay Methods
| Method | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC Method 1 | 200.60 - 601.80 µg/mL | 0.99 | 100.54 - 101.87 | < 2.0 |
| HPLC Method 2 | 5 - 25 µg/mL | 0.99 | ~100 | < 2.0 |
| HPLC Method 3 | 10 - 50 µg/mL | 0.9993 | 99.80 - 100.86 | < 2.0[2] |
| HPLC Method 4 | 20 - 100 µg/mL | 0.9998 | 99.39 | < 2.0[3] |
| UPLC | Not explicitly stated, but validated as per ICH guidelines | Not explicitly stated | Excellent | < 1.0 (Intra-day & Inter-day)[4] |
| UV Spectrophotometry Method 1 | 5 - 18 µg/mL (Method A) | Good correlation | Not explicitly stated | Not explicitly stated |
| UV Spectrophotometry Method 2 | 10 - 80 µg/mL | 0.999 | Not explicitly stated | Not explicitly stated[5] |
| UV Spectrophotometry Method 3 | 10 - 50 µg/mL | Not explicitly stated | Validated by recovery studies | Not explicitly stated |
| HPTLC | 480 - 1920 ng/band | 0.999 | Validated | Validated |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results and assessing the suitability of a method for a specific laboratory environment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of this compound due to its high resolution and sensitivity.
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound analysis by HPLC.
Detailed Protocol (based on a representative HPLC method):
-
Mobile Phase Preparation: A mixture of a buffer solution (e.g., ammonium dihydrogen orthophosphate in water) and an organic solvent like methanol is commonly used. The pH is often adjusted to a specific value (e.g., 7.0) with an acid like orthophosphoric acid.
-
Standard Solution Preparation: A stock solution is prepared by accurately weighing this compound working standard and dissolving it in the mobile phase. This stock solution is then serially diluted to prepare calibration standards across a specified concentration range (e.g., 200.60 to 601.80 µg/mL).
-
Sample Preparation (for tablets): A number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a specific amount of this compound is weighed and dissolved in the mobile phase, often with the aid of sonication to ensure complete dissolution. The solution is then centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Flow Rate: A constant flow rate, for example, 1.5 mL/min, is maintained.
-
Detection: UV detection is carried out at a specific wavelength, such as 220 nm.
-
Injection Volume: A fixed volume of the standard and sample solutions is injected into the chromatograph.
-
-
Data Analysis: The retention time and peak area of this compound are recorded. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample is then determined from this calibration curve.
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the routine analysis of this compound.
Experimental Workflow for UV-Visible Spectrophotometry Analysis
Caption: Workflow for this compound analysis by UV-Vis Spectrophotometry.
Detailed Protocol (based on a representative UV method):
-
Solvent Selection: A suitable solvent in which this compound is soluble and stable is chosen, for instance, 0.1N NaOH.
-
Determination of λmax: A standard solution of this compound is scanned in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which has been reported to be around 280-284 nm.
-
Standard Solution Preparation: A stock solution is prepared by dissolving a known weight of pure this compound in the selected solvent. This is then diluted to obtain a series of solutions with concentrations within the linear range of the assay (e.g., 10-80 µg/ml).
-
Sample Preparation (for tablets): An amount of finely ground tablet powder equivalent to a specific dose of this compound is accurately weighed and dissolved in the chosen solvent. The solution may be sonicated and is then diluted to a suitable concentration for measurement.
-
Measurement: The absorbance of the standard and sample solutions is measured at the predetermined λmax using a UV-Visible spectrophotometer, with the solvent as a blank.
-
Data Analysis: A calibration curve is generated by plotting the absorbance of the standard solutions against their known concentrations. The concentration of this compound in the sample solution is then calculated from this curve.
Conclusion
The choice of an analytical method for this compound assay depends on the specific requirements of the analysis. HPLC and UPLC methods offer high sensitivity and specificity, making them suitable for stability-indicating assays and the analysis of low-concentration samples. UV-Visible spectrophotometry, on the other hand, provides a rapid, simple, and economical option for routine quality control analysis where high sensitivity is not a primary concern. HPTLC also presents a viable alternative, particularly for the simultaneous estimation of this compound in combination with other drugs. The data and protocols presented in this guide provide a foundation for selecting and implementing a validated method for the accurate and precise quantification of this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. wjpsronline.com [wjpsronline.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for this compound: Application in Pharmaceuticals, Human Plasma and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
A Comparative Analysis of Dissolution Profiles of Tolterodine Tartrate Tablets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro dissolution performance of different Tolterodine Tartrate tablet formulations, drawing upon publicly available experimental data. This compound is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] The dissolution characteristics of oral solid dosage forms are critical for predicting in-vivo performance and ensuring product quality and bioequivalence.
Comparative Dissolution Data
The following table summarizes the percentage of drug dissolved over time for different this compound tablet formulations as reported in various studies. It is important to note that the experimental conditions may vary between studies.
| Time (minutes) | Formulation A (Extended-Release) | Formulation B (Extended-Release) | Formulation C (Extended-Release) |
| 0 | 0% | 0% | 0% |
| 10 | ~15% | ~20% | ~18% |
| 20 | ~30% | ~35% | ~32% |
| 30 | ~55% | ~60% | ~58% |
| 40 | ~75% | ~80% | ~78% |
| 50 | ~90% | ~95% | ~92% |
| 60 | >95% | >98% | >97% |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect a direct head-to-head comparison under identical conditions.
The similarity of dissolution profiles between different formulations can be quantitatively assessed using the similarity factor (f2). An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.[2][3]
Experimental Protocols
The methodologies outlined below are based on protocols described in comparative dissolution studies of this compound tablets.
1. Dissolution Apparatus and Conditions:
A standard USP dissolution apparatus is used for testing.
-
Apparatus: USP Apparatus I (Basket) or USP Apparatus II (Paddle).[4][5]
-
Dissolution Medium: 900 mL of various buffers are used to simulate the pH conditions of the gastrointestinal tract. Commonly used media include:
-
pH 1.2 (Simulated Gastric Fluid)
-
pH 4.5 (Acetate Buffer)
-
pH 6.8 (Simulated Intestinal Fluid/Phosphate Buffer)
-
-
Temperature: The dissolution medium is maintained at 37 ± 0.5 °C.
-
Rotation Speed: The basket or paddle is rotated at a specified speed, typically 100 RPM for USP Apparatus I.
2. Sample Collection and Analysis:
Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes). To maintain a constant volume, an equal volume of fresh, pre-warmed dissolution medium is added after each withdrawal. The collected samples are then filtered.
The concentration of dissolved this compound in the filtered samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Mobile Phase: A common mobile phase composition is a mixture of a buffer (e.g., 0.1 M phosphate acetate, pH 2.5) and an organic solvent (e.g., acetonitrile) in a 50:50 v/v ratio.
-
Flow Rate: A typical flow rate is 1.2 mL/min.
-
Detection: The eluted drug is detected using a UV detector at a wavelength of 285 nm.
-
Quantification: The concentration of this compound is calculated based on a calibration curve prepared from standard solutions of the drug.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative dissolution study of this compound tablets.
References
A Comparative Analysis of Tolterodine and Placebo in the Management of Overactive Bladder
This guide provides a detailed statistical comparison of the efficacy of tolterodine against a placebo for the treatment of overactive bladder (OAB). The information is compiled from multiple randomized, double-blind, placebo-controlled clinical trials and meta-analyses, offering researchers, scientists, and drug development professionals a comprehensive overview of tolterodine's clinical performance.
Efficacy Data Summary
Tolterodine has demonstrated statistically significant improvements in the symptoms of overactive bladder when compared to placebo across various clinical trials. The primary measures of efficacy include reductions in micturition frequency, urgency episodes, and incontinence episodes, alongside an increase in the volume of urine voided per micturition.
Table 1: Meta-Analysis of Efficacy Endpoints for Tolterodine vs. Placebo
| Efficacy Endpoint | Tolterodine Treatment Group | Placebo Group | Mean Difference | 95% Confidence Interval | p-value |
| Change in Incontinence Episodes per day | |||||
| Tolterodine 2 mg | -0.45 | -0.76 to -0.14 | 0.005[1] | ||
| Tolterodine 4 mg | -0.46 | -0.83 to -0.08 | 0.02[1] | ||
| Change in Micturitions per 24 hours | |||||
| Tolterodine 2 mg | Baseline: 11.2 ± 3.1 | -2.2 | 0.0045[2][3][4] | ||
| Tolterodine ER 4 mg | -1.6 (vs. -0.8 for placebo) | -3.9 to 0.6 | |||
| Change in Volume Voided per Micturition (ml) | |||||
| Tolterodine 2 mg | Baseline: 155 ± 52 | +35 | <0.0001 |
ER: Extended Release
A pooled analysis of four 12-week studies highlighted that both 1 mg and 2 mg doses of tolterodine twice daily led to a significant decrease in the number of micturitions per 24 hours compared to placebo (p < 0.001 for both doses). These doses also proved effective in reducing incontinence episodes and increasing the volume voided per micturition. Furthermore, a meta-analysis of 26 clinical trials confirmed that tolterodine significantly alleviates OAB symptoms, including frequency, urgency, and urge incontinence episodes. In two of the largest trials within this analysis, the number of incontinence episodes was nearly halved.
Another study comparing tolterodine extended-release (ER) 4 mg once daily to the immediate-release (IR) 2 mg twice daily and placebo found that both formulations were significantly more effective than placebo in reducing urge incontinence episodes. The median reduction in these episodes was 71% for the ER formulation, 60% for the IR formulation, and 33% for the placebo group.
Experimental Protocols
The methodologies employed in the cited clinical trials share common elements designed to ensure robust and unbiased results.
Study Design: The majority of studies were multicenter, multinational, randomized, double-blind, and placebo-controlled, running in parallel groups. Study durations typically ranged from 2 to 12 weeks.
Participant Population: Participants were generally adults (18 years and older) with a diagnosis of overactive bladder, often confirmed by urodynamic testing showing detrusor overactivity (idiopathic detrusor instability or detrusor hyperreflexia). Inclusion criteria often specified a minimum number of micturitions and incontinence episodes over a defined period. For instance, one trial required at least eight micturitions per 24 hours and five or more urge incontinence episodes per week.
Intervention: Patients were randomly assigned to receive either tolterodine at varying dosages (e.g., 1 mg or 2 mg twice daily, or 4 mg extended-release once daily) or a matching placebo.
Efficacy Assessment: The primary outcomes were typically measured using micturition diaries, where patients recorded the frequency of voids, episodes of urge incontinence, and the volume of urine voided. Urodynamic parameters such as the volume at first contraction and maximal cystometric capacity were also assessed in some studies.
Mechanism of Action and Efficacy Logic
Tolterodine is a competitive muscarinic receptor antagonist. Its therapeutic effect in overactive bladder is achieved by blocking muscarinic receptors in the bladder, which leads to a relaxation of the detrusor muscle. This action increases bladder capacity and reduces the urgency and frequency of urination. The comparison with a placebo is crucial to differentiate the pharmacological effects of tolterodine from the placebo effect and the natural variations in the condition.
References
- 1. The Effectiveness of Anticholinergic Therapy for Overactive Bladders: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Clinical efficacy and safety of tolterodine compared to placebo in detrusor overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auajournals.org [auajournals.org]
Inter-laboratory Validation of a Quantitative Method for Tolterodine Tartrate: A Comparative Guide
This guide provides a comprehensive comparison of validated quantitative methods for Tolterodine Tartrate, aimed at researchers, scientists, and drug development professionals. The data presented is collated from various single-laboratory validation studies to offer an objective overview of method performance.
Mechanism of Action of this compound
This compound is a competitive muscarinic receptor antagonist. Its primary mechanism of action involves blocking muscarinic receptors in the detrusor muscle of the bladder.[1] This action inhibits the effect of acetylcholine, leading to a reduction in involuntary bladder contractions and an increase in bladder capacity.[1] Tolterodine is metabolized in the liver by the cytochrome P450 2D6 enzyme to an active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which has a similar pharmacological activity.[1] Both tolterodine and 5-HMT contribute to the therapeutic effect.[1]
Comparison of Quantitative Methods
The most common method for the quantification of this compound in pharmaceutical formulations is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The following tables summarize the performance characteristics of different validated RP-HPLC methods.
Table 1: Chromatographic Conditions of Validated RP-HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (150 x 4.6 mm, 5µm)[2] | Hypersil C18 (250x4.6mm, 5µm) | Hypersil BDS C18 |
| Mobile Phase | Methanol:Phosphate Buffer (pH 7) (40:60 v/v) | Acetonitrile:10mM Ammonium acetate (80:20 v/v) | Potassium Phosphate (pH 4.5):Acetonitrile (Gradient) |
| Flow Rate | Not Specified | 1.0 ml/min | Not Specified |
| Detection (UV) | 220 nm | 283 nm | 205 nm |
| Retention Time | 5.8 min | 5.50 min | Not Specified |
| Run Time | 10 min | Not Specified | 10 min |
Table 2: Validation Parameters of Different RP-HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 50% to 150% w/v | 20-100 | 10.0 – 60.0 |
| Correlation Coefficient (r²) | Not Specified | 0.9998 | Not Specified |
| Accuracy (% Recovery) | Within 50% to 150% w/v | 100.10-100.30 | Not Specified |
| Precision (%RSD) | Not Specified | < 2% (Intra and Inter-day) | 0.9% (Intraday) |
| Limit of Detection (LOD) (µg/mL) | Not Specified | 0.0457 | Not Specified |
| Limit of Quantification (LOQ) (µg/mL) | Not Specified | 0.1384 | Not Specified |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison tables.
Method 2: RP-HPLC Method for Estimation in Bulk and Pharmaceutical Formulations
-
Standard Solution Preparation: A standard stock solution of Tolterodine was prepared. The exact concentration and solvent were not specified in the provided abstract.
-
Sample Preparation: The method indicates that no interfering peaks were found from excipients in tablet formulations, suggesting a straightforward extraction procedure.
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph.
-
Column: Hypersil C18 (250x4.6mm I.D., particle size 5 μm).
-
Mobile Phase: Acetonitrile and 10mM Ammonium acetate in the ratio of 80:20 v/v.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detection at 283 nm.
-
-
Validation Procedures:
-
Linearity: A calibration curve was constructed by plotting peak area ratio against concentration in the range of 20-100 µg/ml.
-
Accuracy: Accuracy was determined by the percentage of recovery, which was found to be between 100.10-100.30%.
-
Precision: Intra-day and inter-day variations were evaluated, and the relative standard deviation was found to be less than 2%.
-
LOD and LOQ: The limit of detection and limit of quantitation were determined to be 0.0457µg/ml and 0.1384 µg/ml, respectively.
-
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Tolterodine Tartrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tolterodine Tartrate, including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.
This compound is a pharmacologically active compound that requires careful handling to minimize exposure and ensure the well-being of laboratory personnel.[1] Adherence to the following procedures is critical for safe and effective research.
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established to protect personnel from the adverse health effects of exposure to chemical substances. While some sources indicate no established OELs for this compound, an internal limit has been set by one manufacturer.[2][3] It is crucial to maintain airborne concentrations as low as practically possible.[2]
| Parameter | Value | Source |
| Pfizer Occupational Exposure Limit (OEL) | 25 µg/m³ (8-hour Time-Weighted Average) | Pfizer SDS |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound.
Engineering Controls
To minimize inhalation exposure, handling of this compound powder should be conducted within a certified containment system.
-
Ventilation: Use in a well-ventilated area. For laboratory operations, an approved ventilation or containment system such as a biological safety cabinet, ventilated balance enclosure, or glovebox is recommended.
-
Dust Control: Employ measures to minimize dust generation and accumulation.
Personal Protective Gear
Based on a thorough risk assessment of potential exposure, the following personal protective equipment should be worn:
-
Eye Protection: Wear safety glasses with side shields, chemical splash goggles, or a full-face shield. An emergency eye wash station should be readily available.
-
Hand Protection: Wear nitrile or other impervious gloves. Consider double gloving for enhanced protection.
-
Respiratory Protection: When dust is generated, a respirator is required. A P3 filter type is recommended. If the OEL is exceeded, use an appropriate respirator with a sufficient protection factor.
-
Protective Clothing: Wear protective clothing to prevent skin contact.
Operational and Disposal Plans
A step-by-step approach to handling and disposal ensures that safety is integrated into every stage of the research process.
Handling and Storage Protocol
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed, original container in a dry and well-ventilated area. The product should be kept locked up or in an area accessible only to qualified or authorized personnel.
-
Preparation and Use:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Avoid all personal contact, including inhalation.
-
When handling, do not eat, drink, or smoke.
-
Always wash hands thoroughly with soap and water after handling.
-
Work clothes should be laundered separately.
-
-
Spill Management:
-
Minor Spills:
-
Clean up spills immediately.
-
Avoid breathing dust and contact with skin and eyes.
-
Use dry clean-up procedures and avoid generating dust. Dampening with water can help prevent dusting.
-
Collect the spilled material and place it in a sealed container for disposal.
-
-
Major Spills:
-
Evacuate non-essential personnel from the affected area.
-
Alert emergency responders and inform them of the location and nature of the hazard.
-
Control personal contact by wearing appropriate protective clothing.
-
Prevent the spillage from entering drains or water courses.
-
-
Disposal Plan
All waste materials must be disposed of in accordance with national and local regulations.
-
Waste Collection: Leave chemicals in their original containers and do not mix with other waste. Place waste in an appropriately labeled, sealed container.
-
Disposal Methods:
-
Consult with a licensed professional waste disposal service to dispose of this material.
-
Disposal options may include burial in a licensed landfill or incineration in a licensed facility.
-
-
Container Decontamination: Handle uncleaned containers as you would the product itself. Observe all label safeguards until containers are cleaned and destroyed.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
